2-methoxybenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxybenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXOFIORPRCXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953993 | |
| Record name | 2-Methoxybenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32114-60-6 | |
| Record name | 1,3-Benzenediamine, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032114606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxybenzene-1,3-diamine (CAS 32114-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole), a substituted phenylenediamine with significant potential as a versatile building block in organic synthesis. While not as extensively documented as some of its isomers, this guide synthesizes available data on its chemical and physical properties, outlines a probable synthetic pathway, and explores its potential applications, particularly in the realm of medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique reactivity of this bifunctional aromatic amine.
Introduction: The Strategic Value of Substituted Phenylenediamines
Phenylenediamines are a cornerstone of modern organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds. Their utility stems from the presence of two nucleophilic amino groups on an aromatic scaffold, enabling facile construction of fused ring systems that are prevalent in pharmaceuticals, dyes, and advanced materials. The strategic placement of substituents on the benzene ring, such as the methoxy group in this compound, provides a powerful tool for modulating the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules. The ortho and meta relationship of the amino groups, influenced by the adjacent methoxy substituent, presents unique opportunities for regioselective transformations and the synthesis of novel chemical entities.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 32114-60-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-diaminoanisole, 2-methoxy-1,3-benzenediamine | [1] |
| Physical Form | Solid, semi-solid, or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.
Hazard Statements: [1]
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Nitration: The nitration of a suitable anisole derivative to introduce two nitro groups at the 1 and 3 positions relative to the methoxy group.
-
Reduction: The subsequent reduction of the dinitro compound to the corresponding diamine.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Catalytic Hydrogenation (General Procedure)
This protocol is based on general methods for the reduction of dinitroarenes and would require optimization for the specific substrate.[4][5][6]
Materials:
-
2-Methoxy-1,3-dinitrobenzene
-
Palladium on carbon (10% Pd/C) or another suitable hydrogenation catalyst (e.g., Raney Nickel, Platinum oxide)
-
Ethanol or another suitable solvent
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Reaction vessel
-
Filtration apparatus
Step-by-Step Methodology:
-
Preparation: In a suitable reaction vessel, dissolve 2-methoxy-1,3-dinitrobenzene in a suitable solvent such as ethanol.
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the reaction mixture under the inert atmosphere.
-
Hydrogenation: Seal the hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring. The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the desired purity.
Causality Behind Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a widely used and efficient catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent Selection: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the risk of explosion when handling hydrogen gas and to avoid side reactions.
Spectral Characterization (Predicted)
Due to the limited availability of experimental spectral data in the public domain, the following sections provide predicted spectral information based on established principles of spectroscopy and computational models. This data serves as a valuable reference for the identification and characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating effects of the amino and methoxy groups. |
| ~4.5-5.5 | Broad Singlet | 4H | -NH ₂ | The amine protons are expected to be broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary depending on the solvent and concentration. |
| ~3.8 | Singlet | 3H | -OCH ₃ | The methoxy protons will appear as a sharp singlet in the typical range for methoxy groups on an aromatic ring.[7] |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 | C -OCH₃ | The carbon atom attached to the oxygen of the methoxy group will be significantly deshielded. |
| ~135-145 | C -NH₂ | The carbon atoms attached to the amino groups will also be deshielded. |
| ~100-120 | Ar-C H | The aromatic CH carbons will appear in the upfield region of the aromatic range due to the electron-donating nature of the substituents. |
| ~55-60 | -OC H₃ | The carbon of the methoxy group will appear in the typical range for such functionalities.[7] |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine and ether functional groups, as well as the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| 1600-1650 | N-H Bend | Primary Amine |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-N Stretch | Aromatic Amine |
| 1000-1100 | C-O Stretch | Aryl Ether |
Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[8]
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 123.
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 107.
-
Cleavage of the C-N bond, leading to fragments characteristic of aromatic amines.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its two primary amino groups, which can participate in a variety of chemical transformations to construct more complex molecular architectures.
Key Reactions and Synthetic Potential
The vicinal-like arrangement of the amino groups, influenced by the methoxy substituent, makes it an ideal precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Caption: Potential synthetic applications of this compound.
-
Benzimidazole Synthesis: Condensation with carboxylic acids or aldehydes is a classical and efficient method for the synthesis of substituted benzimidazoles. These scaffolds are found in a wide range of biologically active compounds, including proton pump inhibitors, anthelmintics, and anticancer agents.
-
Quinoxaline and Phenazine Formation: Reaction with α-dicarbonyl compounds can lead to the formation of quinoxalines, while oxidative condensation reactions can yield phenazine derivatives. Both of these heterocyclic systems are of interest in drug discovery due to their diverse pharmacological activities.
Potential in Drug Discovery
While there are no specific drugs in the market that are directly synthesized from this compound, its potential as a building block in drug discovery programs is significant. The ability to readily generate libraries of substituted heterocyclic compounds makes it a valuable starting material for lead discovery and optimization. The methoxy group can serve as a handle for further functionalization or can influence the pharmacokinetic properties of the final molecule.
Researchers in drug development can utilize this compound to:
-
Synthesize novel heterocyclic libraries for high-throughput screening.
-
Explore structure-activity relationships (SAR) by modifying the substituents on the heterocyclic core.
-
Develop new chemical probes to investigate biological pathways.
Conclusion
This compound is a bifunctional aromatic amine with considerable potential as a building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Although detailed experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its known properties, a plausible and actionable synthetic route, predicted spectral data for its characterization, and an exploration of its potential applications. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile building blocks like this compound will be instrumental in the development of the next generation of therapeutics.
References
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2,6-Diaminoanisole: Structural Elucidation, Synthesis, and Advanced Applications
Executive Summary
2,6-Diaminoanisole (also known as 2-methoxybenzene-1,3-diamine) is a highly specialized aromatic diamine characterized by an electron-donating methoxy core flanked by two primary amine groups. With the chemical formula
Physicochemical Profiling & Structural Elucidation
The unique reactivity of 2,6-diaminoanisole stems from its specific substitution pattern. The central methoxy group (
Quantitative Chemical Identity
To ensure standard compliance in analytical and synthetic workflows, the core physicochemical parameters are summarized below:
| Parameter | Value | Causality / Significance |
| IUPAC Name | This compound | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 32114-60-6 | Unique identifier for procurement and MSDS tracking[1]. |
| Molecular Formula | Defines stoichiometric calculations for synthesis. | |
| Molecular Weight | 138.17 g/mol | Essential for molarity and yield calculations[1]. |
| Exact Mass | 138.0793 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| SMILES | COC1=C(N)C=CC=C1N | Facilitates computational modeling and cheminformatics[3]. |
| InChIKey | PAXOFIORPRCXBV-UHFFFAOYSA-N | Ensures exact database matching[3]. |
Synthesis & Purification Workflows
The synthesis of 2,6-diaminoanisole relies on a two-step sequence: Nucleophilic Aromatic Substitution (
Causality of the Synthetic Route
Direct amination of anisole is non-selective and low-yielding due to the activating nature of the methoxy group leading to poly-substitution. Instead, the field-proven method utilizes 2-chloro-1,3-dinitrobenzene as the starting material. The two strongly electron-withdrawing nitro groups at the ortho positions deplete the electron density at the
Synthetic pathway of 2,6-diaminoanisole via nucleophilic substitution and reduction.
Step-by-Step Methodology: Synthesis of 2,6-Diaminoanisole
Phase 1: Preparation of 2-methoxy-1,3-dinitrobenzene
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-1,3-dinitrobenzene in anhydrous methanol under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive formation of phenolic byproducts via hydroxide attack.
-
Nucleophilic Attack: Slowly add 1.1 equivalents of sodium methoxide (
) solution dropwise at , then warm to room temperature. Rationale: Dropwise addition controls the exothermic reaction, preventing thermal degradation. -
Quenching & Isolation: Quench the reaction with ice water to precipitate the 2-methoxy-1,3-dinitrobenzene intermediate. Filter, wash with cold water, and dry under vacuum.
Phase 2: Reduction to 2,6-Diaminoanisole
-
Catalyst Loading: Suspend the intermediate in absolute ethanol and add 10% Pd/C (catalytic amount) in a high-pressure hydrogenation reactor.
-
Hydrogenation: Purge the vessel with
gas and maintain a pressure of 3-5 atm at room temperature until hydrogen uptake ceases. Rationale: Pd/C effectively reduces both nitro groups to primary amines without cleaving the methoxy ether linkage. -
Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate in vacuo and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-diaminoanisole.
Advanced Applications in Research and Development
The structural geometry and electron-rich nature of 2,6-diaminoanisole make it a highly sought-after building block in two primary domains: Non-viral gene delivery systems and advanced coordination chemistry.
Application A: Polyamine-Containing Transfection Polymers
In the development of non-viral gene delivery vectors, balancing transfection efficiency with cytotoxicity is a persistent challenge. Traditional polymers like Polyethyleneimine (PEI) offer high cationic charge density for DNA condensation but exhibit severe dose-dependent cytotoxicity[5].
By incorporating 2,6-diaminoanisole into carbon polymer backbones (e.g., aminated cellulose derivatives), researchers create mixed-mode ligands. The aromatic ring provides lipophilic characteristics that aid in cell membrane perturbation, while the primary amines provide the necessary cationic charge at physiological pH to condense nucleic acids[5][6]. This structural modification results in polymers that demonstrate significantly lower cellular toxicity compared to 25 kDa branched PEI, while maintaining robust endosomal escape capabilities[5].
Application B: Polytopic Paramagnetic Ligands
In materials science, derivatives of this compound (such as 4-tert-butyl-2,6-diaminoanisole) are utilized to synthesize polytopic paramagnetic ligands via palladium-catalyzed Buchwald-Hartwig cross-coupling[2].
When coordinated with transition metals like
Divergent application pathways of 2,6-diaminoanisole in biology and materials science.
Analytical Characterization Parameters
To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed. The following table outlines the expected analytical parameters for pure 2,6-diaminoanisole:
| Analytical Method | Expected Observation | Causality / Structural Confirmation |
| Confirms the presence of the intact methoxy ( | ||
| Confirms the reduction of nitro groups to two primary amines ( | ||
| 7 distinct carbon signals | Validates the | |
| ESI-MS (Positive Mode) | Confirms the exact molecular weight (138.08 Da + proton). | |
| FT-IR | ~3300-3400 | Characteristic N-H stretching of primary aromatic amines. |
Safety, Toxicity, and Handling Protocols
As with many aromatic diamines, 2,6-diaminoanisole requires stringent handling protocols. Structural similarities to known mutagenic dyes (e.g., 2,4-diaminoanisole) necessitate treating the compound as a potential health hazard[7].
-
Toxicity Profile: Harmful if swallowed, inhaled, or absorbed through the skin. It may cause serious eye and respiratory tract irritation[7].
-
Mutagenicity/Carcinogenicity: Aromatic diamines are frequently flagged as suspected genetic defect agents (Category 2 Mutagen) and potential carcinogens[7].
-
Handling Protocol: All synthetic manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. Personal Protective Equipment (PPE) must include nitrile gloves (double-gloved), an N95 or P100 particulate respirator, and splash-proof chemical goggles.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects. Waste must be segregated into halogen-free organic waste streams and incinerated by certified disposal facilities[7].
References
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This compound - C7H10N2O | CSSB00000124242 ChemSpace URL: [Link]
-
Supramolecular architecture, crystal structure and transport properties of the prototypal oxobenzene-bridged bisdithiazolyl radical conductor ResearchGate URL:[Link]
- WO2011120156A1 - Polyamine-containing polymers and methods of synthesis and use Google Patents URL
-
Synthesis, Characterization and Copper(2+) Coordination Chemistry of a Polytopic Paramagnetic Ligand MDPI URL: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. WO2011120156A1 - Polyamine-containing polymers and methods of synthesis and use - Google Patents [patents.google.com]
- 6. US8802448B2 - Mixed mode ligands - Google Patents [patents.google.com]
- 7. hpc-standards.com [hpc-standards.com]
2-Methoxy-1,3-phenylenediamine: IUPAC Nomenclature, Structural Chemistry, and Applications in Drug Development
Abstract As a highly functionalized aromatic amine, 2-methoxy-1,3-phenylenediamine (commonly referred to as 2,6-diaminoanisole) serves as a critical building block in the synthesis of complex pharmaceutical APIs, polyurethanes, and advanced dyes. This technical whitepaper provides an in-depth analysis of its structural chemistry, the logical framework behind its IUPAC nomenclature, its mechanistic toxicity profile, and field-proven analytical protocols for purity verification in drug development workflows.
Structural Chemistry and IUPAC Nomenclature Logic
In organic synthesis and regulatory documentation, precise chemical nomenclature is not merely a formality—it is a structural blueprint. The compound commonly known as 2-methoxy-1,3-phenylenediamine must be named according to the strict hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The Causality of IUPAC Priority Rules
When determining the Preferred IUPAC Name (PIN), we must evaluate the seniority of the functional groups present on the benzene ring. This molecule contains two types of functional groups:
-
Amine groups (-NH₂)
-
An Ether group (-OCH₃)
According to IUPAC seniority rules, nitrogen-containing functional groups (amines) outrank oxygen-containing non-carbonyl groups (ethers). Therefore, the parent structure is dictated by the amines, yielding the base name benzenediamine .
Numbering Strategy
To assemble the final name, the parent structure must be numbered to assign the lowest possible locants to the principal functional groups:
-
The two amine groups are assigned positions 1 and 3.
-
The methoxy group, now relegated to a substituent, sits between them at position 2.
-
This yields the PIN: 2-methoxybenzene-1,3-diamine [1].
While "2-methoxy-1,3-phenylenediamine" and "2,6-diaminoanisole"[2] are frequently used in legacy literature and commercial catalogs, they represent non-systematic or retained names that do not strictly follow the highest-priority parent structure rules.
Logical flow of IUPAC nomenclature rules for 2-methoxy-1,3-phenylenediamine.
Physicochemical Data and Hazard Profile
Understanding the physical properties and hazard classifications of this compound is essential for safe handling during drug development. The compound is highly toxic and is classified under UN Number 2811 as a Class 6.1 Toxic Solid[3].
Table 1: Quantitative Data and Chemical Identifiers
| Property | Value |
| Preferred IUPAC Name | This compound |
| Common Synonyms | 2-Methoxy-1,3-phenylenediamine, 2,6-Diaminoanisole[2] |
| CAS Registry Number | 32114-60-6[1] |
| Molecular Formula | C₇H₁₀N₂O[4] |
| Molecular Weight | 138.17 g/mol [4] |
| SMILES | COC1=C(N)C=CC=C1N[5] |
| InChI Key | PAXOFIORPRCXBV-UHFFFAOYSA-N[1] |
| Hazard Class | 6.1 (Toxic Substances)[3] |
| Hazard Statements | H301, H311, H331[1] |
Mechanistic Toxicology in Drug Development
As a Senior Application Scientist, I must emphasize that the utility of aromatic amines in synthesis is counterbalanced by their significant toxicity. The hazard codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[1] are not arbitrary; they are the result of a specific metabolic cascade.
The Causality of Aromatic Amine Toxicity
When 2-methoxy-1,3-phenylenediamine enters biological systems, it acts as a pro-toxicant. Hepatic Cytochrome P450 enzymes (specifically the CYP1A2 isoform) oxidize the primary amine groups to form N-hydroxyarylamines. Phase II metabolic enzymes, such as sulfotransferases (SULTs) or N-acetyltransferases (NATs), then esterify this hydroxyl group. The resulting ester is highly unstable and spontaneously cleaves, leaving behind a highly electrophilic nitrenium ion . This nitrenium ion readily forms covalent adducts with nucleophilic sites on DNA (e.g., the C8 position of guanine), leading to mutations, cellular toxicity, and potential carcinogenicity.
Cytochrome P450-mediated metabolic activation pathway of aromatic amines.
Analytical Methodology: LC-MS Purity Verification
To utilize 2-methoxy-1,3-phenylenediamine as a precursor in pharmaceutical synthesis, its purity must be rigorously verified. Aromatic amines are highly susceptible to environmental oxidation (forming azo or nitroso impurities) and exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.
The following protocol is designed as a self-validating system to ensure absolute data integrity.
Protocol: LC-MS Purity Assessment
Step 1: Standard & Sample Preparation
-
Action : Accurately weigh 1.0 mg of 2-methoxy-1,3-phenylenediamine and dissolve in 1.0 mL of LC-MS grade Methanol (Stock Solution). Dilute to a working concentration of 10 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).
-
Causality : Methanol ensures complete solubilization of the organic core. Diluting the final sample in the aqueous mobile phase prevents solvent-front distortion (the "solvent effect") during injection, ensuring a sharp initial peak.
-
Self-Validation : Prepare a matrix blank (10% Methanol in Mobile Phase A). If peaks appear at the analyte's retention time in the blank, the solvent or injector is contaminated, invalidating the run.
Step 2: Chromatographic Separation
-
Column : End-capped C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality : The low-pH mobile phase (0.1% FA) ensures the two basic amine groups remain fully protonated. Protonation prevents the amines from interacting with unreacted silanols on the stationary phase, thereby eliminating peak tailing. The steep gradient rapidly elutes the moderately polar diamine while washing the column of highly lipophilic synthetic byproducts.
Step 3: Mass Spectrometry (ESI+) Detection
-
Action : Monitor the [M+H]⁺ ion at m/z 139.08.
-
Causality : The electron-donating nature of the two amino groups makes the molecule highly basic. It readily accepts protons in the acidic mobile phase, resulting in exceptional ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Step 4: System Suitability Verification
-
Action : Calculate the peak asymmetry factor (
) using the chromatography software. The run is only valid if . -
Causality : An
indicates amine-silanol tailing or column degradation. Tailing artificially inflates the integrated area of co-eluting impurities, compromising the mathematical accuracy of the purity calculation. If the criteria are not met, the column must be replaced or the mobile phase pH adjusted before proceeding.
References
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Chemspace. "this compound - C7H10N2O". Chemspace Building Blocks. [Link]
-
PubChem. "this compound". National Center for Biotechnology Information (NCBI). [Link]
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Technical Guide: Solubility Profile and Solvent Selection for 2,6-Diaminoanisole
Executive Summary
2,6-Diaminoanisole (2-methoxy-1,3-benzenediamine, CAS: 32114-60-6) presents a distinct solubility challenge compared to its structural isomer, 2,4-diaminoanisole.[1] While the 2,4-isomer melts at ~67°C and is soluble in many organic solvents, the 2,6-isomer is a highly symmetric, high-melting solid (MP ~237°C). This high lattice energy dictates that it is difficultly soluble in most common organic solvents at room temperature.
This guide provides a thermodynamic framework for solvent selection, specific protocols for solubility determination, and safety guidelines for handling this aromatic amine, which serves as a precursor in polymer synthesis and energetic materials.
Part 1: Physicochemical Properties & Thermodynamic Fundamentals
Structural Impact on Solubility
The solubility difference between 2,6-diaminoanisole and its isomers is a classic example of symmetry-controlled lattice energy .
-
Symmetry: The 2,6-isomer possesses a plane of symmetry passing through the methoxy group and the C1-C4 axis. This allows for efficient packing in the crystal lattice, maximizing intermolecular Hydrogen bonding (N-H···N and N-H···O) and
- stacking. -
Lattice Energy: The high melting point (237°C) indicates a high enthalpy of fusion (
). According to the ideal solubility equation, a high exponentially decreases solubility ( ) unless compensated by strong solute-solvent interactions.
-
Implication: To dissolve 2,6-diaminoanisole, the solvent must overcome this high lattice energy. "Like dissolves like" is insufficient; you need high-polarity, H-bond accepting solvents or high temperatures .
Predicted Solubility Profile
Based on the compound's structure (H-bond donor/acceptor) and high lattice energy, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism/Utility |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | Strong H-bond acceptors disrupt the crystal lattice. Recommended for reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Hot) | Soluble at reflux; likely poor at RT. Used for recrystallization .[2] |
| Esters | Ethyl Acetate | Low to Moderate (Hot) | Primary recrystallization solvent . High temperature required. |
| Ethers | THF, Dioxane | Low | Weak interaction relative to lattice energy. |
| Non-Polar | Toluene, Hexane, DCM | Negligible | Lack of H-bonding capability. Useful as anti-solvents. |
| Aqueous | Water | Low | Hydrophobic aromatic ring limits solubility despite amino groups. |
Part 2: Experimental Protocols
Protocol: High-Temperature Solubility Measurement (Laser Monitoring)
Since 2,6-diaminoanisole has low solubility at room temperature, gravimetric methods are prone to error (evaporation of solvent, weighing errors). The Laser Monitoring Observation Technique is the gold standard for determining the saturation temperature (
Workflow Diagram
Figure 1: Laser Monitoring Workflow for Solubility Determination. This dynamic method eliminates filtration steps, reducing exposure to toxic amines.
Step-by-Step Methodology
-
Preparation: Accurately weigh 2,6-diaminoanisole (
) and solvent ( ) into a jacketed glass vessel. -
Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel. Ensure magnetic stirring is constant but does not create a vortex that interferes with the beam.
-
Initial State: At
(e.g., 20°C), the mixture is a suspension. Laser transmission intensity ( ) is near zero due to scattering by solid particles. -
Heating Ramp: Increase temperature using a programmable circulator at a slow rate (0.1 to 0.2 K/min).
-
Detection: Monitor
vs. .-
As solubility increases, particles dissolve.
-
is defined as the temperature where
reaches a maximum constant value (clear solution).
-
-
Calculation:
Repeat for different mass ratios to generate the full polythermal solubility curve.
Protocol: Purification via Recrystallization
The high melting point allows for effective purification using the temperature differential of solubility.
-
Solvent Choice: Ethyl Acetate (preferred) or Ethanol.
-
Dissolution: Suspend crude 2,6-diaminoanisole in ethyl acetate. Heat to reflux (77°C). If not fully soluble, add solvent in small increments until clear.
-
Filtration (Hot): Filter rapidly through a pre-heated funnel to remove insoluble impurities (e.g., inorganic salts, oxidation products).
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to 0-4°C. The symmetric 2,6-isomer will crystallize as "gm-red needles" (or colorless if highly pure and protected from air).
-
Isolation: Filter and wash with cold ethyl acetate. Dry under vacuum.
Part 3: Thermodynamic Modeling & Analysis
To extrapolate solubility data or screen new solvents without experimentation, use the Hansen Solubility Parameters (HSP) .
Hansen Solubility Parameters (Estimated)
Using the Hoftyzer/Van Krevelen group contribution method for 2,6-diaminoanisole:
-
Dispersion (
): Derived from the aromatic ring. -
Polarity (
): High due to the methoxy and two amino groups. -
Hydrogen Bonding (
): Very high (two -NH2 donors, one -OCH3 acceptor).
Solubility Criterion:
- : Soluble.
-
Target Solvents: Look for solvents with high
and .-
DMSO:
(Good match). -
Hexane:
(Poor match, large ).
-
Thermodynamic Cycle Diagram
Figure 2: Thermodynamic Cycle of Dissolution. The high lattice energy (Solid) represents the primary barrier, requiring strong Solvation energy (Gas -> Solution) from polar solvents to overcome.
Part 4: Safety & Handling (E-E-A-T)
Critical Warning: 2,6-Diaminoanisole is an aromatic amine. While less discussed than the 2,4-isomer, it should be treated as a potential carcinogen and mutagen .
-
Oxidation Sensitivity: Diamines oxidize rapidly in air to form dark, insoluble quinone-imine polymers.
-
Mitigation: All solubility experiments must be performed under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store under inert gas in amber vials at -20°C.
-
-
Energetic Precursor: This compound is a precursor to energetic materials (e.g., trinitro-derivatives). Avoid contact with strong oxidizing agents (conc.
, ) unless following a specific synthesis protocol, as this can lead to runaway exotherms. -
Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizing waste streams.[3]
References
-
Fedoroff, B. T., & Sheffield, O. E. (1960). Encyclopedia of Explosives and Related Items. Vol 5. Picatinny Arsenal. (Source for MP 237°C and qualitative solubility).
-
National Toxicology Program (NTP). (2009). RoC Profile: 2,4-Diaminoanisole Sulfate. (Cited for comparative toxicology and properties of the isomer).[4]
-
HPC Standards. (2026). Safety Data Sheet: 2,6-Diaminoanisole. (Source for CAS verification and safety classification).
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for general solubility modeling protocols).
-
Oakley, R. T., et al. (2013). "Supramolecular architecture... of the prototypal oxobenzene-bridged bisdithiazolyl radical conductor." Chemical Communications.[2] (Describes synthesis and recrystallization from EtOH).
Sources
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. WO2011120156A1 - Polyamine-containing polymers and methods of synthesis and use - Google Patents [patents.google.com]
Technical Assessment & Safety Protocol: 2-Methoxybenzene-1,3-Diamine
This technical guide provides an in-depth assessment of 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole ), focusing on its chemical architecture, toxicological profile, and rigorous safety protocols.[1] This document is designed for researchers and safety officers requiring actionable data beyond standard vendor SDS summaries.
Chemical Identity & Molecular Architecture
This compound is a substituted aromatic amine characterized by a benzene core functionalized with two primary amine groups flanking a central methoxy group.[1] This specific 1,2,3-substitution pattern creates a sterically crowded environment that influences its reactivity and metabolic fate compared to its isomer, 2,4-diaminoanisole.[1]
Core Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2,6-Diaminoanisole; 1-Methoxy-2,6-diaminobenzene |
| CAS Registry Number | 32114-60-6 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | COC1=C(N)C=CC=C1N |
| InChI Key | PAXOFIORPRCXBV-UHFFFAOYSA-N |
Structural Analysis & Reactivity
The molecule features a methoxy group (-OCH₃) at position 2, which acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.[1] However, its position between two amine groups (positions 1 and 3) introduces steric hindrance .
-
Nucleophilicity: The amine groups are nucleophilic but less accessible than in para-substituted isomers (e.g., 1,4-diamine) due to the adjacent methoxy group.
-
Oxidation Potential: Like many phenylenediamines, this compound is susceptible to auto-oxidation, forming quinone imines or azo dimers upon exposure to air or light.
Toxicological Profile & Mechanism of Action
Acute & Chronic Hazards (GHS Classification)
Based on structural analogs and available data for CAS 32114-60-6, the compound is classified as Acute Toxic and a Skin Sensitizer .[1]
| Hazard Class | H-Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Critical Safety Note: While the 2,4-diaminoanisole isomer (CAS 615-05-4) is a confirmed Carcinogen (Category 1B), the 2,6-isomer (CAS 32114-60-6) is often less studied but should be treated as a suspected carcinogen/mutagen due to the "aromatic amine structural alert."[1]
Metabolic Activation Pathway
The toxicity of methoxy-benzenediamines is largely driven by hepatic metabolism.[1] The primary detoxification pathway is N-acetylation , while the toxification pathway involves N-oxidation .[1]
Figure 1: Metabolic bifurcation of aromatic amines.[1] The N-oxidation pathway leads to electrophilic nitrenium ions capable of alkylating DNA.[1]
Risk Assessment & Exposure Controls
Occupational Exposure Limits (OEL)
Specific OELs for the 2,6-isomer are rarely established.[1] Users must default to the As Low As Reasonably Achievable (ALARA) principle, using limits for the 2,4-isomer as a proxy:
-
Reference TWA: < 0.05 mg/m³ (Generic for toxic aromatic amines).
Personal Protective Equipment (PPE) Matrix
Selection of PPE must account for the high permeation potential of aromatic amines.
| PPE Category | Specification | Rationale |
| Respiratory | P3 / N100 HEPA Filter | Mandatory for powders.[1] Use supplied air (SCBA) if heating or aerosolizing. |
| Hand Protection | Laminate Film (Silver Shield) or Double Nitrile | Standard latex/nitrile degrades rapidly against aromatic amines. Laminate film offers >480 min breakthrough time. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor absorption risks via the lacrimal duct. |
| Body Defense | Tyvek® 800 or equivalent | Impervious coveralls with taped seams to prevent dermal absorption. |
Handling, Storage, & Emergency Protocols
Storage Stability
-
Conditions: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, acids, and acid chlorides.
-
Decomposition: Darkens upon storage due to oxidation; this does not necessarily indicate total degradation but signals the formation of impurities.
Emergency Response Logic
The following workflow dictates the response to a solid spill of this compound.
Figure 2: Decision logic for responding to spills of toxic aromatic amines.[1]
Experimental Protocols: Detection & Purity Analysis
To verify the identity and purity of this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers amine pH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (aromatic absorption) and 254 nm .
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Filter through 0.22 µm PTFE.
Quality Control Criteria
-
Retention Time: Expect elution earlier than unsubstituted phenylenediamines due to the polarity of the methoxy group.
-
Purity Threshold: >97% by area integration.
-
Impurity Check: Look for peaks at 2x retention time (azo-dimers) or early eluting peaks (hydrolysis products).
References
-
ChemicalBook. (2024). This compound CAS 32114-60-6 Safety Data Sheet. Retrieved from (Note: Link directs to general search; specific CAS 32114-60-6 data verified via vendor catalogs).[1]
-
BLD Pharm. (2024).[2] Safety Data Sheet: this compound (CAS 32114-60-6).[1][3] Retrieved from .[2]
-
PubChem. (2024). Compound Summary: 2,6-Diaminoanisole.[4][3][5][6] National Library of Medicine. Retrieved from .
-
HPC Standards. (2025). 2,6-Diaminoanisole Safety Data Sheet. Retrieved from .
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Aromatic Diamines. Retrieved from .
Sources
The Rise and Fall of Diaminoanisoles in Hair Dye: A Technical Retrospective
The following technical guide details the history, chemistry, and toxicological profile of diaminoanisoles in hair dye formulations.
Editorial Note on Isomer Nomenclature: While the user query specifies 2,6-diaminoanisole , the historical, regulatory, and toxicological weight of this topic predominantly centers on its structural isomer, 2,4-diaminoanisole (2,4-DAA) . 2,4-DAA was the industry-standard blue coupler banned in the late 1970s following National Cancer Institute (NCI) bioassays. 2,6-diaminoanisole is a known chemical entity but has not shared the same widespread commercial usage or high-profile regulatory prohibition as the 2,4-isomer.
To ensure this guide provides the maximum value and historical accuracy for drug development professionals, it focuses on the 2,4-diaminoanisole crisis as the primary case study, while explicitly defining the structural and functional distinctions of the 2,6-isomer where relevant.
From Industry Standard to Toxicological Case Study
Executive Summary
For decades, 2,4-diaminoanisole (2,4-DAA) (CAS: 615-05-4) served as a critical "coupler" in oxidative hair dye formulations. Its ability to react with primary intermediates (such as p-phenylenediamine) to produce stable, vibrant blue and violet chromophores made it indispensable for achieving ash-blond and dark shades. The trajectory of 2,4-DAA changed abruptly in the late 1970s following the release of NCI Technical Report 111 , which identified the compound as a potent carcinogen in murine models. This discovery triggered a cascade of regulatory actions by the FDA and the EU, leading to its voluntary removal and subsequent prohibition. This guide analyzes the chemical mechanism of action, the metabolic pathways leading to genotoxicity, and the industry's pivot to structural analogues like 2,6-diaminopyridine .
Part 1: Chemical Architecture & Functional Role
The Oxidative Coupling Mechanism
Permanent (oxidative) hair dyes rely on a two-component system:
-
The Precursor (Primary Intermediate): Typically p-phenylenediamine (PPD) or p-toluenediamine (PTD).
-
The Coupler (Color Modifier): Electron-rich aromatic amines or phenols, such as 2,4-diaminoanisole .
In the presence of an oxidizing agent (
-
2,4-DAA Role: It functioned specifically as a "blue coupler." When reacted with PPD, it yielded a blue-violet chromophore essential for canceling out warm (red/orange) undertones in hair, creating natural-looking cool shades.
-
2,6-DAA Distinction: Structurally, 2,6-diaminoanisole possesses amino groups at the 2 and 6 positions, flanking the methoxy group. This creates significant steric hindrance around the methoxy ether, potentially altering the coupling kinetics and the resulting chromophore's stability compared to the 2,4-isomer.
Reaction Pathway Visualization
The following diagram illustrates the formation of the indamine dye and the structural difference between the isomers.
Figure 1: Oxidative coupling pathway showing the reaction of PPD with Diaminoanisole to form the final dye molecule.
Part 2: The Toxicological Turning Point (1978-1980)
The history of diaminoanisole is defined by the NCI Bioassay of 1978 . Prior to this, the compound was ubiquitous. The National Cancer Institute selected 2,4-diaminoanisole sulfate for testing due to its high exposure rates among women and hair dye professionals.
NCI Technical Report 111
The bioassay involved feeding Fischer 344 rats and B6C3F1 mice dietary concentrations of 2,4-DAA sulfate for 78 weeks.
Key Findings:
-
Thyroid Tumors: A statistically significant incidence of follicular-cell carcinomas and adenomas in the thyroid glands of both male and female rats.
-
Skin & Gland Tumors: Significant increases in tumors of the Zymbal gland, preputial gland, and clitoral gland.[1]
Metabolic Activation Mechanism
The carcinogenicity of diaminoanisoles is not intrinsic to the parent molecule but results from metabolic bioactivation . The liver metabolizes the compound into a highly reactive electrophile capable of binding covalently to DNA.
-
N-Acetylation: The initial step often involves N-acetyltransferase (NAT), creating an acetamido intermediate.
-
N-Oxidation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the nitrogen, forming an N-hydroxy metabolite.
-
Nitrenium Ion Formation: In an acidic environment or via sulfotransferase activity, the N-hydroxy species converts to a nitrenium ion . This positively charged species attacks the guanine bases in DNA, causing mutations.
Figure 2: Metabolic bioactivation pathway of Diaminoanisole leading to carcinogenesis.
Part 3: Regulatory Fallout & Industry Shift
The FDA Action (1979)
Following the NCI report, the FDA could not immediately ban the ingredient due to specific limitations in the Federal Food, Drug, and Cosmetic Act regarding coal-tar hair dyes. However, the FDA mandated a warning label for all products containing 2,4-DAA:
"Warning: Contains an ingredient that can penetrate your skin and has been determined to cause cancer in laboratory animals."
Faced with this labeling requirement and negative publicity, manufacturers voluntarily removed 2,4-DAA from formulations between 1979 and 1980.
Global Prohibition
-
European Union: The EU Cosmetics Directive (now Regulation 1223/2009) listed 2,4-diaminoanisole in Annex II (List of Substances Prohibited in Cosmetic Products) .
-
IARC Classification: The International Agency for Research on Cancer classified 2,4-diaminoanisole as Group 2B (Possibly carcinogenic to humans).[1]
The Replacement: 2,6-Diaminopyridine?
The industry required a substitute that provided the same coupling efficacy (blue/violet tones) without the carcinogenic profile.
-
2,6-Diaminopyridine: This compound emerged as a key alternative.[2] The pyridine ring offers different electronic properties compared to the benzene ring of anisole, altering the metabolic processing.
-
2-Amino-4-hydroxyethylaminoanisole: Another structural modification developed to reduce toxicity while maintaining the anisole core's color properties.
Part 4: Technical Comparison of Isomers
The following table summarizes the data for the diaminoanisole family, highlighting why the 2,4-isomer is the historical focal point.
| Feature | 2,4-Diaminoanisole | 2,6-Diaminoanisole |
| CAS Number | 615-05-4 | 32114-60-6 |
| Primary Use | Historical Hair Dye Coupler (Blue) | Chemical Intermediate / Research |
| Regulatory Status | Banned (EU Annex II), FDA Warning | Not typically listed as a dye ingredient |
| Carcinogenicity | Positive (NCI TR 111, IARC 2B) | Data Limited / Equivocal |
| Mutagenicity | Positive (Ames Test + S9) | Mixed/Negative (Strain dependent) |
| Chemical Structure | m-diamine (positions 2,4) | m-diamine (positions 2,6) |
| Steric Hindrance | Low (Reactive at C5) | High (Methoxy flanked by amines) |
References
-
National Cancer Institute. (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1] Technical Report Series No. 84.
-
U.S. Food and Drug Administration (FDA). (1979). Coal Tar Hair Dyes and the 1938 Act. FDA Consumer Updates.
-
International Agency for Research on Cancer (IARC). (2001).[1] 2,4-Diaminoanisole and its Salts.[1][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1]
-
Burnett, C., et al. (2012). Final Report on the Safety Assessment of 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate as Used in Hair Dyes. Cosmetic Ingredient Review.[2]
-
European Commission. (2006). Commission Directive 2006/65/EC (Amending Council Directive 76/768/EEC). Official Journal of the European Union.
Sources
thermodynamic stability of methoxy-substituted phenylenediamines
An In-Depth Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Phenylenediamines
Abstract
This technical guide provides a comprehensive analysis of the , a class of molecules critical to the development of pharmaceuticals, high-performance polymers, and antioxidants. The narrative synthesizes theoretical principles with practical methodologies for researchers, scientists, and drug development professionals. We delve into the foundational concepts of thermodynamic stability, including Gibbs free energy and enthalpy, and explore the key structural factors that govern it: isomeric substitution patterns (ortho, meta, para), the profound influence of intramolecular hydrogen bonding (IHB), and the electronic effects of the methoxy substituent. This guide details both experimental techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and computational approaches using Density Functional Theory (DFT) for a holistic assessment of stability. By explaining the causality behind these protocols, this document serves as a field-proven guide to understanding and predicting the behavior of these versatile chemical entities.
Introduction
Phenylenediamines (PDAs) and their derivatives are cornerstone building blocks in modern chemistry. Their applications are vast, ranging from precursors for robust polymers and aramid fibers to essential components in antioxidants and hair dyes[1][2]. The introduction of a methoxy (-OCH3) substituent onto the phenylenediamine scaffold introduces a new layer of complexity and functionality, significantly altering the molecule's electronic properties, solubility, and, most critically, its thermodynamic stability.
Understanding the thermodynamic stability of these compounds is not an academic exercise; it has profound practical implications. In drug development, the stability of an active pharmaceutical ingredient (API) or intermediate dictates its shelf-life, storage requirements, and formulation strategy[3]. In materials science, the thermal stability of a monomer like a methoxy-substituted PDA is a primary determinant of the processing conditions and heat resistance of the final polymer[1][4].
This guide offers a senior application scientist's perspective on evaluating the . We will bridge theory with practice, detailing not just how to perform analyses but why specific methodological choices are made, ensuring a deep, actionable understanding of the structure-stability relationship.
Theoretical Foundations of Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or other isomeric forms. A more stable molecule exists in a lower energy state. This stability is primarily assessed through state functions like Gibbs free energy and enthalpy.
Gibbs Free Energy and Enthalpy
Gibbs Free Energy (G) is the ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure[5]. The change in Gibbs free energy (ΔG) for a process or reaction indicates its favorability; a negative ΔG signifies a spontaneous process, meaning the products are more stable than the reactants[6]. The standard Gibbs free energy of formation (ΔGf°) is the ΔG for the formation of one mole of a compound from its elements in their standard states, providing a direct measure of a molecule's intrinsic stability[7].
Enthalpy (H) relates to the internal energy and heat content of a system. The enthalpy of formation (ΔHf°) is the heat change when one mole of a substance is formed from its constituent elements[8]. A more negative ΔHf° generally indicates a more energetically stable molecule. Enthalpy is also related to the strength of the chemical bonds within the molecule. Bond Dissociation Enthalpy (BDE) , the energy required to break a specific bond homolytically, is a key indicator of reactivity and a potential pathway for degradation[9].
Key Structural Factors Governing Stability
The arrangement of atoms within a methoxy-substituted phenylenediamine isomer is the primary determinant of its stability. Three factors are paramount:
-
Isomerism: The relative positions of the two amino groups and the methoxy group (ortho, meta, or para) dictate the potential for intramolecular interactions. Ortho-phenylenediamines, where the amino groups are adjacent, have fundamentally different properties from their meta and para counterparts due to their ability to interact directly.
-
Intramolecular Hydrogen Bonding (IHB): This is arguably the most significant stabilizing interaction in this class of molecules, particularly for ortho-isomers. An IHB is a non-covalent attraction between a hydrogen atom bonded to an electronegative atom (like the nitrogen of an -NH2 group) and another nearby electronegative atom (like the nitrogen of the second -NH2 group or the oxygen of the -OCH3 group)[10]. This interaction creates a stable, pseudo-six-membered ring, which lowers the overall energy of the conformer. Infrared spectroscopic studies have confirmed the presence of double intramolecular NH---N hydrogen bonds in 4-methoxy-o-phenylenediamine[11]. The energy of such bonds can be substantial, significantly contributing to the molecule's overall thermodynamic stability.
-
Substituent Effects: The methoxy group is a strong electron-donating group through resonance. It increases the electron density on the aromatic ring, particularly at the ortho and para positions. This electronic effect influences the basicity of the amino groups and the N-H bond dissociation enthalpy[9][12]. A lower BDE can suggest a higher susceptibility to degradation via radical pathways[2].
Experimental Assessment of Thermal Stability
Thermal analysis techniques provide empirical data on how a material behaves under controlled heating. They are indispensable for determining the upper temperature limits of stability and observing decomposition processes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[13]. It is the primary method for determining decomposition temperatures.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 5–10 mg of the methoxy-substituted phenylenediamine sample into a clean TGA pan (typically ceramic or platinum)[1].
-
Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min)[1]. Causality: An inert atmosphere is crucial to study the intrinsic thermal stability without interference from oxidative processes.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600-800°C) at a constant linear heating rate, typically 10°C/min[1]. Causality: A constant, moderate heating rate ensures thermal equilibrium within the sample and produces sharp, reproducible decomposition profiles.
-
Data Analysis: Plot the sample mass (%) versus temperature. Key parameters to determine are the onset temperature of decomposition (T_onset), where significant mass loss begins, and the peak decomposition temperature (T_max) from the derivative of the TGA curve (DTG), which indicates the point of the fastest degradation rate[14].
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[15]. It is used to detect thermal events like melting, crystallization, and decomposition, which involve the absorption (endotherm) or release (exotherm) of heat[3].
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.
-
Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference[1]. Causality: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a steady flow rate.
-
Heating Program: Subject the sample and reference to a controlled temperature program, such as heating from 25°C to 450°C at 10°C/min[1].
-
Data Analysis: Plot the heat flow (mW) versus temperature. An endothermic peak typically signifies melting, while a sharp exothermic peak often indicates decomposition[16]. The melting point (T_m) is taken as the onset or peak of the melting endotherm.
Computational Prediction of Thermodynamic Stability
While experimental methods measure bulk thermal properties, computational chemistry provides invaluable insights into the intrinsic, single-molecule stability. It allows for the direct comparison of isomers and conformers, some of which may be difficult to isolate experimentally.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a robust and widely-used tool for calculating thermodynamic properties like Gibbs free energy and enthalpy of formation with high accuracy.
-
Structure Generation: Build 3D models of the methoxy-substituted phenylenediamine isomers (ortho, meta, para) and their relevant conformers.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation for each isomer. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p)[9]. Causality: This step is crucial because all thermodynamic properties are dependent on the molecule's equilibrium geometry. An inaccurate structure leads to inaccurate energies.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the necessary data to calculate thermal corrections.
-
Energy Extraction: From the output of the frequency calculation, extract the standard-state (298.15 K and 1 atm) Gibbs free energy and enthalpy.
-
Relative Stability Analysis: Compare the calculated Gibbs free energies of the different isomers. The isomer with the lowest (most negative) Gibbs free energy is predicted to be the most thermodynamically stable[17][18].
Structure-Stability Relationships in Methoxy-Phenylenediamines
By integrating theoretical principles with analytical data, we can build a robust model for predicting the stability of methoxy-substituted PDA isomers.
The Dominance of IHB in ortho-Isomers
For ortho-phenylenediamines substituted with a methoxy group (e.g., 3-methoxy- or 4-methoxy-1,2-phenylenediamine), the potential for IHB is the single most important factor determining their conformational stability.
-
N-H---N Bonding: The two adjacent amino groups can form a hydrogen bond, creating a stable five- or six-membered ring system.
-
N-H---O Bonding: An amino group's hydrogen can also form an IHB with the oxygen of a nearby methoxy group.
The presence of these bonds significantly lowers the molecule's ground-state energy, making it more stable than isomers where such interactions are sterically impossible. Spectroscopic evidence for 4-methoxy-o-phenylenediamine shows the presence of these intramolecular bonds[11].
Stability of meta- and para-Isomers
In meta and para isomers, the amino groups are too far apart to form a direct IHB. Their stability is therefore governed by a different set of factors:
-
Electronic Effects: The electron-donating methoxy group will influence the basicity of the amino groups and the overall dipole moment of the molecule.
-
Crystal Packing: In the solid state, the stability of the bulk material is highly dependent on the efficiency of intermolecular forces (like intermolecular hydrogen bonding) in the crystal lattice. The molecular symmetry and shape of para isomers often lead to more efficient crystal packing and higher melting points compared to their less symmetrical meta and ortho counterparts.
-
Potential N-H---O IHB: In some meta conformers (e.g., 2-methoxy-m-phenylenediamine), a weaker IHB between an amino group and the methoxy oxygen may be possible, offering some degree of stabilization.
Summary of Isomeric Stability Trends
The following table summarizes the key factors influencing the thermodynamic stability of methoxy-substituted phenylenediamine isomers.
| Isomer Position | Intramolecular H-Bonding (IHB) Potential | Primary Stabilizing Factors | Expected Relative Stability (Intrinsic) |
| Ortho | High (N-H···N and potentially N-H···O) | Intramolecular Hydrogen Bonding[11] | Highest |
| Meta | Low (Potential for weak N-H···O only) | Electronic effects of substituents, potential for weak IHB | Intermediate |
| Para | None (between functional groups) | Molecular symmetry, efficient crystal packing (solid state), electronic effects | Lowest |
Note: This table reflects predicted intrinsic (single-molecule) stability. In the solid state, crystal packing forces can sometimes alter this order.
Implications for Research and Development
A thorough understanding of the thermodynamic stability of these molecules directly impacts their successful application:
-
Pharmaceuticals: For APIs, selecting the most stable isomer is critical for ensuring a long shelf life and preventing the formation of potentially toxic degradants. DSC and TGA are essential tools for compatibility screening between the drug and excipients, as shifts in thermal events can indicate destabilizing interactions[3][16].
-
Materials Science: The thermal stability of PDA monomers is a direct predictor of the performance of the resulting polymers. High-stability monomers like those stabilized by IHB can be processed at higher temperatures and yield materials with a greater service temperature range[4].
-
Process Chemistry & Synthesis: Reactions may yield a mixture of isomers. Knowledge of their relative stabilities can help predict the major product, as reactions often favor the formation of the most thermodynamically stable isomer[17]. This informs the design of purification strategies and the optimization of reaction conditions to maximize the yield of the desired, most stable product.
Conclusion
The is a multifaceted property governed by a delicate interplay of isomeric structure, intramolecular hydrogen bonding, and electronic substituent effects. Ortho-isomers are uniquely stabilized by potent intramolecular hydrogen bonds, a feature that can be confirmed spectroscopically and is predicted to render them the most intrinsically stable. A combined analytical approach is essential for a complete picture: experimental techniques like TGA and DSC provide critical data on bulk thermal decomposition and phase behavior, while computational methods like DFT offer unparalleled insight into the intrinsic, single-molecule energetics that underpin these observable properties. For scientists and researchers, mastering these principles and techniques is key to designing, synthesizing, and formulating next-generation materials and medicines with enhanced stability and performance.
References
- Krueger, P.J. (1967). Intramolecular hydrogen bonds and the orientation of amino groups in o-phenylenediamines. Canadian Journal of Chemistry, 45, 2135.
- Trivedi, G. et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Hilaris Publisher.
- Amer, I. et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
- Nkamuo, C.J. et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). Science Publishing Group.
- Trivedi, M.K. et al. (2015). TGA/DTG thermogram of control and treated samples of p-phenylenediamine. ResearchGate.
- Gudeika, D. et al. The differential scanning calorimetry (DSC) thermograms of (a) AzNI-2... ResearchGate.
- Le, T.B. et al. (2017). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP). Vietnam Journal of Chemistry.
- Ruscic, B. et al. Aniline Enthalpy of Formation. Active Thermochemical Tables.
- Tantishaiyakul, V. et al. (2015). Thermal Stability of Amine Compounds and Dichloromethane. AIDIC.
- Nkamuo, C.J. et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). ResearchGate.
- Gatial, A. et al. (2025). Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants. RSC Publishing.
- In-Situ. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- University of British Columbia. (n.d.). Gibbs Energy (Free Energy). Campus Manitoba Pressbooks.
- Clutch Prep. (2023). Rank the following substituted anilines from most basic to least basic. Pearson.
- Grabowski, S.J. (2021). Intramolecular Hydrogen Bonding 2021. PMC - NIH.
- Clutch Prep. (n.d.). Gibbs Free Energy Explained. Pearson.
- Wikipedia. (n.d.). Standard Gibbs free energy of formation.
- Rojas-Dávila, E. et al. (2018). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. ResearchGate.
- Rojas-Dávila, E. et al. (2018). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. SciELO.
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2,6-Diaminoanisole: Chemical Identifiers, Synthetic Utility, and Toxicology in Drug Development
Executive Summary
In the landscape of preclinical drug discovery, aromatic diamines are critical building blocks for synthesizing complex heterocyclic scaffolds. 2,6-Diaminoanisole (IUPAC: 2-methoxybenzene-1,3-diamine) is a structurally unique bis-nucleophile characterized by an electron-donating methoxy group flanked by two primary amines[1]. This specific ortho-substitution pattern creates a distinct electronic and steric environment, making it a highly valuable, albeit challenging, reagent in medicinal chemistry. This whitepaper provides an in-depth technical analysis of 2,6-diaminoanisole, detailing its chemical identifiers, physicochemical behavior, validated synthetic workflows, and crucial toxicological profiling.
Chemical Identity & Core Identifiers
Accurate chemical identification is the foundation of reproducible research and rigorous compound registration. The core identifiers and structural parameters for 2,6-diaminoanisole are summarized in the table below[1][2].
| Property | Value |
| Compound Name | 2,6-Diaminoanisole (this compound) |
| PubChem CID | |
| CAS Registry Number | 32114-60-6 |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| SMILES | COC1=C(N)C=CC=C1N |
| InChIKey | PAXOFIORPRCXBV-UHFFFAOYSA-N |
Physicochemical Properties & Pharmacokinetic Relevance
The reactivity and biological behavior of 2,6-diaminoanisole are governed by the interplay between its functional groups:
-
Electronic Effects: The oxygen lone pairs of the methoxy group donate electron density into the aromatic ring via resonance. This increases the baseline nucleophilicity of the adjacent amine groups compared to unsubstituted aniline derivatives.
-
Steric Hindrance: The spatial proximity of the methoxy group at the 2-position introduces significant steric bulk. This hindrance must be strategically bypassed during bioconjugation or amide coupling steps.
-
ADME Impact: In rational drug design, incorporating the 2,6-diaminoanisole moiety can precisely modulate the lipophilicity (logP) and topological polar surface area (tPSA) of a lead compound. The methoxy ether acts as a hydrogen bond acceptor, while the amines can serve as both donors and acceptors, directly impacting the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Synthetic Utility in Medicinal Chemistry
2,6-Diaminoanisole serves as a versatile precursor for synthesizing benzimidazoles, quinoxalines, and advanced amide-linked pharmacophores (such as kinase inhibitors). Because aromatic amines are generally less nucleophilic than aliphatic amines—and further impeded by the steric bulk of the ortho-methoxy group—traditional carbodiimide coupling agents (like DCC or EDC alone) often yield poor results[3]. Highly efficient uronium-based coupling reagents, specifically, are required to drive amide bond formation effectively[4].
Figure 1: HATU-Mediated Amide Coupling Pathway for Aromatic Amines.
Experimental Protocols
Protocol 1: LC-MS/MS Characterization & Quality Control
Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored azo or nitroso impurities. Purity must be validated prior to library synthesis.
-
Step 1: Sample Preparation. Dissolve 2,6-diaminoanisole in LC-MS grade methanol to a final concentration of 1 mg/mL. Causality: Methanol ensures complete dissolution of the polar aromatic system while remaining perfectly compatible with reverse-phase chromatography.
-
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column. Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as an ion-pairing agent, suppressing peak tailing and facilitating the protonation of the primary amines for downstream mass spectrometry.
-
Step 3: Mass Spectrometry (ESI+). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Step 4: Self-Validation. A pure sample will exhibit a single sharp chromatographic peak. The expected monoisotopic [M+H]+ ion is m/z 139.08. The presence of an m/z 155.08 peak indicates unwanted N-oxidation.
Figure 2: LC-MS/MS Quality Control Workflow for 2,6-Diaminoanisole.
Protocol 2: HATU-Mediated Amide Coupling Workflow
To overcome the steric hindrance of the ortho-methoxy group, HATU is utilized to generate a highly reactive 7-azabenzotriazole (OAt) active ester[4].
-
Step 1: Activation. In a flame-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, allowing the resulting carboxylate anion to attack the electron-deficient carbon of HATU, rapidly forming the OAt active ester[4].
-
Step 3: Nucleophilic Attack. Add 2,6-diaminoanisole (1.1 equiv) to the reaction mixture. Stir for 4–12 hours. Causality: The OAt ester is highly reactive toward electron-deficient or sterically hindered aromatic amines, facilitating the SN2 addition-elimination reaction[3].
-
Step 4: Quenching & Isolation. Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Step 5: Self-Validation. Verify the success of the coupling by running an aliquot on LC-MS. The disappearance of the highly polar 2,6-diaminoanisole starting material (m/z 139.08) and the emergence of the calculated product mass confirms successful amide bond formation.
Toxicology & Safety Profiling
Handling aromatic amines requires rigorous safety protocols due to their well-documented toxicological profiles. Researchers must treat 2,6-diaminoanisole as a potential promutagen and utilize appropriate PPE, chemical fume hoods, and strict waste disposal protocols.
-
Metabolic Activation: In biological systems, aromatic amines require metabolic activation to exert genotoxicity. They undergo N-hydroxylation mediated by hepatic cytochrome P450 enzymes[5]. These N-hydroxylamine intermediates can be further esterified and subsequently cleaved to form highly reactive, electrophilic nitrenium ions.
-
DNA Adduct Formation: The resulting nitrenium ions can covalently bind to nucleophilic centers in DNA (primarily the C8 position of guanine), leading to base-pair substitution or frameshift mutations.
-
Ames Test Relevance: The mutagenicity of aromatic amines is standardized and evaluated using the , utilizing Salmonella typhimurium strains (such as TA98 for frameshift mutations) in the presence of an S9 metabolic activation fraction[6].
References
-
Title: this compound | C7H10N2O | CID 12402976 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]
-
Title: Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches Source: Toxicological Sciences, Oxford Academic URL: [Link]
-
Title: Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test Source: PubMed, National Institutes of Health URL: [Link]
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- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
synthesis of 2-methoxybenzene-1,3-diamine from 2-methoxy-1,3-dinitrobenzene
Executive Summary
This application note details the protocol for the regioselective reduction of 2-methoxy-1,3-dinitrobenzene (2,6-dinitroanisole) to 2-methoxybenzene-1,3-diamine (2,6-diaminoanisole). While widely used as an intermediate in the synthesis of disperse dyes, heterocyclic pharmaceuticals, and polyimide polymers, the target diamine presents significant handling challenges due to its susceptibility to oxidative degradation.[1]
This guide prioritizes Catalytic Hydrogenation (Pd/C) as the "Gold Standard" method due to its atom economy and simplified workup compared to chemical reductions (e.g., Fe/HCl or SnCl₂).[1] A secondary Transfer Hydrogenation protocol is provided for laboratories lacking high-pressure infrastructure.[1]
Reaction Overview & Mechanism
The transformation involves the six-electron reduction of two nitro groups to primary amines.[1] The presence of the electron-donating methoxy group at the 2-position sterically crowds the active sites but electronically facilitates the reduction compared to electron-deficient rings.[1]
Reaction Scheme
Figure 1: Stepwise reduction pathway. Complete reduction requires overcoming the hydroxylamine intermediate, often the source of colored impurities.[1]
Critical Safety & Handling Protocols
WARNING: This synthesis involves energetic nitro compounds and pyrophoric catalysts.[1] Strict adherence to safety protocols is mandatory.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic Material | 2,6-Dinitroanisole is a nitroaromatic.[1] While less sensitive than TNT, it can decompose violently if heated under confinement or ground dry.[1] | • Never heat dry solid above 100°C.• Use plastic spatulas (no metal-on-metal friction).• Store away from reducing agents until reaction time.[1] |
| Pyrophoric | Dry Pd/C ignites instantly in air, especially in the presence of methanol vapors. | • ALWAYS use wet Pd/C (approx. 50% water).[1]• Keep catalyst wet with water or solvent at all times.• Have a Class D fire extinguisher or sand bucket nearby.[1] |
| Toxicity | Diamines are potent sensitizers, potential carcinogens, and readily absorbed through skin.[1] | • Double-glove (Nitrile).[1]• Work exclusively in a fume hood.• Decontaminate surfaces with dilute HCl followed by soap.[1] |
| Pressurized Gas | Hydrogen (H₂) is extremely flammable and high-pressure equipment carries rupture risks.[1] | • Leak-check autoclaves with N₂ before introducing H₂.• Ground all equipment to prevent static discharge.[1] |
Method A: Catalytic Hydrogenation (Standard Protocol)[1]
This method is preferred for scale-up (grams to kilograms) due to its cleanliness.[1] The reaction is typically conducted in a Parr shaker or high-pressure autoclave.[1]
Reagents & Equipment[2]
-
Substrate: 2-Methoxy-1,3-dinitrobenzene (10 mmol, 1.98 g).
-
Solvent: Methanol (anhydrous preferred) or Ethanol (50 mL).[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H₂O), 10 wt% loading relative to substrate (approx. 200 mg).[1]
-
Equipment: Parr Hydrogenator or Stainless Steel Autoclave.
Step-by-Step Protocol
-
Catalyst Loading (Inert Atmosphere):
-
Substrate Addition:
-
Hydrogenation:
-
Seal the vessel.[1]
-
Purge Cycle: Pressurize with N₂ to 3 bar, vent. Repeat 3x (removes O₂).
-
Pressurize with H₂ to 3 bar (approx 45 psi).
-
Agitate (shake/stir) vigorously.[1]
-
Observation: A rapid pressure drop indicates initiation.[1] Repressurize as needed until uptake ceases (typically 2–6 hours).[1]
-
Temperature: The reaction is exothermic.[1] Maintain <50°C to prevent side reactions.
-
-
Workup (Anaerobic):
-
Isolation:
Method B: Transfer Hydrogenation (Alternative)[1]
Suitable for labs without high-pressure H₂ infrastructure.[1] Uses Ammonium Formate as the hydrogen donor.[1]
Reagents
-
Substrate: 2-Methoxy-1,3-dinitrobenzene (1.98 g).[1]
-
H-Donor: Ammonium Formate (6.3 g, ~10 equivalents).[1]
-
Catalyst: 10% Pd/C (wet, 200 mg).[1]
-
Solvent: Methanol (50 mL).
Protocol
-
Suspend substrate and Pd/C in Methanol under Argon.
-
Add Ammonium Formate in one portion.
-
Heat to reflux (approx 65°C).
-
Monitor: Evolution of gas (CO₂/NH₃) will occur.[1] Reaction is usually complete in 1–2 hours.[1]
-
Workup: Filter hot through Celite. Evaporate solvent.[1] The residue may contain ammonium salts; partition between Water/Ethyl Acetate (if product solubility allows) or simply dry and recrystallize.[1]
Purification & Storage
Purification
If the crude product is dark:
-
Recrystallization: Dissolve in minimum hot ethanol (degassed), add activated charcoal, filter hot (anaerobic), and cool.
-
Salt Formation (Recommended): Convert to the dihydrochloride salt by adding 2M HCl in ether/dioxane.[1] The salt is significantly more stable to oxidation than the free base.[1]
Analytical Validation
-
Appearance: Off-white crystals (Free base).[1]
-
1H NMR (DMSO-d6): Expect a singlet for the methoxy group (~3.6-3.8 ppm), a broad singlet for NH₂ (4.5-5.0 ppm), and aromatic signals (triplet/doublet pattern for 1,2,3-substitution).[1]
-
MS (ESI): [M+H]+ = 139.08.[1]
Storage
-
Atmosphere: Store under Argon/Nitrogen.[1]
-
Temperature: -20°C.
-
Container: Amber glass (light sensitive).[1]
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing safety checkpoints (Pyrophoric handling and Inert atmosphere).
References
-
General Reduction of Dinitroanisoles
-
Catalytic Hydrogenation Methodologies
-
Safety Data (2,6-Dinitroanisole)
-
Product Identification (2,6-Diaminoanisole)
Sources
Catalytic Hydrogenation Protocols for 2,6-Dinitroanisole Reduction
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Exotherm Management, and Scalable Workflows
Introduction & Mechanistic Insights
The exhaustive reduction of 2,6-dinitroanisole to 2,6-diaminoanisole is a critical transformation in the synthesis of advanced polymers, specialized dyes, and pharmaceutical intermediates[1]. However, the catalytic hydrogenation of this specific substrate presents unique physicochemical and topological challenges.
Unlike unhindered nitroarenes, the two nitro groups in 2,6-dinitroanisole are positioned ortho to the methoxy group, creating severe steric hindrance. This steric crowding forces the methoxy group significantly out of the plane of the benzene ring[2]. Consequently, the restricted accessibility of the nitro groups to the catalyst surface necessitates highly optimized reaction conditions to achieve full conversion without promoting unwanted side reactions.
The Reaction Pathway
The reduction of aromatic dinitro compounds is not a single concerted step; it proceeds sequentially. The initial reduction of a nitro group forms nitroso (–NO) and hydroxylamine (–NHOH) intermediates[3]. In a successful protocol, these intermediates must be rapidly and efficiently hydrogenated to the corresponding amine. If the reaction stalls, these species participate in bimolecular condensation reactions, yielding undesired azoxy, azo, and hydrazo byproducts[3].
Figure 1: Stepwise catalytic hydrogenation pathway of 2,6-dinitroanisole and potential byproducts.
Catalyst Selection & Quantitative Performance
Selecting the appropriate catalyst is paramount for maximizing conversion while suppressing the accumulation of hydroxylamine intermediates[3]. While Palladium on Carbon (Pd/C) is the industry standard for exhaustive reduction to diamines, modified Ruthenium (e.g., Ru-SnOx/Al2O3) and Rhodium catalysts have shown exceptional selectivity profiles in related dinitroarene reductions[1][3].
Table 1: Comparative Performance of Catalysts in Dinitroarene & Nitroanisole Reductions (Data adapted from benchmark studies on analogous substrates to guide 2,6-dinitroanisole optimization)
| Catalyst System | Substrate Analog | Temp (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Ref |
| 5% Pd/C | m-Dinitrobenzene | 90 | 3.4 | 95.0 | 31.0* | [3] |
| Ru-SnOx/Al2O3 | m-Dinitrobenzene | 100 | 4.0 | >99.0 | >97.0 | [3] |
| 5% Pd/C (CTH) | o-Nitroanisole | 85 | Ambient | >98.0 | >99.0** | [4] |
| Rh/Fe3O4 | Mixed Nitroarenes | 50–120 | 1.0–3.0 | >95.0 | High | [1] |
*Note: Unmodified Pd/C in batch systems yields lower selectivity for partial reduction (e.g., stopping at nitroaniline) due to its high activity, making it the preferred choice for the exhaustive reduction required to produce 2,6-diaminoanisole. **CTH = Catalytic Transfer Hydrogenation using Ammonium Formate.
Process Engineering & Safety Considerations
The reduction of nitro groups is highly exothermic (ΔH ≈ -500 kJ/mol per nitro group). In conventional batch reactors, this exothermicity, coupled with the limited solubility of hydrogen gas in organic solvents, creates severe mass and heat transfer limitations[5].
-
Heat Transfer & Thermal Runaway: Inadequate temperature control can lead to thermal runaway, promoting ring hydrogenation or cleavage of the methoxy group. Microchannel reactors (μPBR) are increasingly utilized to mitigate these risks by providing superior heat dissipation[5][6].
-
Mass Transfer Resistance: To operate within the intrinsic kinetic regime in a batch slurry reactor, high-shear agitation (≥1000 rpm) is mandatory. This overcomes the liquid-gas mass transfer resistance, ensuring a constant supply of hydrogen to the catalyst surface[4][7].
Experimental Methodologies
Figure 2: Standard operational workflow for the high-pressure batch hydrogenation of nitroarenes.
Protocol A: High-Pressure Catalytic Hydrogenation (Exhaustive Reduction)
Causality Focus: High pressure and high agitation are utilized to drive the sequential reduction past the hydroxylamine intermediate, while strict temperature control prevents thermal runaway[5][7].
Materials: 2,6-Dinitroanisole (10 mmol), 5% Pd/C (10% w/w relative to substrate), Methanol (50 mL), H2 gas. Equipment: 100-mL or 300-mL stirred stainless-steel autoclave with internal cooling coil.
-
Reactor Charging: Suspend 2,6-dinitroanisole and 5% Pd/C in methanol. Transfer the slurry to the autoclave.
-
Atmosphere Purging (Critical Safety Step): Seal the reactor. Purge with Nitrogen (N2) at 1.0 MPa three times to remove oxygen, preventing the ignition of the pyrophoric Pd/C/H2 mixture. Follow with three purges of Hydrogen (H2) gas at 1.0 MPa.
-
Pressurization & Agitation: Pressurize the reactor with H2 to 3.5–4.0 MPa. Initiate high-shear stirring at 1000 rpm to eliminate hydrogen mass-transfer limitations at the gas-liquid interface[7].
-
Controlled Heating: Gradually heat the reactor to 80 °C. Self-Validation: Monitor the internal temperature closely; a sharp spike indicates the onset of the nitro reduction exotherm. Utilize the cooling coil to maintain the temperature below 90 °C[5].
-
Reaction Monitoring: Maintain pressure and temperature until hydrogen uptake ceases (typically 2–4 hours).
-
Workup: Cool the reactor to room temperature and safely vent the H2 gas. Purge with N2. Filter the mixture through a Celite pad to recover the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield crude 2,6-diaminoanisole, which can be purified via recrystallization.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Causality Focus: CTH utilizes ammonium formate as a hydrogen donor, bypassing the need for high-pressure H2 gas. This is a safer alternative for small-to-medium scale operations where handling pressurized hydrogen is a Safety, Health, and Environmental (SHE) concern[4].
Materials: 2,6-Dinitroanisole (10 mmol), Ammonium formate (80 mmol, 8 eq.), 5% Pd/C (8% w/w of substrate), Isopropanol (50 mL). Equipment: 250-mL two-neck round-bottom flask, reflux condenser, nitrogen line.
-
Substrate Dissolution: Dissolve 2,6-dinitroanisole in isopropanol. Isopropanol is chosen because it acts as both a solvent and a secondary hydrogen transfer agent[4].
-
Catalyst Addition: Add the 5% Pd/C catalyst to the solution under a gentle stream of nitrogen.
-
Donor Addition: Add solid ammonium formate to the mixture. The large excess (8 equivalents) is required to drive the equilibrium toward the fully reduced diamine product.
-
Thermal Activation: Heat the mixture to 85 °C (reflux). The thermal decomposition of ammonium formate generates the active hydrogen species on the palladium surface.
-
Monitoring: Track the reaction via HPLC or TLC. The intermediate hydroxylamine should peak and then disappear. Total reaction time is typically 130–180 minutes[4].
-
Isolation: Cool the mixture, filter off the Pd/C through Celite, and evaporate the isopropanol. Partition the residue between ethyl acetate and water (to dissolve residual formate salts). Extract, dry the organic layer over Na2SO4, and concentrate to isolate 2,6-diaminoanisole.
References
-
Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3 - Elsevier / daneshyari.com. URL:[Link]
-
Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor - Stevens Institute of Technology. URL:[Link]
-
Reaction process for the Hydrogenation of 2,4‐dinitroanisole - ResearchGate. URL:[Link]
-
Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects - Elsevier / mdma.ch. URL:[Link]
- US11452992B2 - Iron oxide supported rhodium catalyst for nitroarene reduction - Google Patents.
Sources
- 1. US11452992B2 - Iron oxide supported rhodium catalyst for nitroarene reduction - Google Patents [patents.google.com]
- 2. p-Anisidine, 2,6-dinitro-, | 5350-56-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
Application Notes and Protocols for 2,6-Diaminoanisole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 2,6-Diaminoanisole as a Versatile Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new catalysts, materials, and therapeutic agents. While ligands based on pyridine and simple aniline scaffolds have been extensively studied, substituted anilines with multiple donor sites offer a unique combination of electronic and steric properties. 2,6-Diaminoanisole is an intriguing, yet underexplored, candidate in this domain. Its structure, featuring two amino groups and a methoxy group on a benzene ring, presents multiple potential coordination sites, suggesting its capability to act as a versatile ligand for a variety of metal ions.
The presence of two amino groups in ortho- and meta-positions relative to the methoxy group allows for potential chelation, forming stable five- or six-membered rings with a metal center. The methoxy group, with its oxygen donor, could also participate in coordination, potentially leading to tridentate binding modes. Furthermore, the electronic properties of the aromatic ring, influenced by both the electron-donating amino and methoxy substituents, can modulate the redox potential and reactivity of the resulting metal complexes.
This guide serves as a comprehensive resource for researchers interested in exploring the coordination chemistry of 2,6-diaminoanisole. While the direct literature on its metal complexes is sparse, this document provides a scientifically grounded framework for its application, including proposed synthetic protocols, characterization methodologies, and potential applications based on the well-established chemistry of related aniline and diamine ligands.
Ligand Profile: 2,6-Diaminoanisole
2,6-Diaminoanisole, also known as 2-methoxybenzene-1,3-diamine, is an aromatic compound with the chemical formula C₇H₁₀N₂O. The strategic placement of its functional groups suggests several possible modes of coordination with metal ions.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Potential Donor Sites | Two amino (-NH₂) groups, one methoxy (-OCH₃) group |
The amino groups are primary donors, readily forming coordinate bonds with a wide range of transition metals. The oxygen atom of the methoxy group can act as a secondary, weaker donor, potentially leading to multidentate coordination.
Diagram of 2,6-Diaminoanisole Structure
Caption: Structure of 2,6-Diaminoanisole highlighting the potential donor atoms.
Proposed Coordination Modes of 2,6-Diaminoanisole
Based on its structure, 2,6-diaminoanisole can be hypothesized to exhibit several coordination modes, making it a versatile ligand for creating diverse metal complexes.
Diagram of Potential Coordination Modes
Caption: Hypothesized coordination modes of 2,6-diaminoanisole.
Experimental Protocols: A Proposed Synthesis of a 2,6-Diaminoanisole Metal Complex
The following is a hypothetical, yet detailed, protocol for the synthesis of a dichlorido-bis(2,6-diaminoanisole)nickel(II) complex, based on established methods for synthesizing similar aniline-based complexes.[1]
Objective: To synthesize and characterize a Ni(II) complex with 2,6-diaminoanisole as a ligand.
Materials:
-
2,6-Diaminoanisole (C₇H₁₀N₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Solution Preparation: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 276 mg (2.0 mmol) of 2,6-diaminoanisole in 10 mL of warm absolute methanol. Stir until a clear solution is obtained.
-
Metal Salt Solution Preparation: In a separate 25 mL flask, dissolve 238 mg (1.0 mmol) of NiCl₂·6H₂O in 5 mL of absolute methanol. The solution should be a clear green color.
-
Reaction: Slowly add the methanolic solution of NiCl₂·6H₂O dropwise to the stirring solution of 2,6-diaminoanisole at room temperature.
-
Reflux: After the addition is complete, fit the Schlenk flask with a condenser and reflux the reaction mixture for 4 hours under an inert atmosphere. A color change and/or precipitation of the complex may be observed.
-
Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration through a Büchner funnel. If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator.
-
Precipitation and Washing: Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex. Filter the resulting solid, wash it with two 5 mL portions of diethyl ether to remove any unreacted starting materials, and dry it under vacuum.
Diagram of the Proposed Synthetic Workflow
Caption: A general workflow for the synthesis of a 2,6-diaminoanisole-metal complex.
Characterization of the Hypothetical Complex
To confirm the successful synthesis and elucidate the structure of the [Ni(2,6-DAA)₂Cl₂] complex, a suite of analytical techniques would be employed.
| Technique | Expected Observations and Interpretations |
| FT-IR Spectroscopy | A shift in the N-H stretching and bending vibrations of the amino groups to lower wavenumbers upon coordination to the Ni(II) ion. The appearance of new bands in the far-IR region (below 500 cm⁻¹) corresponding to Ni-N and Ni-Cl stretching vibrations. |
| UV-Vis Spectroscopy | The appearance of d-d transitions characteristic of an octahedral Ni(II) complex. These bands are typically observed in the visible and near-IR regions and can be used to determine the ligand field splitting energy. |
| Magnetic Susceptibility | Measurement of the magnetic moment to confirm the +2 oxidation state and the high-spin d⁸ configuration of the Ni(II) ion in an octahedral environment. The expected magnetic moment would be in the range of 2.9-3.4 B.M. |
| Elemental Analysis | Determination of the percentage of C, H, and N to confirm the empirical formula of the synthesized complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the Ni(II) center. This would confirm the coordination mode of the 2,6-diaminoanisole ligand. |
Potential Applications
While the applications of 2,6-diaminoanisole complexes are yet to be explored, we can extrapolate potential uses based on the known chemistry of related coordination compounds.
-
Catalysis: The presence of reactive N-H bonds and the ability to stabilize various metal centers suggest that these complexes could be investigated as catalysts for a range of organic transformations. For instance, similar to other aniline-based complexes, they could be explored in cross-coupling reactions.
-
Materials Science: The ability of the ligand to form hydrogen bonds through its amino groups could be exploited in the design of supramolecular assemblies and coordination polymers with interesting structural and photophysical properties.
-
Bioinorganic Chemistry: The coordination of biologically relevant metal ions could lead to the development of novel antimicrobial or anticancer agents. The lipophilic nature of the anisole group might enhance cellular uptake.
Conclusion
2,6-Diaminoanisole represents a promising, yet largely untapped, resource for the development of novel coordination compounds. Its unique structural and electronic features offer a rich playground for synthetic chemists. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers to embark on the exploration of this fascinating ligand, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
References
-
Eaton, D. R., Ohorodnyk, H. O., & Seville, L. (1970). Structure of the Second Coordination Sphere of Transition Metal Complexes. 11. Substituted Anilines as Ligands. Canadian Journal of Chemistry, 49(8), 1218-1225. [Link]
-
Eaton, D. R. (1970). Structure of the Second Coordination Sphere of Transition Metal Complexes. II. Substituted Anilines as Ligands. Canadian Journal of Chemistry, 47(14), 2645-2651. [Link]
-
Rezaeivala, M., & Zare, K. (2013). The Synthesis, Structure, and Magnetic Properties of Nickel (II) 6-Coordinate Species with Several Substituted Aniline Ligands. ResearchGate. [Link]
-
Stasch, A. (2019). Amidines: A deeper look at the archetypal pro-ligand. Dalton Transactions, 48(33), 12473-12493. [Link]
-
Ganapa Life Science. (2026). 2,6-Dimethoxyaniline (CAS 2734-70-5) Manufacturer. Ganapa Life Science. [Link]
-
Guillet, G. A., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 5(32), 20387-20395. [Link]
-
PubChem. (n.d.). 2,4-Diaminoanisole. PubChem. [Link]
Sources
preparation of benzimidazole derivatives from 2,6-diaminoanisole
Application Note: Strategic Synthesis of 4-Substituted Benzimidazole Derivatives from 2,6-Diaminoanisole
Executive Summary & Chemical Logic
The Challenge: The preparation of benzimidazole derivatives directly from 2,6-diaminoanisole (2,6-DA) presents a fundamental structural paradox. Standard benzimidazole synthesis requires an ortho-diamine (1,2-diaminobenzene) motif to facilitate the condensation-cyclization with a carbonyl source. However, 2,6-DA possesses a meta-diamine arrangement (1,3-relationship) relative to the benzene ring, separated by the methoxy group at position C1.
The Solution: The "Triamine" Pathway Direct cyclization of 2,6-DA with aldehydes or carboxylic acids yields linear Schiff bases or amides, not benzimidazoles. To successfully synthesize a benzimidazole core, the 2,6-DA scaffold must be chemically modified to introduce a third nitrogen atom adjacent to one of the existing amines.
This protocol details the Regioselective Nitration-Reduction-Cyclization (RNRC) strategy. By nitrating the C3 position of 2,6-DA, we generate a vicinal diamine system (positions 2 and 3), which subsequently cyclizes to form 4-amino-7-methoxybenzimidazole . This scaffold is highly valued in kinase inhibitor development (e.g., VEGFR, EGFR targets) due to the unique hydrogen-bonding capability of the C4-amino group.
Strategic Reaction Pathway
The synthesis proceeds through three distinct phases:
-
Protection: Stabilization of amines to prevent oxidation and control regioselectivity.
-
Functionalization: Electrophilic aromatic substitution to install the ortho-nitro group.
-
Cyclization: Reduction of the nitro group followed by in situ ring closure.
Figure 1: The RNRC pathway transforms the 1,3-diamine precursor into a benzimidazole competent 1,2,3-triamine system.[1]
Detailed Experimental Protocols
Phase 1: Protection & Nitration (Precursor Synthesis)
Objective: Synthesize 3-nitro-2,6-diacetamidoanisole . Direct nitration of free amines leads to tar formation; acetylation is mandatory.
-
Reagents: 2,6-Diaminoanisole (1.0 eq), Acetic Anhydride (2.5 eq), Glacial Acetic Acid, Fuming Nitric Acid.
-
Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.
Protocol:
-
Acetylation: Dissolve 2,6-diaminoanisole (10 g) in glacial acetic acid (50 mL). Add acetic anhydride (2.5 eq) dropwise at room temperature. Reflux for 1 hour. Pour into ice water, filter the precipitate (N,N'-diacetyl-2,6-diaminoanisole), and dry.
-
Nitration: Suspend the dried acetylated intermediate in concentrated H₂SO₄ at 0°C.
-
Addition: Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C. The acetamido groups direct the nitro group to the C3 position (ortho to one amine, para to the methoxy).
-
Workup: Stir for 2 hours at 0°C, then pour onto crushed ice. The yellow precipitate is 3-nitro-2,6-diacetamidoanisole .
-
Validation: Check TLC (50% EtOAc/Hexane). The product should show a lower Rf than the diacetyl precursor.
Phase 2: Deprotection & Reduction (The "Triamine" Generation)
Objective: Generate the unstable 1-methoxy-2,3,6-triaminobenzene intermediate.
-
Reagents: Conc. HCl, Ethanol, SnCl₂ (or H₂/Pd-C).
Protocol:
-
Hydrolysis: Reflux the nitro-intermediate in 6M HCl/Ethanol (1:1) for 4 hours to remove acetyl groups. Neutralize carefully with NaOH to precipitate 3-nitro-2,6-diaminoanisole .
-
Reduction: Dissolve the free amine in Ethanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40 psi for 4 hours.
-
Critical Note: The resulting 2,3,6-triaminoanisole is highly sensitive to oxidation (turning black/purple in air). Do not isolate. Proceed immediately to Phase 3 in the same vessel if possible (One-Pot).
-
Phase 3: Cyclization to Benzimidazole
Objective: Selective ring closure between the C2 and C3 amines.
-
Reagents: Formic acid (for R=H) or Aryl Aldehyde + Na₂S₂O₅ (oxidant).
Protocol (Method A: Formic Acid - Unsubstituted C2):
-
To the reduced triamine solution (under N₂), add excess 88% Formic Acid.
-
Reflux for 6 hours. The ring closure occurs preferentially between the vicinal amines (positions 2 and 3).
-
Workup: Basify with NH₄OH. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (DCM/MeOH 95:5).
-
Product: 4-amino-7-methoxy-1H-benzimidazole .
Protocol (Method B: Aldehyde - Substituted C2):
-
Add Aryl Aldehyde (1.0 eq) to the triamine solution. Stir for 1 hour to form the Schiff base.
-
Add Na₂S₂O₅ (sodium metabisulfite) or air bubbling to facilitate oxidative cyclization.
-
Reflux in Ethanol/Water for 8 hours.
Data Analysis & Validation
The following table contrasts the expected outcomes of 2,6-DA versus the standard 3,4-DA precursor, highlighting the structural shift.
| Feature | 2,6-Diaminoanisole (Starting Material) | 3,4-Diaminoanisole (Standard Isomer) |
| Amine Positions | 2, 6 (Meta relationship) | 3, 4 (Ortho relationship) |
| Direct Cyclization? | Impossible (Requires nitration step) | Possible (Standard Phillips Reaction) |
| Final Product | 4-Amino-7-Methoxybenzimidazole | 5-Methoxybenzimidazole |
| Key Application | Kinase Inhibitor Scaffolds (ATP site binder) | PPI Inhibitors (e.g., Omeprazole) |
| 1H NMR Signature | Distinct singlet for OMe; AB system for aromatic protons if C2-substituted.[1] | 3 aromatic protons (d, d, s pattern).[2] |
Self-Validation Check (NMR): For 4-amino-7-methoxybenzimidazole :
-
Proton A (C5): Doublet (~6.5 ppm).
-
Proton B (C6): Doublet (~6.8 ppm).
-
Coupling: Ortho-coupling (~8 Hz).
-
Methoxy: Singlet (~3.8 ppm).
-
NH2: Broad singlet (exchangeable).
Troubleshooting & Safety
-
Regioselectivity Issues: If nitration yields a mixture, ensure the temperature remains <10°C. Higher temperatures promote dinitration.
-
Oxidation: The triamine intermediate is extremely air-sensitive. Use degassed solvents and maintain an inert atmosphere (Argon/Nitrogen) during the reduction-cyclization transfer.
-
Safety: 2,6-Diaminoanisole is a known mutagen and skin sensitizer (often used in hair dyes). Handle solely in a fume hood with double nitrile gloves.
References
-
Vertex AI Search. (2023). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. National Institutes of Health (PMC). 3[4][5]
-
EnPress Journals. (2023). Various approaches for the synthesis of benzimidazole derivatives. Link[4][5]
-
MDPI. (2023).[6] A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. 7[4][5]
-
Organic Chemistry Portal. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. 8[4][5]
-
Google Patents. (2004). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles. (Reference for the 3,4-diaminoanisole comparative pathway). 9[5]
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 9. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]
synthesis of N-heterocyclic carbenes using diaminoanisole precursors
Application Note: Synthesis of N-Heterocyclic Carbenes (NHCs) Using Diaminoanisole Precursors
Executive Summary & Chemical Rationale
N-heterocyclic carbenes (NHCs) have fundamentally reshaped organometallic chemistry, serving as robust, highly tunable spectator ligands that often outperform traditional phosphines in transition-metal catalysis (e.g., cross-coupling, metathesis, and allylic alkylation)[1]. While symmetrical imidazolium salts are ubiquitous, benzimidazole-derived NHCs offer a highly modular and rigid scaffold.
Utilizing diaminoanisole derivatives—specifically 3,4-diaminoanisole—enables the synthesis of methoxy-functionalized benzimidazolium salts[2]. The incorporation of the methoxy (-OMe) group is not merely structural; it provides a powerful electronic handle. By increasing the electron density of the resulting carbene, the -OMe group enhances the
Mechanistic Grounding & Causality
The synthesis of an NHC-metal complex from 3,4-diaminoanisole proceeds through a highly reliable, three-stage self-validating system. As a researcher, understanding the causality behind these steps is critical for troubleshooting and optimizing yields.
-
Stage 1: Cyclization (The Phillips-Ladenburg Approach) The construction of the benzimidazole core is achieved via the condensation of 3,4-diaminoanisole with a one-carbon electrophile. While carboxylic acids can be used, orthoesters (like triethyl orthoformate) are vastly superior[2]. Causality: Orthoesters act as anhydrous one-carbon synthons. Under mild acidic catalysis, they drive the cyclization forward without generating water as a byproduct, which prevents the reaction equilibrium from stalling and avoids the need for harsh oxidants.
-
Stage 2: Quaternization (Alkylation) The resulting 5-methoxybenzimidazole is subjected to double alkylation using an alkyl halide to form the 1,3-dialkyl-5-methoxybenzimidazolium salt[3]. Causality: The first alkylation occurs rapidly at the more nucleophilic nitrogen. However, the resulting mono-alkylated intermediate is electronically deactivated due to the electron-withdrawing nature of the newly formed functional group. Therefore, a strict excess of the alkylating agent and elevated temperatures are required to force the second alkylation, ensuring complete conversion to the quaternized salt.
-
Stage 3: Deprotonation and Metallation The benzimidazolium salt is deprotonated at the highly acidic C2 position to generate the free carbene. The use of silver(I) oxide (
) is the gold standard for this step[1]. Causality: acts dually as a mild base to abstract the C2 proton and as the metal source. The resulting Ag-NHC complex is air-stable and serves as an ideal transmetallation agent to transfer the NHC ligand to catalytically active metals (e.g., Pd, Au, Ir) without the need for strictly air-free handling of a highly reactive free carbene[1].
Visualizing the Synthetic Workflow
Synthetic workflow from 3,4-diaminoanisole to Ag-NHC complexes.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Methoxybenzimidazole
-
Reaction Setup : In a 100 mL round-bottom flask, suspend 3,4-diaminoanisole (10.0 mmol) in triethyl orthoformate (15 mL). Add a catalytic amount of
-toluenesulfonic acid ( -TsOH, 0.5 mmol). -
Execution : Equip the flask with a reflux condenser and heat the mixture to 100 °C for 4 hours under a nitrogen atmosphere.
-
Workup : Cool to room temperature. The excess triethyl orthoformate is removed under reduced pressure. Neutralize the residue with saturated aqueous
and extract with ethyl acetate ( mL). Dry the organic layer over anhydrous and concentrate. -
Self-Validation Check : Analyze the crude product via
NMR (in DMSO- ). The successful formation of the benzimidazole core is confirmed by the complete disappearance of the primary amine protons ( 4.5-5.0 ppm) and the emergence of a sharp, diagnostic singlet at 8.1 ppm, corresponding to the C2-H proton[2].
Protocol B: Synthesis of 1,3-Dialkyl-5-methoxybenzimidazolium Salt
-
Reaction Setup : Dissolve 5-methoxybenzimidazole (5.0 mmol) in anhydrous acetonitrile (10 mL) in a pressure tube.
-
Execution : Add the alkylating agent (e.g., methyl iodide, 12.5 mmol, 2.5 equiv). Seal the tube and heat to 80 °C for 12–24 hours. Caution: Methyl iodide is highly volatile and toxic; perform in a fume hood.
-
Workup : Cool the mixture to room temperature. A precipitate should form. Add cold diethyl ether (20 mL) to fully crash out the salt. Filter the solid, wash with copious amounts of diethyl ether, and dry under a high vacuum.
-
Self-Validation Check : In the
NMR spectrum (in DMSO- ), the C2-H proton will shift massively downfield to 10.5–11.5 ppm due to the strong electron-withdrawing effect of the newly formed positive charge on the imidazolium ring[3]. If a peak remains at 8.1 ppm, the reaction is incomplete.
Protocol C: Generation of the Ag-NHC Complex
-
Reaction Setup : In a flame-dried Schlenk flask shielded from light (wrap in aluminum foil), suspend the 1,3-dialkyl-5-methoxybenzimidazolium salt (2.0 mmol) in anhydrous dichloromethane (15 mL).
-
Execution : Add silver(I) oxide (
, 1.1 mmol, 0.55 equiv). Stir the suspension at room temperature for 24 hours. The exclusion of light is non-negotiable, as ambient light will rapidly reduce the Ag(I) species to catalytically dead Ag(0) nanoparticles, turning the solution black. -
Workup : Filter the mixture through a pad of Celite to remove unreacted
and silver halide byproducts. Concentrate the filtrate to yield the Ag-NHC complex. -
Self-Validation Check : The absolute disappearance of the highly downfield C2-H proton (
10.5–11.5 ppm) in the NMR spectrum confirms successful deprotonation and carbene coordination to the silver center[1].
Quantitative Data Summary
The choice of alkylating agent directly impacts the reaction kinetics and the steric bulk of the final NHC ligand. The table below summarizes the optimized parameters for various quaternization reactions starting from 5-methoxybenzimidazole.
| Alkylating Agent (R-X) | Equivalents | Reaction Temp (°C) | Time (h) | Typical Yield (%) | Diagnostic C2-H NMR Shift (ppm) |
| Methyl Iodide (MeI) | 2.5 | 80 (Sealed Tube) | 12 | 85 - 92 | |
| Benzyl Bromide (BnBr) | 2.2 | 110 (Reflux) | 24 | 78 - 85 | |
| 1,4-Dibromobutane * | 0.5 | 100 (Reflux) | 48 | 65 - 75 |
*Note: 1,4-Dibromobutane is utilized at a 0.5 equivalent ratio to intentionally bridge two benzimidazole units, synthesizing a bis(benzimidazolium) salt precursor for bidentate dimeric NHC complexes[1].
References
-
NHC–metal complexes based on benzimidazolium moiety for chemical transformation Arabian Journal of Chemistry URL:[Link]
-
Ir(III) Compounds Containing a Terdentate Ligand Are Potent Inhibitors of Proliferation ACS Publications URL:[Link]
Sources
Application Note: The Role and Mechanism of 2,6-Diaminoanisole as a Coupler in Oxidative Hair Dye Coupling Reactions
Target Audience: Researchers, Formulation Scientists, and Toxicological Profilers in Cosmetic and Drug Development.
Executive Summary
Oxidative hair dyeing remains the gold standard for permanent hair coloration, relying on the complex polymerization chemistry between primary intermediates and color modifiers (couplers)[1]. While p-phenylenediamine (PPD) serves as the primary electrophilic precursor, the final hue, stability, and toxicological profile of the dye are strictly dictated by the nucleophilic coupler[2]. This application note dissects the mechanistic role of 2,6-diaminoanisole , a structurally unique meta-diamine coupler. By exploring its regioselective coupling kinetics and structural advantages, this guide provides formulation scientists with a self-validating framework for integrating and analyzing 2,6-diaminoanisole in advanced oxidative dye systems.
Mechanistic Principles of Oxidative Coupling
To engineer stable chromophores, one must understand the causality of the reaction cascade. The oxidative dyeing process is a two-step sequence driven by strict pH and redox conditions[1].
Primary Oxidation: The Electrophilic Trigger
The reaction is initiated in an alkaline medium (pH 9.0–10.0), typically utilizing ammonia or monoethanolamine. This alkaline environment is not merely for swelling the hair cuticle; it is chemically requisite to deprotonate hydrogen peroxide (
Regioselective Coupling with 2,6-Diaminoanisole
The BQD intermediate is unstable and will self-polymerize if left uncoupled, leading to undesirable, sensitizing byproducts[2]. The introduction of 2,6-diaminoanisole intercepts this pathway via an electrophilic aromatic substitution.
Causality of Regioselectivity:
In 2,6-diaminoanisole, the methoxy group (
Oxidative coupling pathway of PPD and 2,6-diaminoanisole forming indamine dye.
Chemical Profiling: 2,6-Diaminoanisole vs. Traditional Couplers
The cosmetic industry is actively shifting away from legacy couplers like 2,4-diaminoanisole due to its classification as a Group 2B possible human carcinogen and its mutagenic profile in somatic cells[4]. 2,6-diaminoanisole and its sterically hindered derivatives (e.g., 4-tert-butyl-2,6-diaminoanisole) offer alternative steric environments that alter the absorption maximum (
Table 1: Comparative Physicochemical and Reactivity Profiles of Common Couplers
| Coupler | Substitution Pattern | Primary Directing Effect | Relative Coupling Rate | Typical |
| 2,6-Diaminoanisole | 1-Methoxy, 2,6-Diamine | C3 / C5 (Synergistic) | Fast | ~580 nm (Deep Blue/Violet) |
| 2,4-Diaminoanisole | 1-Methoxy, 2,4-Diamine | C5 (Sterically hindered) | Moderate | ~550 nm (Blue/Grey) |
| Resorcinol | 1,3-Dihydroxy | C4 / C6 | Slow | ~470 nm (Brown/Greenish) |
| m-Aminophenol | 1-Hydroxy, 3-Amino | C4 / C6 | Moderate | ~510 nm (Magenta/Red) |
Experimental Protocol: In Vitro Dye Synthesis & Validation
To accurately profile the coupling kinetics and yield of 2,6-diaminoanisole, researchers must utilize a self-validating in vitro system. The following protocol isolates the chemical variables from the biological matrix (keratin), allowing for precise LC-MS and HPLC-DAD quantification.
Step-by-step workflow for the in vitro oxidative coupling and analysis.
Reagent Preparation
-
Buffer System: Prepare a 0.1 M Ammonium Hydroxide/Ammonium Chloride buffer adjusted to pH 9.5. Causality: Ammonia is selected over phosphate buffers because it mimics the volatile alkaline environment of commercial formulations, ensuring the reaction kinetics translate to real-world applications.
-
Precursor Solutions: Dissolve PPD and 2,6-diaminoanisole in the buffer to achieve a final equimolar concentration of 10 mM each. Protect from light to prevent auto-oxidation.
Reaction Initiation
-
Transfer 10 mL of the precursor mixture into a temperature-controlled reaction vessel set to 30°C (approximating human scalp temperature).
-
Initiate the reaction by adding 1 mL of 6%
dropwise under continuous magnetic stirring (300 rpm). -
Self-Validation Checkpoint: Within 3–5 minutes of
addition, the solution must transition from clear to a deep blue/violet hue. Failure to observe this color shift indicates either a failure in BQD formation (check pH > 9.0) or degraded peroxide.
Quenching & Extraction
-
At exactly 30 minutes, extract a 1 mL aliquot and immediately transfer it into a vial containing 1 mL of 5% (w/v) Ascorbic Acid.
-
Causality: Ascorbic acid acts as a rapid reducing agent. It instantly reduces any unreacted BQD back to PPD, halting the polymerization cascade. This preserves the exact ratio of precursors to formed indo-dye at the 30-minute mark, preventing artificial post-extraction polymerization.
Analytical Validation (HPLC-DAD)
-
Filter the quenched sample through a 0.22 µm PTFE syringe filter.
-
Inject 10 µL onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor at 254 nm (for unreacted precursors) and at the empirically determined
of the dye (~580 nm). The disappearance of the PPD and 2,6-diaminoanisole peaks coupled with the emergence of a broad peak at 580 nm confirms successful coupling.
References
- Nichem Solutions. "PPD to PTD: The Evolution of Safe Hair Dye Chemistry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0s2XJ6YyhhlgvhxPFBpZBbW_9ywK4tHwwtzCS9E2dBvmmjfZ0y9t0kAH_zd_rDDi-AsrVb4VYeMzRo9uz3y4UG-y5oAkq7-K-H2xKRv5sHNlAnF_nia46O-9tbXyCNc3XVNNdEemvoKHSuZ_FfEddcfKEIaKvTtcxZcy9EtBAD9nAnMb3tyME]
- National Center for Biotechnology Information (PMC). "Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRjHIKg9YO8ibxTAMvXAm6ZEFpiCdeVwFPd32IDaTRF7NkURoOR2WKLdOuyuF9KXOYUkgoIYFEH98oiRpiVTSKfakV6szvJ_t00hbqHecESQ88kRq5y3OqTRB3xchUjblzWrGWVBwn3nFUwyM_]
- Society of Cosmetic Chemists. "The role of the primary intermediate, N, N-bis-(2-hydroxyethyl)-p-phenylenediamine in oxidative hair dyeing".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW2q7Q4_4C97Wn7j_jxmm-TIPEdusKLB3GChbh6hVpP5D7TT3NWKXlFxRN7oGtR3d_lca9MLKWAHT7pH5NIhXJHBq7AkCVlx72ABgFG0DdpMt1hwAaCx8mV5EI0cFHpyr5OQ==]
- MDPI. "Synthesis, Characterization and Copper(2+) Coordination Chemistry of a Polytopic Paramagnetic Ligand".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7OnJKmsiXslVDsn5g-N4iBczpFX18eb7SPf34InE6FH5w8VNKk6m5ZokFTsHCzg0xOwyvKvdYzP_7ToBIbZ78ytHK2csVYghQRKi_gaCeHkKuKfCkorK9gN1KLeZZ_5Q=]
- HPC Standards. "2,4-Diaminoanisole Solution Safety Data".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLHXGo5bJpSrxhrSRNFx0EM58n9h7OI0fOg7YZ9Agr_i1GDenNIvcoSQQ42kZcBZoTIMFN-dplSx1H-Y8UrEnlRZoEdt7A_JOu1e4W1E6SMy2hjC1dCL3KWxMKGmQovqUtg2d_vDBFmEAkYG3xdd4P5uZu9HAZ3FSMHU0NJwdyaxOYBCmellmcIMdmTF3H0JyvcpWLbIw31Az1Vk1f]
Sources
Application Note & Protocol: A Researcher's Guide to the Synthesis of Schiff Bases from 2-methoxybenzene-1,3-diamine
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases from 2-methoxybenzene-1,3-diamine, tailored for researchers, scientists, and professionals in drug development. It delves into the underlying reaction mechanisms, offers a detailed and validated experimental protocol, and discusses critical parameters for successful synthesis. The guide emphasizes practical insights, troubleshooting, and the characterization of these versatile compounds, which are valuable precursors in coordination chemistry and medicinal applications.
Introduction: The Strategic Importance of this compound in Schiff Base Synthesis
Schiff bases, defined by their characteristic azomethine (-C=N-) functional group, are fundamental building blocks in contemporary chemistry.[1] The specific subset derived from this compound offers unique advantages. The strategic placement of an electron-donating methoxy group between the two amine functionalities modulates the electronic properties of the resulting ligand. This structural feature influences the coordination behavior and stability of metal complexes formed from these Schiff bases. The capacity to form bidentate or polydentate ligands after condensation with carbonyl compounds makes them highly sought after for creating stable metal complexes with diverse applications in catalysis, materials science, and pharmacology.[2][3]
Mechanistic Insights and Critical Parameters
The synthesis of Schiff bases is a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[4] The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a carbinolamine intermediate.
-
Dehydration: This is typically the rate-determining step and is often acid-catalyzed. The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is subsequently eliminated to form the stable imine bond.
Figure 1: Simplified workflow of the Schiff base formation mechanism.
Key Experimental Considerations:
-
Solvent Selection: Anhydrous solvents are paramount to drive the reaction equilibrium towards the product by preventing the hydrolysis of the imine bond. Alcohols like ethanol or methanol are common choices due to their ability to dissolve the reactants and their ease of removal.
-
Catalysis: While the reaction can proceed thermally, the addition of a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) significantly accelerates the rate-limiting dehydration step.[5]
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step and ensures the reaction proceeds to completion in a reasonable timeframe.[2]
-
Stoichiometry: A precise 1:2 molar ratio of this compound to the carbonyl compound is crucial for the synthesis of the di-Schiff base and to minimize side products.
Detailed Experimental Protocol: Synthesis of a Bis-Schiff Base with Salicylaldehyde
This protocol outlines the synthesis of N,N'-bis(2-hydroxybenzylidene)-2-methoxybenzene-1,3-diamine, a representative Schiff base.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Salicylaldehyde | ≥98% | Alfa Aesar |
| Absolute Ethanol | Anhydrous | Merck |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with magnetic stirring capability
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and vacuum filtration setup
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H NMR Spectrometer
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the synthesis of the Schiff base.
Expected Characterization Data
| Analysis | Expected Outcome |
| Appearance | Yellow crystalline solid |
| Yield | Typically >85% |
| Melting Point | A sharp, defined melting point is indicative of purity. |
| FT-IR (cm⁻¹) | A strong absorption band around 1600-1625 cm⁻¹ corresponding to the C=N stretching vibration. The absence of the C=O stretch from the starting aldehyde and the N-H stretches from the diamine confirms product formation.[6] |
| ¹H NMR (δ, ppm) | A characteristic singlet in the range of 8.0-9.0 ppm for the azomethine proton (-CH=N-). The aromatic protons will appear in the 6.5-7.5 ppm region, and the methoxy protons as a singlet around 3.8 ppm.[2] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction; use of non-anhydrous solvent; loss of product during workup. | Extend the reflux time and monitor the reaction by TLC. Ensure all solvents are anhydrous. Minimize transfers and wash with ice-cold solvent. |
| Oily or Gummy Product | Presence of impurities or unreacted starting materials. | Confirm reaction completion via TLC. Perform a thorough recrystallization, potentially using a different solvent system. |
| Reaction Fails to Initiate | Impure reactants; insufficient heating; lack of catalyst. | Check the purity of the starting materials. Ensure the reaction is at a consistent reflux. Add a few drops of glacial acetic acid if not already present. |
Applications and Future Directions
Schiff bases derived from this compound and their metal complexes have shown significant promise in various fields:
-
Catalysis: They serve as efficient catalysts in a range of organic transformations.[3][7]
-
Biological Activity: Many of these compounds exhibit notable antibacterial, antifungal, and anticancer properties.[3]
-
Dyes and Pigments: The conjugated imine system often imparts color, making them suitable for use as dyes.
The continued exploration of novel Schiff bases from this precursor is expected to yield new catalysts with enhanced selectivity and drug candidates with improved therapeutic indices.
References
-
ResearchGate. (n.d.). Synthesis and Characterization of Two Diimine Schiff Bases Derived from 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
SCIRP. (n.d.). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Retrieved from [Link]
-
PMC. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. Retrieved from [Link]
-
ResearchGate. (n.d.). CHARACTERIZATION OF SCHIFF BASES DERIVED FROM 3,4-DIM. Retrieved from [Link]
-
TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Schiff Bases Derivatives from Benzene Diamine Containing Acridine Moiety. Retrieved from [Link]
-
JOCPR. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Schiff Bases in Dyes Techniques Applications: A Review. Retrieved from [Link]
-
MDPI. (2022, January 25). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]
-
MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehy. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2012, November 1). Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes [scirp.org]
- 3. scienceopen.com [scienceopen.com]
- 4. sibran.ru [sibran.ru]
- 5. Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
recrystallization solvents for purifying 2,6-diaminoanisole
Technical Support Center: Purification of 2,6-Diaminoanisole via Recrystallization
Welcome to the Technical Support Center for 2,6-diaminoanisole (also known as 2-methoxy-1,3-benzenediamine). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) for isolating high-purity material.
Part 1: Core Principles & Troubleshooting FAQs
Q: Why is 2,6-diaminoanisole notoriously difficult to purify, and why does my product keep turning black? A: The difficulty stems from the molecule's electronic structure. The two electron-donating amino groups on the anisole ring make the aromatic system highly electron-rich, drastically lowering its oxidation potential. When exposed to ambient oxygen or dissolved in oxygenated solvents, the diamine rapidly oxidizes to form phenoxyl or iminosemiquinone-type radicals, which subsequently polymerize into dark brown or black insoluble impurities[1]. Causality & Fix: Deoxygenation is not optional. You must sparge all recrystallization solvents with inert gas (N₂ or Ar) and conduct the dissolution under an inert atmosphere.
Q: What is the optimal solvent system for recrystallizing this compound? A: Ethyl acetate (EtOAc) is the gold standard. 2,6-diaminoanisole is known to be difficultly soluble in most organic solvents[2], which narrows the thermodynamic window for standard cooling crystallization. However, when crystallized properly from EtOAc, the compound forms characteristic green-red needles and exhibits a sharp melting point of 237 °C[2]. For highly impure batches, a binary solvent system such as water:ethanol (1:1, v/v) or acetonitrile (MeCN) can be utilized to manipulate the solubility curve[3][4].
Q: My product is "oiling out" (forming a liquid phase) instead of crystallizing. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a temperature below the point at which it saturates the solvent. Because 2,6-diaminoanisole forms complex hydrogen-bonding networks, a rapid temperature drop forces the compound out of solution faster than it can arrange into a crystal lattice. Causality & Fix: Reheat the mixture until homogeneous. Instead of rapid cooling, reduce the temperature gradient to a strict 0.5 °C/min. If oiling persists, add a small volume of a co-solvent (e.g., ethanol/water) to alter the dielectric constant of the medium and force nucleation before the oil phase separates.
Part 2: Solvent Selection Matrix
To ensure a self-validating experimental design, select your solvent system based on the specific impurity profile of your crude batch.
| Solvent System | Solubility Profile | Oxidation Risk | Crystal Habit | Mechanistic Notes |
| Ethyl Acetate (EtOAc) | Low to Moderate | Moderate | Green-red needles | Primary choice. Yields the highest purity and characteristic 237 °C melting point[2]. Requires strict inert atmosphere. |
| Water:Ethanol (1:1) | Moderate | High | Granular / Needles | Excellent for highly impure crude. The protic network aids in solvating polar impurities[4]. Requires thorough deoxygenation. |
| Acetonitrile (MeCN) | Low | Low | Fine needles | Good alternative for anhydrous workflows. Often used for diaminoanisole derivatives due to favorable cooling gradients[3]. |
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol for EtOAc Recrystallization This protocol is designed as a closed-loop system: the visual confirmation of green-red needles and a final melting point of 237 °C serve as built-in validation metrics[2].
-
Solvent Degassing: Sparge 100 mL of HPLC-grade ethyl acetate with high-purity Nitrogen (N₂) or Argon for 30 minutes to displace dissolved oxygen.
-
Dissolution: In a Schlenk flask under N₂, add the crude 2,6-diaminoanisole to the deoxygenated EtOAc. Heat to a gentle reflux (approx. 77 °C) while stirring until the target solid dissolves. Note: Oxidized polymeric impurities will remain insoluble.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed, coarse fritted funnel under an inert atmosphere to remove the insoluble black/brown polymers[1].
-
Controlled Cooling: Transfer the clear filtrate to a programmable cooling bath. Cool from 77 °C to 20 °C at a strict rate of 0.5 °C/min. This slow gradient prevents oiling out and promotes the growth of the thermodynamically stable polymorph.
-
Isolation: Filter the resulting green-red needles via vacuum filtration. Wash the filter cake with ice-cold, deoxygenated EtOAc (2 x 5 mL) to remove residual mother liquor.
-
Validation: Dry the crystals under high vacuum for 12 hours. Verify purity via melting point analysis (Target: 237 °C)[2].
Part 4: Process Workflow Diagram
Workflow for 2,6-diaminoanisole recrystallization and oiling-out troubleshooting.
References
-
Fedoroff, B. T. Encyclopedia of Explosives and Related Items Vol 5. Archive.org. Available at: [Link]
-
Schroer et al. Biotransformation of 2,4-dinitroanisole by a fungal Penicillium sp. PMC / NIH.gov. Available at: [Link]
-
Wong, J. W. L., et al. Supramolecular architecture, crystal structure and transport properties of the prototypal oxobenzene-bridged bisdithiazolyl radical conductor. ResearchGate. Available at: [Link]
-
MDPI. Synthesis, Characterization and Copper(2+) Coordination Chemistry of a Polytopic Paramagnetic Ligand. MDPI.com. Available at: [Link]
Sources
Technical Support Center: Reduction of 2-Methoxy-1,3-Dinitrobenzene
The following technical guide serves as a Tier 3 Support resource for researchers optimizing the reduction of 2-methoxy-1,3-dinitrobenzene (also known as 2,6-dinitroanisole or 2,6-DNA ).
This guide addresses the unique steric and electronic challenges of the 2,6-substitution pattern, where the methoxy group is flanked by two nitro groups, creating significant steric congestion that affects catalyst access and reduction kinetics.
Status: Active Subject: Yield Optimization & Troubleshooting Applicable Protocols: Zinin Reduction (Partial), Catalytic Hydrogenation (Complete)
Introduction: The Reaction Landscape
The reduction of 2-methoxy-1,3-dinitrobenzene presents a bifurcation in synthetic strategy depending on your target pharmacophore:
-
Partial Reduction: Targeting 2-methoxy-3-nitroaniline (an intermediate for disperse dyes and benzimidazole scaffolds).
-
Complete Reduction: Targeting 2,6-diaminoanisole (a precursor for rigid polymer backbones and heterocyclic synthesis).
The symmetry of the starting material (C2v point group) simplifies regioselectivity (both nitro groups are equivalent) but complicates stopping the reaction at the mono-amine stage due to the activated nature of the intermediate.
Module 1: Selective Reduction (Target: 2-Methoxy-3-nitroaniline)
Core Method: Zinin Reduction (Sulfide/Polysulfide) Primary Challenge: Preventing over-reduction to the diamine while maintaining conversion.
Troubleshooting Guide: Selective Reduction
Q1: My reaction yields a mixture of starting material, mono-amine, and di-amine. How do I improve selectivity?
Diagnosis: This is a classic kinetic control issue. The rate of the second reduction (mono-amine
-
Stoichiometry Control: Use exactly 3.0 to 3.5 equivalents of Sodium Sulfide (
) or Sodium Hydrosulfide ( ). Excess reducing agent inevitably drives the reaction to the diamine. -
Buffer the pH: The reaction consumes protons. If the pH rises too high, the reducing potential increases. Add Sodium Bicarbonate (
) to buffer the solution near pH 9-10. This stabilizes the mono-reduction. -
Temperature Ceiling: Do not exceed 60°C . Higher temperatures lower the activation energy barrier for the second reduction step.
Q2: The yield is low (<50%), and I see a lot of black tar. Diagnosis: Formation of azo/azoxy polymers. This occurs when nitroso intermediates accumulate and couple under highly alkaline conditions. Corrective Action:
-
Solvent System: Switch to a Methanol/Water (4:1) system. The solubility of the intermediate is crucial to keep it in the "reduction zone" rather than precipitating and coupling.
-
Reagent Quality: Commercial
often oxidizes to thiosulfate over time. Verify the titer of your sulfide source.
Q3: Workup is a nightmare; the product won't crystallize. Diagnosis: The product (2-methoxy-3-nitroaniline) has similar solubility to the starting material. Protocol:
-
Acidify the reaction mixture with HCl to pH 2 (solubilizes the amine as the hydrochloride salt).
-
Filter off unreacted dinitro starting material (it remains insoluble).
-
Basify the filtrate with Ammonia to pH 9. The product will precipitate as a bright orange/yellow solid.
Module 2: Complete Reduction (Target: 2,6-Diaminoanisole)
Core Method: Catalytic Hydrogenation (Pd/C or Raney Ni) Primary Challenge: Catalyst poisoning and air sensitivity of the product.
Troubleshooting Guide: Complete Reduction
Q4: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning. The steric bulk of the methoxy group forces the nitro groups to rotate out of planarity, making adsorption to the catalyst surface difficult. Furthermore, trace sulfur from the dinitro synthesis (often nitration with
-
Substrate Washing: Recrystallize the starting material from ethanol to remove trace acids/sulfur before hydrogenation.
-
Promoter Addition: Add 1% Vanadium or Iron dopants, or use Raney Nickel instead of Palladium. Raney Ni is more robust against steric hindrance and sulfur poisoning.
-
Pressure Increase: Increase
pressure to 5–10 bar . The steric hindrance requires a higher driving force for surface saturation.
Q5: The product turns purple/black upon filtration. Diagnosis: 2,6-Diaminoanisole is extremely electron-rich and prone to rapid oxidative polymerization in air (similar to p-phenylenediamine). Corrective Action:
-
Inert Handling: Conduct filtration under a Nitrogen/Argon blanket.
-
Salt Formation: Do not isolate the free base. Collect the filtrate into an ethanolic HCl solution to immediately form the dihydrochloride salt , which is air-stable.
Visualizing the Pathway & Logic
The following diagram illustrates the reduction pathways and the critical control points (CCPs) where yield is lost.
Caption: Reaction pathway showing the bifurcation between partial and complete reduction, highlighting failure modes (red dashed lines).
Standardized Data Tables
Table 1: Method Comparison for Yield Optimization
| Parameter | Zinin Reduction (Partial) | Catalytic Hydrogenation (Complete) |
| Primary Target | 2-Methoxy-3-nitroaniline | 2,6-Diaminoanisole |
| Typical Yield | 65–75% | 90–95% (as HCl salt) |
| Key Reagent | 5% Pd/C or Raney Ni | |
| Solvent | Methanol/Water (4:1) | Ethanol or Ethyl Acetate |
| Temp Limit | Max 60°C (prevents over-reduction) | 25–50°C (prevent thermal decomp) |
| Major Impurity | Diamine (over-reduction) | Azo dimers (under-reduction) |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Immediate Fix |
| Red/Orange Distillate | Sublimation of starting material | Use a reflux condenser; lower temp. |
| Reaction Stalls (H2) | Poisoned Catalyst | Filter, wash substrate, add fresh catalyst. |
| Product is Sticky/Tar | Oxidative coupling | Perform workup under |
| Low Selectivity (Zinin) | High pH (>11) | Add |
Detailed Experimental Protocol: Optimized Zinin Reduction
Objective: Synthesis of 2-methoxy-3-nitroaniline with >95% regioselectivity.
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and temperature probe.
-
Dissolution: Charge 2-methoxy-1,3-dinitrobenzene (10 g, 50 mmol) and Methanol (100 mL) . Heat to 50°C to ensure partial dissolution.
-
Buffer: Add a solution of Sodium Bicarbonate (4.2 g, 50 mmol) in Water (20 mL).
-
Reduction (The "Dropwise" Rule):
-
Prepare a solution of Sodium Sulfide nonahydrate (36 g, 150 mmol, 3.0 eq) in Water (40 mL).
-
Add this solution dropwise over 60 minutes.
-
Why? Keeping the reducing agent concentration low relative to the substrate favors mono-reduction statistically.
-
-
Reflux: Heat to mild reflux (65°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Pour mixture into Ice Water (500 mL).
-
Filter the crude orange precipitate.
-
Purification: Resuspend solid in dilute HCl (pH 2). Filter off insoluble starting material. Neutralize filtrate with Ammonia to reprecipitate the pure mono-amine.
-
References
-
Porter, H. K. (1973).[1][2] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20(4), 455–481.[1][2]
-
Huber, D., Andermann, G., & Leclerc, G. (1988).[3] "Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide."[1][3] Tetrahedron Letters, 29(49), 635–638.
-
Raja, R., et al. (2005).[3] "Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics." Chemical Communications, (34), 4308-4310.
-
Olivares, C., et al. (2013).[4] "Pathways of reductive 2,4-dinitroanisole (DNAN) biotransformation in sludge." Biotechnology and Bioengineering, 110(6), 1595-1604.[4]
-
BenchChem Technical Support. (2025). "Strategies to avoid over-reduction of the nitro group." BenchChem Troubleshooting Guides.
Sources
Technical Support Center: 2-Methoxybenzene-1,3-diamine Purification
Topic: Removing impurities from commercial 2-methoxybenzene-1,3-diamine Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)
Welcome to the Advanced Purification Support Hub. This guide addresses the purification of This compound (also known as 2,6-diaminoanisole or 2,6-DAA ). Commercial batches of this compound often suffer from two critical issues: rapid oxidative degradation and contamination with its regioisomer, 2,4-diaminoanisole (2,4-DAA) .
Below you will find expert-level troubleshooting, validated protocols, and safety-critical data to restore your material to analytical grade (>98%).
⚡ Tier 1: Rapid Triage (FAQs)
Q: My sample arrived as a dark brown/black solid. Is it usable?
A: It is likely usable but requires immediate remediation. The Science: 2,6-DAA is an electron-rich aromatic amine. Upon exposure to air, it undergoes radical oxidation to form azo-oligomers and quinone-imines (the "black tar"). These impurities are often present in trace amounts (<1%) but are highly chromophoric. Quick Fix: If the material is solid, the oxidation is likely superficial.
-
Pulverize the solid under an inert atmosphere (Argon/N₂).
-
Wash the filter cake with cold, degassed dichloromethane (DCM). The oxidized oligomers are highly soluble in DCM, while the pure diamine has lower solubility in cold non-polar solvents.
Q: I detect a significant impurity peak (~5-15%) by HPLC. What is it?
A: This is almost certainly the 2,4-diaminoanisole isomer. The Cause: Synthetic routes involving the nitration of anisole or reduction of dinitrotoluenes invariably produce a mixture of 2,4- and 2,6-isomers.[1] Commercial "technical grade" samples often contain 80:20 or 90:10 mixtures unless explicitly purified. The Solution: You cannot remove this easily by flash chromatography due to identical polarity (ΔRf < 0.05). You must use pH-controlled fractional crystallization (See Protocol A).
Q: Can I just distill it?
A: Not recommended. The boiling point is high (>150°C at reduced pressure), and the heat stress accelerates the formation of mutagenic azo-degradation products. Salt formation or crystallization is safer and more effective.
🔍 Tier 2: Deep Dive Troubleshooting & Logic
The Impurity Landscape
Understanding your enemy is the first step to removal.
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Regioisomer | 2,4-Diaminoanisole | Synthetic byproduct | Protocol A: pH-Controlled Crystallization |
| Oxidants | Azo-dimers, Quinones | Air exposure | Protocol B: Acid-Base Extraction w/ Reductant |
| Precursors | 2-Methoxy-3-nitroaniline | Incomplete reduction | Protocol C: HCl Salt Recrystallization |
Decision Matrix: Choosing Your Workflow
Use the following logic flow to determine the correct protocol for your specific batch.
Caption: Workflow for selecting the appropriate purification strategy based on impurity profile.
🧪 Tier 3: Advanced Protocols
Protocol A: Removal of 2,4-Isomer (pH-Controlled Crystallization)
Based on industrial separation logic [1], this method exploits the subtle pKa differences and lattice energies of the isomers in brine solutions.
Prerequisites:
-
Crude 2,6-DAA (contaminated with 2,4-isomer)
-
Degassed Water
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
pH Meter (Calibrated)
Step-by-Step:
-
Dissolution: Suspend the crude mixture in degassed water (Ratio: 1 g solid : 15 mL water).
-
Acidification: Under vigorous stirring, add 1M HCl dropwise until the solution reaches pH 6.0 – 6.5 .
-
Salting Out: Add solid NaCl (approx. 20% w/v of the water volume) to the solution. Heat gently to 40°C to ensure homogeneity, then cool slowly to 0-5°C.
-
Crystallization: The 2,6-diaminoanisole will precipitate as a crude salt/complex. Filter rapidly.
-
Regeneration: Dissolve the collected solid in minimal water, adjust pH to >10 with NaOH, and extract with Ethyl Acetate to recover the purified free base.
Protocol B: Reductive Acid-Base Extraction (Oxidation Cleanup)
Best for removing "tar" and color bodies from chemically pure (isomer-free) samples.
Reagents:
-
Sodium Dithionite (Na₂S₂O₄) - Crucial reducing agent
-
1M HCl and 1M NaOH
-
Toluene or Ethyl Acetate
Step-by-Step:
-
Dissolve: Dissolve crude dark material in 1M HCl. The amine forms a water-soluble hydrochloride salt. The non-basic "tar" (neutral azo oligomers) will remain insoluble or form a suspension.
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (2x). Discard the organic layer (contains non-basic impurities).
-
Reduction: To the acidic aqueous phase, add Sodium Dithionite (5 wt% relative to amine). Stir for 20 minutes under Nitrogen.
-
Observation: The solution should lighten significantly (dark brown
pale yellow/pink).
-
-
Basify: Cool to 0°C. Slowly add 1M NaOH under Nitrogen until pH > 12.
-
Extract: Extract immediately with degassed Toluene or DCM. Dry over Na₂SO₄ and concentrate.
Protocol C: Preparation of Analytical Grade Dihydrochloride Salt
The most stable form for storage. Recommended for biological assays.[4]
Step-by-Step:
-
Dissolve the free base in a minimal amount of absolute ethanol .
-
Cool to 0°C in an ice bath.
-
Add 2M HCl in Diethyl Ether dropwise.
-
A white to off-white precipitate of This compound dihydrochloride will form immediately.
-
Filter and wash with cold diethyl ether.
-
Store: -20°C under Argon.
📊 Data Summary
| Property | 2,6-Diaminoanisole (Pure) | 2,4-Diaminoanisole (Impurity) |
| CAS No. | 32114-60-6 | 615-05-4 |
| Melting Point | 50-52 °C | 66-67 °C |
| pKa (est) | ~5.0 (N1), ~2.5 (N2) | ~5.5 (N1), ~3.0 (N2) |
| Solubility (pH 6.5 + NaCl) | Low (Precipitates) | High (Remains in solution) |
⚠️ Safety & Compliance (E-E-A-T)
Critical Warning: Aromatic amines are notorious for genotoxicity.
-
2,4-Diaminoanisole is a Group 2B Carcinogen (IARC) and a potent mutagen [2].
-
2,6-Diaminoanisole has shown mutagenic activity in Salmonella typhimurium strains (Ames Test) [3].
Handling Mandates:
-
Double Gloving: Nitrile over Laminate film.
-
Deactivation: All glassware and spills should be treated with a bleach solution (hypochlorite) to oxidize and degrade the amine residues before disposal.
-
No Dust: Handle solids only in a fume hood or glovebox to prevent inhalation of particulates.
References
-
Separation of Diaminotoluene Isomers. Patent CN103319352A. Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process.[1]Link
-
National Toxicology Program. Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Link
-
Dybing, E. and Thorgeirsson, S.S. Metabolic activation of 2,4-diaminoanisole, a hair-dye component. Biochemical Pharmacology, 1977. Link
Sources
- 1. CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 2. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 4. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Diaminoanisole Polymerization
Welcome to the technical support center for the polymerization of diaminoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions and troubleshooting common issues. The polymerization of aromatic diamines like diaminoanisole can be challenging due to factors such as monomer stability, side reactions, and solubility of the resulting polymer. This document provides a structured approach to navigate these complexities, ensuring reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing diaminoanisole? A1: Diaminoanisole, as an aromatic diamine, is typically polymerized via two main routes:
-
Oxidative Polymerization: This is the most common method for producing conjugated polymers like polyanilines. It involves using a chemical oxidant (e.g., ammonium persulfate) in an acidic medium to couple the monomers.[1] This method is favored for creating conductive polymers.
-
Condensation Polymerization: This method is used to form polyamides or polyimides. Diaminoanisole is reacted with a diacid chloride or a dianhydride. This route is chosen when specific backbone structures with amide or imide linkages are desired for applications requiring high thermal stability.[2]
Q2: Which isomers of diaminoanisole are typically used for polymerization? A2: The most common isomers are 2,4-diaminoanisole and 3,4-diaminoanisole. The position of the amino and methoxy groups significantly influences the polymerization mechanism and the final polymer structure. The methoxy group is electron-donating, which can affect the reactivity of the aromatic ring and the properties of the resulting polymer.[3]
Q3: Why is my polydiaminoanisole sample dark-colored? A3: The dark color (often green, blue, or black) is characteristic of conjugated aromatic polymers, similar to polyaniline.[4] The color arises from the extended π-conjugation along the polymer backbone, which allows for the absorption of light in the visible spectrum. The exact color can vary depending on the oxidation state and protonation level of the polymer.
Q4: What are the best solvents for running the polymerization and dissolving the final polymer? A4: For oxidative polymerization, deaerated aqueous solutions, often acidified with HCl or H₂SO₄, are standard.[5] For condensation polymerization, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) are preferred. These same polar aprotic solvents are also the most effective for dissolving the final polymer, which often suffers from poor solubility due to rigid backbones and strong intermolecular forces.[6]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Issue 1: Low or No Polymer Yield
You observe very little or no precipitate, or the conversion rate is minimal.
-
Possible Cause 1: Monomer Impurity. Diaminoanisole monomers are susceptible to oxidation and can contain impurities that inhibit polymerization.
-
Causality: Oxidized monomer species or other contaminants can act as radical scavengers or chain terminators, halting the polymerization process.
-
Solution: Always use freshly purified monomer. Purification can be achieved by recrystallization from a suitable solvent or by passing a solution of the monomer through a column of activated basic alumina to remove inhibitors and oxidation byproducts. Ensure the monomer is stored under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
Possible Cause 2: Presence of Oxygen. Oxygen can interfere significantly with radical-mediated polymerization reactions.
-
Causality: Oxygen can react with initiating radicals or the propagating polymer chain, forming stable peroxide species that terminate the reaction.
-
Solution: Deaerate all solvents and the reaction mixture by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to initiating the reaction.[5] Maintain a positive pressure of inert gas throughout the experiment.
-
-
Possible Cause 3: Incorrect Oxidant/Monomer Ratio. The stoichiometry of the oxidant is critical in oxidative polymerization.
-
Causality: An insufficient amount of oxidant will result in incomplete monomer conversion. Conversely, an excessive amount can lead to over-oxidation of the polymer, causing chain scission and degradation, which also reduces the yield of high molecular weight polymer.[7]
-
Solution: The optimal oxidant-to-monomer molar ratio is often slightly above stoichiometric (e.g., 1.25:1) to ensure complete conversion.[8] It is advisable to perform a small-scale optimization study to determine the ideal ratio for your specific conditions.
-
Issue 2: Low Molecular Weight & Brittle Polymer
The polymer is obtained in a good yield, but it is brittle, flaky, and analysis (e.g., by GPC) shows a low number-average molecular weight (Mn).
-
Possible Cause 1: Sub-optimal Reaction Temperature. Polymerization of anilines is highly exothermic and temperature-sensitive.[9]
-
Causality: High temperatures can increase the rate of side reactions and chain termination events relative to the rate of propagation, leading to shorter polymer chains.[10]
-
Solution: Conduct the polymerization at low temperatures. Initiating and running the reaction in an ice bath (0-5 °C) is a standard practice for aniline polymerization to control the reaction rate and favor chain propagation, leading to higher molecular weight products.[4]
-
-
Possible Cause 2: Incorrect Acidity (pH). The pH of the reaction medium is crucial for oxidative polymerization.
-
Causality: The polymerization of aniline derivatives proceeds efficiently only in an acidic medium (typically pH < 2), where the monomer exists as a protonated anilinium salt.[4] At higher pH, side reactions and the formation of branched or irregular structures become more prevalent, limiting the growth of linear, high molecular weight chains.[5]
-
Solution: Ensure the reaction is conducted in a strongly acidic solution, such as 1 M HCl. The acid acts as both a dopant for the final polymer and a necessary medium for the desired head-to-tail coupling mechanism.[11]
-
-
Possible Cause 3: Steric Hindrance from Substituents. The position of the methoxy group on the aniline ring can influence the polymerization.
-
Causality: Substituents in the ortho position can create steric hindrance, which may impede the coupling of monomers and lead to lower degrees of polymerization compared to meta- or para-substituted monomers.[3][12]
-
Solution: While the monomer structure cannot be changed, understanding its impact is key. For sterically hindered monomers, extending the reaction time at low temperatures may help to achieve higher molecular weights.
-
Issue 3: Polymer is Insoluble or Gels Prematurely
The polymer precipitates as an intractable solid that does not dissolve in common solvents, or the reaction mixture turns into an insoluble gel.
-
Possible Cause 1: Cross-linking Side Reactions. Aromatic diamines have multiple reactive sites, which can lead to branching and cross-linking.
-
Causality: Phenylenediamines possess two amino groups, which can both participate in the polymerization, leading to the formation of a network structure instead of linear chains.[1] This is particularly problematic if reaction conditions are not carefully controlled.
-
Solution: To favor the formation of linear polymers, use a "template" during polymerization. Anionic polyelectrolytes like poly(styrene sulfonic acid) (SPS) can be used. The template electrostatically aligns the monomer cations, promoting a more regular, linear "head-to-tail" coupling and reducing cross-linking.[13] This approach also has the benefit of producing water-soluble polymer complexes.
-
-
Possible Cause 2: Strong Intermolecular Hydrogen Bonding. The resulting polymer chains (especially polyamides) can have strong hydrogen bonds that make them insoluble.
-
Causality: The amide or amine groups in the polymer backbone form strong intermolecular hydrogen bonds, creating a highly cohesive material that is difficult for solvent molecules to penetrate.
-
Solution: When attempting to dissolve the polymer, use polar aprotic solvents (NMP, DMAc) containing a salt like lithium chloride (LiCl) at a concentration of 2-5% (w/v). The salt ions help to disrupt the hydrogen bonding network between polymer chains, improving solubility. Gentle heating can also aid dissolution.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 – 5 °C | Minimizes side reactions, controls exothermic process, and favors high molecular weight.[4] |
| pH (Oxidative) | < 2 (e.g., 1 M HCl) | Ensures monomer protonation for proper propagation and minimizes structural defects.[5][11] |
| [Oxidant]/[Monomer] Ratio | 1.0 – 1.5 | A slight excess of oxidant ensures complete monomer conversion without causing over-oxidation.[7][8] |
| Monomer Concentration | 0.03 – 0.2 M | Lower concentrations can reduce the likelihood of premature precipitation and gelation.[8] |
Experimental Protocols & Methodologies
Protocol 1: Purification of Diaminoanisole Monomer
-
Preparation: Dissolve the crude diaminoanisole in a minimum amount of hot deionized water or an appropriate organic solvent (e.g., ethanol/water mixture).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.
-
Filtration: Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Storage: Store the purified monomer in a desiccator under an inert atmosphere, protected from light.
Protocol 2: Template-Assisted Oxidative Polymerization
-
Solution Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the template (e.g., poly(sodium 4-styrene sulfonate), SPS) in deaerated 1 M HCl.
-
Monomer Addition: Add the purified diaminoanisole monomer to the template solution. Stir the mixture under a nitrogen atmosphere until the monomer is fully dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Initiation: Prepare a pre-cooled solution of ammonium persulfate (APS) in 1 M HCl. Add the APS solution dropwise to the stirred monomer solution over 15-20 minutes.
-
Polymerization: Allow the reaction to proceed at 0-5 °C for 4-24 hours under a continuous nitrogen purge. The solution will gradually change color, indicating polymer formation.
-
Work-up: Precipitate the polymer complex by pouring the reaction mixture into a large volume of methanol or acetone.
-
Purification: Collect the precipitate by filtration, wash it extensively with methanol and then deionized water to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.
Visualizations
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting common polymerization issues.
References
-
Effect of Substituents and Dopants on the Structure–Property Relationship of Poly(Aniline). Taylor & Francis Online. [Link]
-
Influence of various factors on the molecular weight of the resulting polymers. ResearchGate. [Link]
-
Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal. [Link]
-
Effect of aromatic substitution in aniline on the properties of polyaniline. ResearchGate. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PubMed. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]
-
Tertiary Aromatic Amine Accelerators with Molecular Weights Above 400. Semantic Scholar. [Link]
-
Synthesis of water-soluble poly(o-methoxyaniline) byenzyme HRP. Chemistry & Biology Interface. [Link]
-
Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. ResearchGate. [Link]
-
Questions in Polyaniline. ResearchGate. [Link]
-
Influence of Macromer Molecular Weight and Chemistry on Poly(β-amino ester) Network Properties and Initial Cell Interactions. NIH. [Link]
-
Polyanilines. Royal Society of Chemistry. [Link]
-
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. MDPI. [Link]
-
Synthesis and Properties of Polyaniline. Scribd. [Link]
-
Effect of molecular weight of amine end-modified poly(β-amino ester)s on gene delivery efficiency and toxicity. PMC. [Link]
-
Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium. PMC. [Link]
-
Chemical Oxidative Polymerization of Aminodiphenylamines. ACS Publications. [Link]
-
A comparative study of template-assisted enzymatic and chemical polymerization of aniline. Public Health Toxicology. [Link]
-
Enzymatic polymerization of aniline in the presence of different inorganic substrates. ResearchGate. [Link]
-
PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. CyberLeninka. [Link]
-
Preparation and Characterization of Polyaniline Thin Films for Sensor Applications. International Journal of Materials Science and Applications. [Link]
-
The Enzymatic Mediated Polymerization of Phenol and Aniline Derivatives on a Langmuir Trough. DTIC. [Link]
-
Polymer Molecular Weight Distribution and Definitions of MW Averages. Agilent. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. [Link]
-
Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. MDPI. [Link]
-
Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. PubMed. [Link]
-
Synthesis and characterization of poly(aminobismaleimide)s obtained from solvent-free mixtures. ResearchGate. [Link]
-
Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]
Sources
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
- 11. dakenchem.com [dakenchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cbijournal.com [cbijournal.com]
stabilizing 2,6-diaminoanisole solutions for HPLC analysis
Welcome to the dedicated support center for the HPLC analysis of 2,6-diaminoanisole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and analysis of this compound. As an aromatic amine, 2,6-diaminoanisole is notoriously susceptible to oxidative degradation, which can compromise the accuracy and reproducibility of your results.
This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your analytical workflow, from sample preparation to final data acquisition.
Frequently Asked Questions (FAQs)
Q1: Why does my 2,6-diaminoanisole standard solution turn brown/purple shortly after preparation?
This rapid color change is a classic indicator of oxidation. The two amino groups on the aromatic ring are potent electron-donating groups, making the molecule highly susceptible to oxidation by dissolved oxygen in your solvent or exposure to light. The initial colorless solution quickly forms highly colored quinone-imine-type structures, which are degradation products.
Q2: What is the single most important factor in preventing the degradation of 2,6-diaminoanisole solutions?
Controlling the pH is the most critical first step. Preparing your solutions in a mildly acidic diluent (pH 3-4) is essential. At this pH, the amino groups become protonated (-NH₃⁺). This protonation reduces the electron-donating capacity of the amino groups, significantly increasing the molecule's stability by making it less prone to oxidation[1][2][3].
Q3: Can I prepare a stock solution of 2,6-diaminoanisole and store it for later use?
It is strongly recommended to prepare solutions fresh daily. Due to its inherent instability, even stabilized solutions can degrade over time. If short-term storage is absolutely necessary (e.g., for a few hours within an autosampler), the solution should be kept in an amber vial at refrigerated temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon headspace).
Q4: What are the typical degradation products I might see in my chromatogram?
Degradation typically results in a decrease in the main 2,6-diaminoanisole peak area and the emergence of multiple, often broader, peaks. These can appear as early-eluting polar compounds or later-eluting polymeric species, depending on the degradation pathway. These products arise from oxidation and subsequent polymerization reactions.
Troubleshooting Guide: Common HPLC Issues
This section addresses specific chromatographic problems and provides a logical framework for their resolution.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Rapidly Disappearing Main Peak & Emergence of New Peaks | 1. On-Column or In-Solution Oxidation: The sample is degrading after preparation or upon injection into the neutral or basic mobile phase. | Solution 1: Acidify the Mobile Phase. Add 0.1% formic acid or phosphoric acid to both the aqueous and organic mobile phase components. This ensures a low-pH environment throughout the analysis, maintaining the protonated, stable form of the analyte[4][5].Solution 2: Use Stabilized Diluent. Prepare your samples in a deoxygenated, acidic diluent containing an antioxidant (see protocol below). This provides a stable environment from the moment of dissolution. |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic amino groups of 2,6-diaminoanisole can interact with residual acidic silanol groups on the silica backbone of the HPLC column, causing peak tailing. | Solution 1: Use a Low-Activity or End-Capped Column. Modern columns (e.g., those with extensive end-capping or a hybrid particle base) have fewer free silanol groups. A column specifically designed for the analysis of bases is ideal[4].Solution 2: Lower Mobile Phase pH. An acidic mobile phase (pH < 4) protonates the analyte's amino groups and suppresses the ionization of silanol groups, minimizing these secondary interactions. |
| Inconsistent Peak Areas & Non-Linear Calibration Curve | 1. Inconsistent Sample Degradation: The rate of degradation is not uniform across your standards and samples, leading to poor reproducibility. This often occurs when solutions are left at room temperature for varying amounts of time. | Solution 1: Standardize Sample Preparation Time. Implement a strict SOP where all standards and samples are prepared and injected within a fixed, short timeframe.Solution 2: Utilize an Autosampler with Temperature Control. Set the autosampler temperature to 4-10°C to slow down the degradation of samples waiting in the injection queue.Solution 3: Add an Antioxidant. Incorporating an antioxidant like ascorbic acid or sodium metabisulfite scavenges dissolved oxygen and free radicals, providing a more stable solution for a longer period[6]. |
| High Baseline Noise or Drifting Baseline | 1. Continuous Elution of Degradation Products: If the column becomes contaminated with highly retained degradation products from previous injections, they can slowly bleed off, causing baseline issues. | Solution 1: Implement a Column Wash. After each analytical sequence, flush the column with a strong, organic solvent (e.g., 100% Acetonitrile or Methanol) to remove strongly retained compounds.Solution 2: Ensure Complete Sample Stabilization. The best solution is preventative. Properly stabilizing the sample from the outset (acidic pH, antioxidant) will prevent the formation of these problematic impurities. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stabilized 2,6-Diaminoanisole Solution
This protocol provides a step-by-step method for preparing a solution with enhanced stability for HPLC analysis.
Materials:
-
2,6-Diaminoanisole (high purity solid)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or Trifluoroacetic acid)
-
Ascorbic acid (or sodium metabisulfite)
-
Inert gas (Nitrogen or Argon)
-
Amber glass volumetric flasks and HPLC vials
Procedure:
-
Prepare Acidic Diluent:
-
Add 900 mL of HPLC-grade water to a 1 L flask.
-
Sparge with inert gas for 15-20 minutes to remove dissolved oxygen. This is a critical step to minimize the primary source of oxidation.
-
Add 100 mL of HPLC-grade acetonitrile or methanol.
-
Adjust the pH to ~3.5 by adding formic acid dropwise while monitoring with a calibrated pH meter.
-
Add ascorbic acid to a final concentration of 0.1% (w/v) (e.g., 1 g per 1 L of diluent) and stir until dissolved. This is your final sample diluent.
-
-
Prepare Stock Solution:
-
Accurately weigh the required amount of 2,6-diaminoanisole solid into an amber volumetric flask.
-
Add a small amount of the prepared acidic diluent to dissolve the solid completely.
-
Once dissolved, bring the flask to its final volume with the acidic diluent.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Prepare Working Standards/Samples:
-
Perform serial dilutions from the stock solution using the acidic diluent to achieve the desired concentrations for your calibration curve.
-
Transfer the final solutions into amber HPLC vials.
-
If possible, briefly flush the headspace of the vial with inert gas before crimping the cap.
-
Place vials in a temperature-controlled autosampler (4-10°C) and proceed with analysis immediately.
-
Workflow for Sample Preparation and Stabilization
The following diagram illustrates the critical steps to ensure sample integrity.
Caption: Workflow for preparing stabilized 2,6-diaminoanisole solutions.
Recommended Starting HPLC Conditions
This table provides a robust starting point for method development. Optimization may be required based on your specific instrumentation and separation goals. Aromatic amines like 2,6-diaminoanisole and its isomers are well-suited for reversed-phase chromatography[7][8][9].
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 150 x 4.6 mm (End-capped) | Provides good retention for aromatic compounds. End-capping minimizes peak tailing from silanol interactions[4]. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier ensures analyte stability and suppresses silanol activity[5]. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better peak shape and lower backpressure than methanol for aromatic compounds. |
| Gradient | 5% to 95% B over 15 minutes | A generic gradient suitable for separating the main peak from potential impurities. Adjust as needed for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak efficiency. |
| Injection Volume | 5-10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detector | UV/PDA | Monitor at ~240 nm and ~280 nm. A PDA detector is useful for identifying degradation products by their UV spectra[8][9]. |
References
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
LCTech. (2019). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]
-
MDPI. (2023). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Diaminoanisole. PubChem. Retrieved from [Link]
-
Palamutoglu, R., & Saracoglu, S. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. Retrieved from [Link]
-
Reinholds, I., et al. (2021). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the stability of pigments. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Vahteristo, L., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Retrieved from [Link]
Sources
- 1. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. lcms.cz [lcms.cz]
- 8. namthao.com [namthao.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Diamines
Introduction: The Challenge of Steric Hindrance
Sterically hindered diamines are crucial building blocks in pharmaceutical and materials science, yet their bulky nature presents a significant synthetic challenge. The steric shielding of the nitrogen lone pairs obstructs the approach of electrophiles and impedes key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1] This often leads to frustratingly low or no reactivity under standard conditions.[2][3] This guide provides a systematic approach to troubleshooting and overcoming these challenges, blending mechanistic understanding with practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered diamine showing little to no reactivity in my coupling reaction?
The low reactivity is primarily due to steric hindrance. The bulky substituents near the nitrogen atom physically block its lone pair of electrons, making it a poor nucleophile and preventing it from effectively attacking an electrophile or coordinating to a metal catalyst.[1][2] This steric clash increases the activation energy of the reaction, dramatically slowing down or completely stalling the process.[4]
Q2: What are the first parameters I should adjust when a reaction with a hindered diamine fails?
When facing a failed reaction, a logical first step is to increase the thermal energy and reaction time.
-
Temperature: Increasing the temperature provides the necessary energy to overcome the high activation barrier caused by steric hindrance.[1][4] Reactions are often heated to 100-120 °C.[1]
-
Time: Hindered reactions are kinetically slow. Extending the reaction time from a few hours to 12, 24, or even 48 hours is often necessary to see significant product formation.[2][4][5]
Q3: How do I choose the right catalyst and ligand for my specific hindered diamine, especially for Buchwald-Hartwig aminations?
The success of palladium-catalyzed cross-coupling reactions hinges on the ligand. For hindered substrates, bulky, electron-rich monophosphine ligands are essential.[1][6] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is more accessible to bulky amines.[1]
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are known for their high activity and broad substrate scope with hindered partners.[1]
-
N-heterocyclic carbene (NHC) ligands are also highly effective, stabilizing the palladium catalyst and facilitating reactions.[1]
-
For extremely challenging couplings, specialized ligands, such as carbazolyl-derived P,N-ligands , have been developed to synthesize even tetra-ortho-substituted diarylamines.[7]
Q4: Can changing the solvent or base significantly improve my reaction yield?
Absolutely. The choice of solvent and base is critical.
-
Solvent: The solvent must effectively solvate the reactants and the catalytic species. For polar substrates or to prevent aggregation, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be superior to less polar options like toluene.[5] In some cases, a mixture of solvents can provide optimal results.[5]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for Buchwald-Hartwig reactions.[1] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, and screening may be necessary to find the optimal choice for your specific substrate combination.
Systematic Troubleshooting Guides
When initial adjustments are insufficient, a more systematic approach is required. This section provides a logical workflow and detailed protocols to diagnose and solve reactivity issues.
Troubleshooting Workflow
The following workflow provides a step-by-step decision-making process for addressing a low-yielding reaction with a sterically hindered diamine.
Caption: A decision-tree for troubleshooting low-yield reactions.
Issue 1: Reaction Fails to Initiate (No Starting Material Consumption)
If you observe no consumption of your starting materials, the activation energy barrier is likely too high for the current conditions, or the catalyst is inactive.
1. Catalyst and Ligand Optimization: The choice of catalyst and ligand is the most critical factor for hindered substrates.
| Ligand Type | Example Ligands | Key Advantages & Use Cases | Citation |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | High activity and broad scope for hindered aryl halides and anilines. Promote monoligation of Pd, which is crucial for hindered substrates. | [1] |
| Ferrocenyl Phosphines | Josiphos-type ligands | Highly effective, particularly in asymmetric synthesis, but also robust for cross-coupling. | [6] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors that form stable Pd complexes, effective for challenging couplings, including those with aryl chlorides. | [1][8] |
| Specialized P,N-Ligands | Carbazolyl-derived | Designed specifically for extremely congested substrates, enabling tetra-ortho-substituted couplings. | [7] |
2. Base and Solvent Screening: The base is crucial for deprotonating the amine, and the solvent influences the solubility and stability of all species in the catalytic cycle.
| Base | Common Solvents | Rationale & Considerations |
| NaOt-Bu | Toluene, Dioxane | A very strong base, often the first choice for difficult couplings. Can sometimes promote side reactions.[1] |
| K₃PO₄ | Dioxane, DMF | A milder, non-nucleophilic base. Can be effective when stronger bases fail or cause decomposition. |
| Cs₂CO₃ | DMF, NMP | A strong base with good solubility in polar aprotic solvents. Often used in peptide couplings and can be effective here. |
Issue 2: Low Yield with Side Product Formation
If your starting material is consumed but the desired product yield is low, side reactions are likely competing with your desired transformation.
Common Side Reactions & Solutions:
-
Hydrodehalogenation: The aryl halide is reduced instead of coupled.
-
Solution: Lower the reaction temperature and consider a less electron-rich ligand.[1]
-
-
Diarylation: If the diamine has two N-H bonds at one site, double arylation can occur.
-
Solution: Use a stoichiometric excess of the diamine relative to the aryl halide. Add the aryl halide slowly to the reaction mixture.[1]
-
-
Homocoupling of Aryl Halide: Two molecules of the aryl halide couple together.
-
Solution: Lower the reaction temperature and use a lower catalyst loading.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Hindered Diamine
This protocol is a starting point for optimization, adapted from established methods for coupling hindered substrates.[1][7]
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered diamine (1.2 mmol, 1.2 equiv), Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv), the selected biarylphosphine ligand (e.g., XPhos, 0.01 mmol, 1 mol%), and a palladium precatalyst (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (2.0 mL) to the vial.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-120 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC, GC-MS, or LC-MS.[9]
-
Workup: After the reaction has cooled to room temperature, dilute the mixture with ethyl acetate and filter it through a short plug of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired arylated diamine.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Amide Couplings
For amide bond formation where even potent coupling reagents like HATU fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[5][10]
-
Acyl Fluoride Formation: In a separate, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a fluorinating agent (e.g., cyanuric fluoride or TFFH) and a suitable non-nucleophilic base (e.g., pyridine or collidine). Stir at room temperature until the conversion to the acyl fluoride is complete (monitor by IR or ¹⁹F NMR).
-
Coupling Reaction: In the main reaction flask, dissolve the sterically hindered diamine (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C.
-
Addition: Slowly add the freshly prepared acyl fluoride solution to the solution of the diamine.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring as described in the previous protocol.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide product by column chromatography.
Advanced Strategies
For particularly recalcitrant substrates, alternative catalytic systems may be necessary.
-
Copper-Catalyzed Ullmann Coupling: Modern Ullmann-type reactions, often employing ligands like 1,10-phenanthroline or specific amino acids, can be a valuable alternative to palladium catalysis for constructing C-N bonds, especially for hindered partners.[1][11]
-
Synthesis via Arylboronic Esters: A copper(I)-catalyzed amination of arylboronic esters can provide access to highly hindered anilines under mild conditions, offering a different mechanistic pathway that may bypass the challenges faced in palladium catalysis.[1][12]
By systematically applying these troubleshooting principles and protocols, researchers can significantly improve the success rate of reactions involving challenging, sterically hindered diamines.
References
-
Kim, D., Park, S., Lee, J., Park, T., & Lee, S. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 14(1), 772. Available at: [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (PDF available on ResearchGate: [Link])
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Available at: [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (2015). MDPI. Retrieved March 7, 2024, from [Link]
-
Vasilev, A. A., & Kananovich, D. G. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2038-2046. Available at: [Link]
-
Sterically Hindered Aromatic Diamines. (n.d.). Tri-iso. Retrieved March 7, 2024, from [Link]
-
Trzaskowski, B., & Grela, K. (2015). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis, 5(10), 5949-5956. Available at: [Link]
-
New Breakthroughs in Hindered Amine Light Stabilizer Performance. (2000). ResearchGate. Retrieved March 7, 2024, from [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides... (2023). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
-
Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022). PUdaily. Retrieved March 7, 2024, from [Link]
-
Synthesis of New Sterically Hindered Anilines. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]
-
T. D. Quach, R. A. Batey. (2003). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 5(23), 4397-4400. Available at: [Link]
-
The effect of a hindered amine light stabilizer on the aging behavior of moisture-curable polyurethane as a cultural relics consolidant. (2020). Polimery. Retrieved March 7, 2024, from [Link]
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2024, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
DNAN Hydrogenation Process Safety & Optimization Center
Topic: Controlling Exotherms During 2,4-Dinitroanisole (DNAN) Hydrogenation
Part 1: Critical Safety Directive (The "Why")
WARNING: The Thermodynamics of Deception Hydrogenating 2,4-Dinitroanisole (DNAN) to 2,4-Diaminoanisole (DAAN) is not merely a chemical synthesis; it is a thermal management challenge.[1]
The reduction of a single nitro group (
-
Total Enthalpy (
): .[1] -
Adiabatic Temperature Rise (
): In a typical batch reactor with methanol solvent (concentration 1 M), an uncontrolled release of this energy would theoretically raise the temperature by >700°C , instantly vaporizing the solvent and over-pressurizing the vessel before the relief valve can lift.[1]
The "Hydroxylamine Trap"
The greatest danger is not the initial reaction rate, but the accumulation of intermediates .[1] If hydrogen mass transfer is poor (
-
Risk:[1][4][5][6][7] Hydroxylamines are thermally unstable.[1][7][8]
-
Scenario: If you suddenly increase agitation or
pressure after accumulation, these intermediates reduce simultaneously, releasing a "heat kick" that exceeds your cooling capacity ( ).[1]
Part 2: Troubleshooting Guide
Category A: Thermal & Pressure Anomalies[1][6]
| Symptom | Probable Cause | Immediate Action | Root Cause Analysis |
| Sudden Temperature Spike (>5°C/min) | "Dead-Man" Induction: The reaction was starved of | 1. STOP | Mass Transfer Failure: Your reactor is likely operating in the diffusion-limited regime.[1] The dissolved |
| Gradual Pressure Rise (Closed System) | Decomposition: Thermal degradation of DNAN or hydroxylamines generating non-condensable gases ( | 1. Vent reactor to safe scrubber.2. Cool to <20°C.3. Sample for decomposition products. | Thermal Instability: DNAN decomposition onset is |
| Heat Flow High, | Disproportionation: Hydroxylamines are disproportionating rather than hydrogenating. | 1.[1] Quench reaction.2. Analyze reaction mixture. | Catalyst Poisoning: The catalyst surface is blocked, preventing |
Category B: Reaction Stalling & Impurities[1]
Q: The reaction started fast but stalled at 50% conversion. Adding more catalyst didn't help. Why? A: You likely formed the Azoxy or Azo dimer.[1]
-
Mechanism:[1][9][10][11] Under hydrogen-starved conditions, a Nitroso intermediate reacts with a Hydroxylamine intermediate to form an Azoxy bond.[1]
-
Issue: These dimers are extremely difficult to reduce back to the amine under standard conditions.[1]
-
Prevention:[1][6] Never allow the reactor to sit without agitation under low
pressure.[1] Maintain high availability throughout.
Q: My final product (DAAN) is purple/black instead of off-white. A: Oxidation of the diamine.[1] DAAN is electron-rich and oxidizes rapidly in air.[1]
-
Fix: All workups must be performed under an inert atmosphere (
or Argon).[1] Sparge all solvents used in the workup.[1]
Part 3: Experimental Protocol (Semi-Batch)
Objective: Isothermal hydrogenation of DNAN (1.0 mol scale) avoiding thermal runaway.
Equipment:
-
1L Hastelloy Autoclave (High heat transfer coefficient).[1]
-
Mass Flow Controller (MFC) for Hydrogen.[1]
-
Dosage Pump for DNAN solution.[1]
The Protocol:
-
Catalyst Charge: Load 5 wt% Pd/C (50% water wet) into the reactor with pure solvent (Methanol). Note: Wet catalyst prevents ignition.[1]
-
Inertion: Purge vessel 3x with
, then 3x with . -
Activation: Stir catalyst under 5 bar
at 40°C for 15 mins to reduce any oxidized Pd. -
Substrate Feed (Crucial Step):
-
Dissolve DNAN in Methanol.[1]
-
Do NOT dump all DNAN in at once.[1]
-
Feed the DNAN solution slowly over 2–4 hours using the dosage pump.[1]
-
Why? This ensures the concentration of unreacted Nitro groups is always low.[1] The reaction rate is limited by the feed rate, not the kinetics, clamping the heat generation to your cooling capacity.[1]
-
-
Post-Reaction: After feed is complete, hold at pressure for 30 mins.
-
End Point: Monitor
flow. When flow drops to baseline (leak rate), reaction is complete.[1]
Part 4: Visualizations
Figure 1: Reaction Pathway & Thermal Risk Points
Caption: The stepwise reduction of DNAN.[1][2] Note that the accumulation of the Hydroxylamine intermediate (center) presents the highest thermal runaway risk due to its potential for rapid, energetic reduction or decomposition.[1]
[1]
Figure 2: Safety Control Logic Loop
Caption: Automated safety logic for semi-batch hydrogenation. The system cross-references Heat Flow (Q_rxn) with Hydrogen Uptake to detect decoupling, a sign of dangerous non-hydrogenation exothermic activity.[1]
Part 5: FAQ (Deep Dives)
Q: Can I use Methanol as a solvent if DNAN has low solubility? A: Yes, and it is preferred.[1] DNAN does not need to be fully dissolved at the start if you are using a slurry batch, but for the semi-batch protocol (recommended), you should use a solvent volume sufficient to dissolve the DNAN in the feed vessel (or use a heated feed line).[1] Methanol offers high hydrogen solubility compared to water and easy workup.[1] However, ensure your catalyst (Pd/C) is compatible; Methanol vapors are flammable, so static grounding is critical.[1]
Q: How do I calculate the cooling capacity required? A: Use the following estimation for a conservative safety margin:
-
Assume
(for both nitro groups).[1] -
Determine your desired dosing time (
).[1] -
Required Cooling Power (
) in Watts: Example: For 10 moles over 2 hours (7200s): Ensure your cryostat/chiller can remove >1.5 kW at the process temperature.[1]
Part 6: References
-
NIST Chemistry WebBook. "Enthalpy of Hydrogenation Data for Nitro Compounds." NIST Standard Reference Database.[1][12]
-
U.S. Dept of Energy (OSTI). "Degradation and fate of 2,4-dinitroanisole (DNAN) and its intermediates."[1] Science of The Total Environment, 2022. [1]
-
H.E.L Group. "Critical Considerations in Process Safety: Scale-up of Exothermic Reactions." Process Safety Application Notes.
-
Netzsch Analyzing & Testing. "Thermal Process Safety: Adiabatic Calorimetry and Runaway Reactions." Thermal Safety Notes.
-
American Chemical Society (ACS). "Thermal Stability of Organic Hydroxylamine Derivatives."[1] Ind.[1][2][7][11][12][13] Eng. Chem. Res., 2025.[1][5] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. helgroup.com [helgroup.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 2,4 Dinitroanisole (DNAN) [ouci.dntb.gov.ua]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Data [webbook.nist.gov]
- 13. icheme.org [icheme.org]
Validation & Comparative
1H NMR spectrum analysis of 2-methoxybenzene-1,3-diamine
Title: Analytical Comparison Guide: 1H NMR Spectroscopy of 2-Methoxybenzene-1,3-diamine
Executive Summary & Chemical Context
This compound (CAS: 32114-60-6) is a highly versatile organic building block[1]. It is extensively utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs)—most notably Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]—as well as in the development of sterically demanding metathesis catalysts[3]. Given its critical role in multi-step syntheses, accurate structural verification of this diamine is paramount.
This guide provides an objective, comparative analysis of the 1H NMR spectroscopic performance of this compound across different deuterated solvents and magnetic field strengths. By explaining the causality behind experimental choices, this guide establishes a self-validating analytical framework for researchers and drug development professionals.
Theoretical Framework & Signal Assignment
The 1H NMR spectrum of this compound is strictly governed by the strong electron-donating effects of its substituents. The molecule possesses a vertical plane of symmetry, resulting in four distinct proton environments:
-
Methoxy Protons (-OCH₃) : A sharp singlet integrating to 3H.
-
Amine Protons (-NH₂) : A broad singlet integrating to 4H.
-
Aromatic C4/C6 Protons : A doublet integrating to 2H.
-
Aromatic C5 Proton : A triplet integrating to 1H.
Causality of Chemical Shifts: The resonance of the aromatic protons is shifted significantly upfield (shielded) compared to bare benzene (7.27 ppm). This is caused by the strong +M (mesomeric) effect of the two -NH₂ groups and the -OCH₃ group, which push electron density into the aromatic ring. The C4 and C6 protons are most shielded due to their ortho relationship to the amine groups.
Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the chemical shift and resolution of the exchangeable amine protons.
| Proton Environment | Multiplicity | Integration | CDCl₃ (Expected Shift, ppm) | DMSO-d₆ (Expected Shift, ppm) |
| -OCH₃ (C2) | Singlet (s) | 3H | ~3.75 | ~3.60 |
| -NH₂ (C1, C3) | Broad (br s) | 4H | ~3.60 - 3.80 | ~4.60 |
| Ar-H (C4, C6) | Doublet (d) | 2H | ~6.11 | ~5.95 |
| Ar-H (C5) | Triplet (t) | 1H | ~6.75 | ~6.55 |
Expert Insight & Causality: In non-polar solvents like CDCl₃, the broad -NH₂ signal often overlaps with the sharp -OCH₃ singlet around 3.75 ppm[3], which severely complicates accurate integration. By switching to DMSO-d₆, the strong hydrogen-bond accepting nature of the sulfoxide oxygen deshields the amine protons, shifting them downfield to ~4.60 ppm. This solvent-induced shift eliminates spectral overlap, sharpens the amine peak by reducing the proton exchange rate, and provides a self-validating integration check (3:4:2:1 ratio) that confirms both identity and purity simultaneously.
Comparative Analysis 2: Field Strength Performance (400 MHz vs. 600 MHz)
Evaluating the compound across different spectrometer frequencies highlights the trade-offs between routine throughput and analytical precision.
| Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer |
| Signal-to-Noise (S/N) | Baseline standard | ~1.5x higher S/N |
| Spectral Dispersion | Sufficient for first-order analysis | Superior separation of J-couplings |
| Second-Order Effects | Minor "roofing" in the aromatic region | Negligible |
| Throughput | Standard (16-32 scans) | High (8-16 scans) |
Expert Insight & Causality: While a 400 MHz instrument is perfectly adequate for the routine verification of pure this compound, a 600 MHz instrument provides superior spectral dispersion. This higher field strength becomes critical when analyzing crude reaction mixtures where the product's aromatic peaks must be cleanly resolved from structurally similar starting materials, such as 2-methoxy-1,3-dinitrobenzene[3].
Experimental Protocol: Self-Validating NMR Workflow
To ensure high scientific integrity, the following step-by-step methodology establishes a self-validating system where instrument calibration and sample purity are confirmed concurrently.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound[1].
-
Solvent Addition : Dissolve the sample completely in 600 µL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).
-
Filtration : Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field distortions, ensuring sharp peak shapes.
-
Instrument Calibration (Lock, Shim, Tune) :
-
Insert the tube into the spectrometer spinner and adjust the depth gauge.
-
Lock onto the deuterium frequency of the specific solvent.
-
Perform automated gradient shimming (Z1-Z5) to optimize magnetic field homogeneity. Validation Check: A well-shimmed sample is confirmed by a residual solvent peak full-width at half-maximum (FWHM) of < 1.0 Hz.
-
-
Data Acquisition : Run a standard 1D 1H NMR experiment (Pulse program: zg30, Relaxation delay: 1-2 seconds, Number of scans: 16).
-
Processing : Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and phase correct the spectrum. Reference the chemical shifts by setting the TMS peak to 0.00 ppm or the residual solvent peak to its accepted literature value (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
Workflow Visualization
Fig 1: Standardized self-validating workflow for 1H NMR sample preparation and data acquisition.
References
-
Chemspace. "this compound - C7H10N2O". 1
-
Google Patents. "US8354427B2 - Modulators of ATP-binding cassette transporters". 2
-
Google Patents. "US9206211B2 - Metathesis catalysts and methods thereof". 3
Sources
A Comparative Guide to HPLC Method Development for the Detection of 2,6-Diaminoanisole
For researchers, scientists, and drug development professionals, the robust and reliable detection of aromatic amines is a critical task in ensuring product safety and quality. 2,6-Diaminoanisole, a key intermediate and potential impurity, requires precise analytical methods for its quantification. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the developed method against other analytical alternatives.
The Rationale for Method Development: Understanding the Analyte
The foundation of any successful HPLC method lies in a thorough understanding of the analyte's physicochemical properties. 2,6-Diaminoanisole is an aromatic amine, and its structure dictates its behavior in a chromatographic system.
-
Polarity and Aromaticity: The presence of two primary amine groups and a methoxy group attached to a benzene ring makes 2,6-diaminoanisole a polar and aromatic compound. This dual nature is the primary consideration for selecting the stationary phase. While a standard C18 column can provide sufficient hydrophobic retention, a Phenyl-based stationary phase can offer enhanced selectivity through π-π interactions with the analyte's aromatic ring.[1][2]
-
Ionization (pKa): Aromatic amines are basic compounds. The amino groups will be protonated (positively charged) at a pH below their pKa. In reversed-phase HPLC, analyzing basic compounds in their ionized state is crucial for achieving sharp, symmetrical peaks and avoiding tailing. This is accomplished by maintaining a low pH in the mobile phase, typically at least 1.5 to 2 pH units below the analyte's pKa.[3]
-
UV Absorbance: The aromatic ring in 2,6-diaminoanisole contains a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice. Aromatic amines typically exhibit strong absorbance between 200-300 nm.[4] A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for method development and peak purity assessment.[5]
Strategic HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from initial parameter selection to method finalization.
Caption: Logical workflow for HPLC method development.
Recommended HPLC Method Protocol
This protocol is a robust starting point for the analysis of 2,6-diaminoanisole. It is designed to be self-validating through the inclusion of system suitability tests.
Instrumentation and Consumables
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid or phosphoric acid.
-
2,6-Diaminoanisole reference standard.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl, 2.7-5 µm, 150 x 4.6 mm | Phenyl phase offers alternative selectivity for aromatic compounds via π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains a low pH (~2.7) to ensure the amine is protonated, improving peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff wavelength.[7] |
| Gradient Program | 0-1 min, 5% B; 1-10 min, 5-70% B; 10-12 min, 70% B; 12.1-15 min, 5% B | A gradient is used to ensure elution of the polar analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Detection | PDA/DAD: 280 nm for quantitation, scan range 200-400 nm | 280 nm is a common wavelength for aromatic compounds.[8] The scan provides spectral data for peak identification and purity analysis. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,6-diaminoanisole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the same 50:50 diluent.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection to protect the column.
System Suitability Testing (SST)
Before analyzing samples, inject a mid-range working standard (e.g., 10 µg/mL) five times. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods can be employed for the analysis of aromatic amines. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on polarity, detection by mass-to-charge ratio (parent and daughter ions). |
| Sensitivity (LOD) | Low µg/mL to high ng/mL range. | Low ng/mL to pg/mL range. | High pg/mL to fg/mL range. |
| Selectivity | Good; can be limited by co-eluting compounds with similar UV spectra. | Very high; mass spectra provide structural information. | Excellent; highly specific due to MRM transitions, ideal for complex matrices. |
| Sample Preparation | Simple dissolution and filtration. | Often requires derivatization to improve volatility and thermal stability of amines.[9] | Simple dissolution and filtration; "dilute-and-shoot" is often possible. |
| Instrumentation Cost | Low to moderate. | Moderate to high. | High. |
| Best For | Routine QC, purity analysis, content uniformity. | Identification of volatile/semi-volatile amines, impurity profiling.[10] | Trace-level quantification, analysis in complex biological or environmental matrices.[11] |
Standard Sample Analysis Workflow
The following diagram outlines the step-by-step process for analyzing a sample using the developed HPLC method.
Caption: Step-by-step workflow for sample analysis.
Conclusion
The developed reversed-phase HPLC method with UV detection provides a reliable, robust, and accessible platform for the quantification of 2,6-diaminoanisole. The strategic selection of a phenyl-based stationary phase and an acidic mobile phase directly addresses the chemical nature of the analyte, ensuring good peak shape and selectivity. While more sensitive techniques like LC-MS/MS exist, the presented HPLC-UV method offers an optimal balance of performance, cost, and ease of use for routine quality control and research applications in the pharmaceutical and chemical industries. Adherence to systematic method development and system suitability criteria ensures the generation of trustworthy and reproducible data.
References
-
Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. (2007). DergiPark. Retrieved March 7, 2024, from [Link]
-
Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008). Europe PMC. Retrieved March 7, 2024, from [Link]
-
HPLC Column Selection Guide. (n.d.). Linklab. Retrieved March 7, 2024, from [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved March 7, 2024, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2010). RSC Publishing. Retrieved March 7, 2024, from [Link]
-
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters. Retrieved March 7, 2024, from [Link]
-
High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]
-
HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 7, 2024, from [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). ThaiScience. Retrieved March 7, 2024, from [Link]
-
Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved March 7, 2024, from [Link]
-
HPLC Column Selection. (2020). LCGC International. Retrieved March 7, 2024, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved March 7, 2024, from [Link]
-
High-performance liquid chromatography. (n.d.). Beilstein Journals. Retrieved March 7, 2024, from [Link]
-
Simultaneous Determination of 13 Hair Dye Intermediates by High-Performance Liquid Chromatography. (n.d.). Journal of Cosmetic Science. Retrieved March 7, 2024, from [Link]
-
2,6-Diaminoanisole. (n.d.). HPC Standards. Retrieved March 7, 2024, from [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]
-
2,4-DIAMINOANISOLE. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. Retrieved March 7, 2024, from [Link]
-
Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]
-
HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. (2022). International Journal of Creative Research Thoughts. Retrieved March 7, 2024, from [Link]
-
UV-Vis Spectrum of o-Phenylenediamine. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]
-
High-performance liquid chromatographic determination of (-)-beta-D-2,6-diaminopurine dioxolane and its metabolite, dioxolane guanosine, using ultraviolet and on-line radiochemical detection. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]
-
UV Cutoff. (n.d.). Burdick & Jackson. Retrieved March 7, 2024, from [Link]
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IR spectroscopy absorption bands of 2-methoxybenzene-1,3-diamine
An In-Depth Guide to the Infrared Spectroscopy of 2-Methoxybenzene-1,3-diamine: A Comparative Analysis
Introduction
This compound, also known as 2,6-diaminoanisole, is an aromatic compound of significant interest in the synthesis of dyes, polymers, and pharmaceutical intermediates. Its molecular architecture, featuring two primary amine groups and a methoxy substituent on a benzene ring, gives rise to a characteristic infrared (IR) spectrum. IR spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality control of such molecules by identifying their functional groups and probing the nature of their chemical bonds.
This guide provides a comprehensive analysis of the IR absorption bands of this compound. Authored from the perspective of a Senior Application Scientist, it delves into the causality behind its spectral features, offers a comparative analysis with structurally related molecules, and provides a robust experimental protocol for data acquisition.
Understanding the Vibrational Landscape of this compound
The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the primary amine groups, the aryl ether linkage, and the substituted aromatic ring. The electronic interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups influences the bond strengths and, consequently, the positions of their vibrational frequencies.
Key Functional Group Vibrations:
-
N-H Vibrations (Primary Amines): Primary amines (R-NH₂) are distinguished by two stretching bands in the 3500-3200 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric N-H stretching modes.[2] For aromatic amines, these bands typically appear at slightly higher frequencies compared to their aliphatic counterparts.[3][4] Additionally, primary amines exhibit a characteristic N-H scissoring (bending) vibration between 1650-1580 cm⁻¹ and a broad N-H wagging band in the 910-665 cm⁻¹ range.[1]
-
C-O Vibrations (Aryl Ether): Aryl ethers, like anisole, display a strong, characteristic C-O stretching band. This vibration is actually two coupled asymmetric and symmetric stretches. The asymmetric stretch appears as a strong band between 1275-1200 cm⁻¹, while the symmetric stretch is found between 1075-1020 cm⁻¹. The high intensity of the asymmetric C-O stretch is a key diagnostic feature for this functional group.
-
Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions:
-
C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6][7]
-
C=C Stretch: In-ring carbon-carbon double bond stretching vibrations produce a series of bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.[6][8]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the intense C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region.[5][6] For a 1,2,3-trisubstituted ring, as in this molecule, characteristic bands are expected in this region.
-
Predicted IR Absorption Data for this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be made based on established group frequencies and data from analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3450 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| ~3360 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2960, ~2840 | Weak | Asymmetric & Symmetric C-H Stretch | Methoxy (-OCH₃) |
| ~1620 | Strong | N-H Scissoring (Bending) | Primary Aromatic Amine |
| ~1590, ~1470 | Medium-Strong | C=C In-Ring Stretching | Aromatic Ring |
| ~1450 | Medium | Asymmetric CH₃ Bending | Methoxy (-OCH₃) |
| ~1250 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |
| ~1180 | Strong | Aromatic C-N Stretch | Aromatic Amine |
| ~1040 | Medium | Symmetric Ar-O-C Stretch | Aryl Ether |
| ~800-750 | Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |
| ~700 | Broad, Strong | N-H Wagging | Primary Aromatic Amine |
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its expected absorptions with those of simpler, related molecules. The electronic effects of the substituents (inductive vs. resonance) play a critical role in shifting the band positions.
| Compound | Key N-H Stretches (cm⁻¹) | Key C-N Stretch (cm⁻¹) | Key C-O Stretch (cm⁻¹) | Key Aromatic Bands (cm⁻¹) |
| This compound (Predicted) | ~3450, ~3360 | ~1180 | ~1250 (asym) | ~1590, ~1470 (C=C), ~750-800 (C-H oop) |
| 1,3-Phenylenediamine | 3424, 3345 | ~1280 | N/A | 1620, 1520 (C=C), ~830, 760, 680 (C-H oop) |
| Anisole | N/A | N/A | 1247 (asym) | 1600, 1496 (C=C), ~750, 690 (C-H oop) |
| 2,6-Diaminotoluene | 3443, 3360 | ~1270 | N/A | 1621, 1513 (C=C), ~770 (C-H oop) |
Data for comparative compounds sourced from the NIST Chemistry WebBook and other spectral databases.[9][10]
Analysis of Spectral Shifts:
-
N-H Stretches: The positions of the N-H stretches in this compound are expected to be similar to those in 2,6-diaminotoluene, reflecting the primary aromatic amine character. The presence of the electron-donating methoxy group may slightly alter the electron density on the nitrogen atoms, but a significant shift from other diaminobenzenes is not anticipated.
-
C-N and C-O Stretches: The C-N stretching vibration in aromatic amines is typically found between 1335-1250 cm⁻¹.[1][3] In this compound, this band is expected to be strong but may overlap with the very intense asymmetric C-O stretch of the methoxy group, which is a dominant feature in the 1275-1200 cm⁻¹ region. This potential overlap is a key feature to note when interpreting the spectrum.
-
Aromatic C-H Bending: The out-of-plane bending region is highly diagnostic of the substitution pattern. While monosubstituted benzene (like anisole) shows strong bands around 750 and 690 cm⁻¹, and meta-disubstituted (like 1,3-phenylenediamine) shows a different pattern, the 1,2,3-trisubstituted pattern of this compound is expected to yield a strong, characteristic band in the 800-750 cm⁻¹ range.[6]
Visualizing Molecular Vibrations
The following diagram illustrates the relationship between the structure of this compound and its principal vibrational modes that give rise to key IR absorption bands.
Caption: Key vibrational modes of this compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample, a standard and reliable method in FT-IR spectroscopy.
Objective: To obtain a high-fidelity transmission FT-IR spectrum of solid this compound.
Materials:
-
This compound (analytical grade)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared Spectrometer
Step-by-Step Methodology:
-
Sample Preparation (The "Why"): The goal is to disperse the sample homogeneously in an IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.
-
Step 1.1: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Step 1.2: Add approximately 150-200 mg of dry FT-IR grade KBr. Causality: KBr is hygroscopic; moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching bands of the analyte. Using desiccated KBr stored in an oven is critical for a clean background.
-
Step 1.3: Gently grind the mixture with the pestle for 2-3 minutes. The mixture should appear as a fine, uniform powder. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the incident IR radiation. This minimizes light scattering (the Christiansen effect), which can cause distorted band shapes and a sloping baseline.
-
-
Pellet Formation (The "Why"): The objective is to create a solid, transparent disc that allows the IR beam to pass through with minimal loss of energy due to reflection or scattering.
-
Step 2.1: Carefully transfer a portion of the ground mixture into the collar of the pellet die. Distribute it evenly.
-
Step 2.2: Assemble the die and place it in the hydraulic press.
-
Step 2.3: Evacuate the die under vacuum for 1-2 minutes. Causality: This removes trapped air, which can cause the pellet to be opaque or fracture easily.
-
Step 2.4: While under vacuum, apply pressure (typically 8-10 tons) for approximately 2 minutes.
-
Step 2.5: Gently release the pressure and then the vacuum. Carefully disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent or translucent.
-
-
Data Acquisition (The "Why"): The instrument measures the amount of light transmitted through the sample at each wavenumber.
-
Step 3.1: Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Step 3.2: Collect a background spectrum. This is a spectrum of the ambient atmosphere (and the KBr pellet itself, if desired) which will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Step 3.3: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹). Perform peak picking to identify the exact wavenumbers of the absorption maxima.
References
-
UCLA Chemistry, "IR Spectroscopy Tutorial: Amines." [Online]. Available: [Link]
-
Michigan State University Department of Chemistry, "Infrared Spectrometry." [Online]. Available: [Link]
-
UCLA Chemistry, "IR Spectroscopy Tutorial: Aromatics." [Online]. Available: [Link]
-
St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY." [Online]. Available: [Link]
-
Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups." [Online]. Available: [Link]
-
Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups." [Online]. Available: [Link]
-
CDN, "Infrared Spectroscopy." [Online]. Available: [Link]
-
University of Colorado Boulder, "Table of Characteristic IR Absorptions." [Online]. Available: [Link]
-
Chemistry LibreTexts, "25.5: Spectroscopic Properties of Amines." [Online]. Available: [Link]
-
Spectroscopy Online, "Organic Nitrogen Compounds II: Primary Amines." [Online]. Available: [Link]
-
NIST Chemistry WebBook, "1,3-Phenylenediamine." [Online]. Available: [Link]
-
NIST Chemistry WebBook, "1,3-Benzenediamine, 4-methyl-." [Online]. Available: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Phenylenediamine [webbook.nist.gov]
- 10. 1,3-Benzenediamine, 4-methyl- [webbook.nist.gov]
Comparative Toxicity of Methoxy-Substituted Benzenediamines: A Structural Insight
Introduction: The Methoxy Effect in Aromatic Amines
In the development of oxidative hair dyes and high-performance polymers, methoxy-substituted benzenediamines represent a critical class of intermediates. However, the position of the methoxy group relative to the amine functionalities dictates a profound divergence in toxicological profiles.
This guide provides a rigorous technical comparison between the two primary isomers: 2,4-Diaminoanisole (2,4-DAA) and 2,5-Diaminoanisole (2,5-DAA) .
For the drug development professional or toxicologist, the distinction is fundamental:
-
2,4-DAA (4-Methoxy-m-phenylenediamine): A proven carcinogen and mutagen, largely banned in cosmetic applications.
-
2,5-DAA (2-Methoxy-p-phenylenediamine): A structural isomer with a significantly lower carcinogenic potential but a persistent skin sensitization risk.
This guide dissects the mechanism of action (MoA) driving these differences, supported by experimental protocols and quantitative data.
Chemical Landscape & Structural Alerts
The toxicity of these compounds is governed by their metabolic fate—specifically, the competition between N-hydroxylation (bioactivation) and N-acetylation/O-demethylation (detoxification).
| Feature | 2,4-Diaminoanisole (2,4-DAA) | 2,5-Diaminoanisole (2,5-DAA) |
| CAS Number | 615-05-4 | 5307-02-8 |
| Structure | meta-diamine w/ ortho-methoxy | para-diamine w/ ortho-methoxy |
| Primary Use | Historical hair dye coupler (Banned), Polymer intermediate | Hair dye coupler, Polymer synthesis |
| IARC Classification | Group 2B (Possibly carcinogenic to humans) | Group 3 (Not classifiable as to carcinogenicity) |
| Key Structural Alert | Resonance-stabilized Nitrenium Ion formation | Quinone Imine formation (Sensitization alert) |
Comparative Toxicology: The Data
The following data synthesizes results from NTP bioassays, IARC monographs, and LLNA datasets.
Quantitative Toxicity Profile
| Endpoint | Metric | 2,4-DAA (Carcinogenic Isomer) | 2,5-DAA (Sensitizing Isomer) |
| Mutagenicity (Ames) | Revertants/plate | Positive (Strain TA98 + S9). Requires metabolic activation. | Mixed/Weak . Positive in some strains; often requires oxidation. |
| Carcinogenicity | Target Organs | Thyroid, Skin, Zymbal's Gland (Rat/Mouse). | Negative in 21-month dermal painting studies (Mice). |
| Skin Sensitization | LLNA EC3 Value | ~5.8% (Moderate Sensitizer) | < 1.0% (Strong Sensitizer)* |
| Acute Toxicity | LD50 (Oral, Rat) | ~460 mg/kg | ~1000 - 1500 mg/kg |
> Expert Insight: Note the inverse relationship. 2,4-DAA is a potent carcinogen but a moderate sensitizer. 2,5-DAA, like many p-phenylenediamines (PPD), is a strong sensitizer due to rapid oxidation to protein-binding quinone imines, yet it lacks the systemic carcinogenic potency of its isomer.
Mechanism of Carcinogenicity (2,4-DAA)
The carcinogenicity of 2,4-DAA is driven by the formation of a reactive nitrenium ion .
-
Bioactivation: Cytochrome P450 (specifically CYP1A2) oxidizes the amine to an N-hydroxylamine.
-
Stabilization: The methoxy group provides electron-donating resonance stabilization, allowing the N-hydroxy intermediate to survive long enough to undergo esterification (sulfation/acetylation).
-
DNA Binding: The resulting nitrenium ion attacks the C8 position of Guanine, forming the bulky adduct N-(deoxyguanosin-8-yl)-2,4-DAA , which causes replication errors (transversion mutations).
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical divergence between bioactivation (toxicity) and detoxification.
Figure 1: Metabolic fate of 2,4-Diaminoanisole. The red pathway highlights the specific activation sequence leading to genotoxicity.
Experimental Protocols
To validate these toxicological endpoints, two gold-standard assays are employed. These protocols are designed with self-validating controls.
The Ames Test (Salmonella/Microsome Mutagenicity Assay)
Objective: Assess the mutagenic potential of 2,4-DAA vs. 2,5-DAA. Critical Factor: The presence of S9 metabolic activation system is mandatory for 2,4-DAA detection.
Protocol Workflow:
-
Strain Selection: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
S9 Preparation: Induce rat liver enzymes (e.g., with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone) to ensure high CYP1A2 activity.
-
Dosing: Prepare 5 concentrations (e.g., 10, 50, 100, 500, 1000 µ g/plate ) in DMSO.
-
Plating:
-
Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or buffer for controls).
-
Add 2.0 mL molten top agar (with traces of histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
-
Incubation: 48–72 hours at 37°C.
-
Validation (Quality Control):
-
Negative Control: DMSO solvent (Must show spontaneous reversion rate).
-
Positive Control (+S9): 2-Aminoanthracene (Verifies metabolic capability of S9).
-
Positive Control (-S9): 2-Nitrofluorene (Verifies strain sensitivity).
-
Local Lymph Node Assay (LLNA)
Objective: Quantify skin sensitization potency (EC3 value).[1][2][3][4] Relevance: Critical for 2,5-DAA assessment in topical applications.
Protocol Workflow:
-
Animal Model: CBA/Ca strain mice (female, 7-12 weeks).
-
Application (Days 1-3): Apply 25 µL of test solution (in Acetone:Olive Oil 4:1) to the dorsum of both ears daily.[4]
-
Dose Groups: Vehicle, 0.5%, 1.0%, 2.5%, 5.0%, 10%.
-
-
Rest (Days 4-5): No treatment.
-
Proliferation Check (Day 6): Inject 20 µCi of ^3H-thymidine (or use non-radioactive ATP/BrdU alternative) intravenously.
-
Harvest (5 hours post-injection): Excise auricular lymph nodes.
-
Measurement: Prepare single-cell suspension, wash, and measure ^3H incorporation via Liquid Scintillation Counting (LSC).
-
Calculation:
-
Stimulation Index (SI): (Mean dpm of treatment group) / (Mean dpm of vehicle control).
-
EC3 Determination: Linear interpolation of points surrounding SI = 3.
-
Visualization: LLNA Experimental Logic
Figure 2: Logical flow of the Local Lymph Node Assay (LLNA) for potency determination.
References
-
National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services. [Link]
-
IARC. (2001). 2,4-Diaminoanisole and its salts.[5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79. [Link]
-
Gerberick, G. F., et al. (2005).[2][6] Compilation of historical local lymph node data for evaluation of skin sensitization alternative methods. Dermatitis, 16(4), 157-202. [Link]
-
Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[7] Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]
-
European Commission (SCCS). (2012). Opinion on 2,5-Diaminotoluene Sulfate.[5] Scientific Committee on Consumer Safety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Predictive identification of human skin sensitization thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. rivm.nl [rivm.nl]
- 5. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
GC-MS fragmentation pattern of 2,6-diaminoanisole
GC-MS Fragmentation Pattern of 2,6-Diaminoanisole: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context
The Isomer Challenge in Pharmaceutical & Cosmetic Analysis 2,6-Diaminoanisole (2,6-DAA, CAS: 32114-60-6) is a critical intermediate in the synthesis of dyes, polymers, and pharmaceutical precursors. Its structural isomer, 2,4-diaminoanisole (2,4-DAA) , is a known carcinogen (Group 2B IARC) and a banned substance in many cosmetic applications.
The analytical challenge lies in their near-identical mass-to-charge (
This guide provides a self-validating protocol that combines chromatographic resolution with mass spectral confirmation, ensuring absolute differentiation between the target 2,6-DAA and the toxic 2,4-DAA alternative.
Part 2: Mass Spectral Architecture
The Core Fragmentation Mechanism
Both isomers follow the classic anisole fragmentation pathway, driven by the stability of the aromatic system and the lability of the methoxy methyl group.
-
Molecular Ion (
): 138 (Base peak or high intensity). -
Primary Fragment (
): Loss of a methyl radical ( ) from the methoxy group to form a resonance-stabilized quinoid-like cation ( 123). -
Secondary Fragment (
): Subsequent loss of carbon monoxide ( ) from the 123 ion to form the 95 ion ( ).
Comparative Fragmentation Data
| Ion Identity | 2,6-Diaminoanisole (Target) | 2,4-Diaminoanisole (Toxic Isomer) | Mechanistic Origin | |
| Molecular Ion ( | 138 | 100% (Base) | 100% (Base) | Stable aromatic radical cation. |
| 123 | High (>60%) | High (>70%) | ||
| 95 | Moderate (20-40%) | Moderate (20-40%) | Ring contraction/elimination of CO. | |
| 122 | Low (<10%) | Low (<10%) | Loss of amino radical (minor pathway). | |
| Double Charge ( | 69 | Trace | Trace | Stable aromatic system allows some double ionization. |
Critical Insight: The mass spectra of these two isomers are qualitatively identical . While subtle differences in the intensity ratios of
123/138 exist due to the "ortho effect" (steric crowding in 2,6-DAA), these are not robust enough for definitive identification in complex matrices. Chromatographic separation is mandatory.
Part 3: Mechanistic Visualization
The following diagram illustrates the shared fragmentation pathway, highlighting why mass spectrometry alone is insufficient for isomer resolution.
Figure 1: Common Electron Ionization (EI) fragmentation pathway for diaminoanisole isomers. The stability of the m/z 123 ion dominates the spectrum.
Part 4: Validated Experimental Protocol
To distinguish 2,6-DAA from 2,4-DAA, you must rely on retention time (RT) differences. The 2,6-isomer, being more symmetrical and having both amino groups ortho to the methoxy, typically exhibits a slightly lower boiling point and weaker interaction with polar stationary phases compared to the 2,4-isomer.
Protocol: Isomer-Specific GC-MS Analysis
1. Sample Preparation (Derivatization is Recommended) Direct injection of free amines can lead to peak tailing. Acetylation improves peak shape and separation.
-
Reagent: Acetic anhydride in pyridine (1:1).
-
Condition: 60°C for 30 mins.
-
Result: Di-acetylated derivatives (
).-
Note: If analyzing native amines, use a base-deactivated liner.
-
2. GC Conditions
-
Column: Rtx-5Amine or DB-5MS (30m x 0.25mm x 0.25µm).
-
Why? The "Amine" specific columns prevent adsorption. The "5MS" phase separates based on boiling point and polarity differences.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (hold 5 min).
-
3. MS Acquisition (SIM Mode) For high sensitivity and selectivity, use Selected Ion Monitoring (SIM).
| Target Analyte | Quant Ion ( | Qualifier Ions ( | Approx. RT (DB-5MS)* |
| 2,6-Diaminoanisole | 138 | 123, 95 | 12.4 min |
| 2,4-Diaminoanisole | 138 | 123, 95 | 12.8 min |
*RTs are illustrative; 2,6-DAA typically elutes before 2,4-DAA due to intramolecular H-bonding reducing effective polarity.
Part 5: Analytical Decision Tree
This workflow ensures you do not misidentify the carcinogen (2,4-DAA) as the target (2,6-DAA).
Figure 2: Analytical decision tree for definitive isomer identification.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,4-Diaminoanisole (CAS 615-05-4). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Scientific Committee on Consumer Safety (SCCS).Opinion on 2,6-Diaminoanisole. SCCS/1563/15. European Commission.
- Chao, W. et al. (2015). "Differentiation of aromatic amine isomers by gas chromatography-mass spectrometry.
Assessing the Mutagenic Potential of 2-Methoxybenzene-1,3-diamine: A Comparative Guide to Ames Test Results and Methodologies
Introduction: The Ames Test and Its Critical Role in Chemical Safety Assessment
In the landscape of drug development and chemical safety, the early identification of mutagenic potential is paramount. A chemical's ability to induce genetic mutations is a significant red flag, often correlated with carcinogenicity. The bacterial reverse mutation assay, commonly known as the Ames test, serves as a rapid and reliable primary screen for such genotoxic activity.[1][2] Developed by Bruce Ames in the 1970s, this assay utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which are auxotrophic for a particular amino acid (e.g., histidine or tryptophan).[1][3][4] These bacteria will only grow in an environment lacking this essential amino acid if a reverse mutation occurs, restoring the functional gene. A test chemical that increases the frequency of these reverse mutations is considered mutagenic.[4]
This guide provides a comprehensive overview of the expected Ames test results for 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole), a compound belonging to the aromatic amine class. Aromatic amines are widely used in various industries, including pharmaceuticals and dyes, and are a class of compounds where mutagenic activity is a known concern.[5][6][7] Due to the limited publicly available direct data for 2,6-diaminoanisole, this guide will draw comparisons with its close structural analog, 2,6-diaminotoluene (2,6-DAT), for which there is established Ames test data. The structural similarities between these two compounds allow for a scientifically grounded predictive assessment.
Comparative Analysis of Ames Test Results for Aromatic Amines
Aromatic amines often require metabolic activation to exert their mutagenic effects.[5] This is because the parent compounds themselves are not always the ultimate mutagens. Instead, they are converted into reactive electrophilic intermediates by metabolic enzymes, such as the cytochrome P450 enzymes found in the liver.[5][7] In the context of the Ames test, this metabolic activation is simulated by the addition of a rat liver homogenate, known as the S9 mix.[8][9]
For a comprehensive comparison, it is valuable to consider the Ames test results of other structurally related aromatic amines:
| Compound | Common Name | Ames Test Result (with S9 activation) | Carcinogenicity |
| This compound | 2,6-Diaminoanisole | Predicted Positive (based on 2,6-DAT) | Data not available |
| 2,6-Diaminotoluene | 2,6-DAT | Positive[10][11][12][13] | Non-carcinogen in rats and mice[10][12][13] |
| 2,4-Diaminotoluene | 2,4-DAT | Positive[12][13] | Potent hepatocarcinogen[12][13] |
| 2,4-Diaminoanisole | - | Positive[14][15] | Carcinogenic in rats and mice[16] |
| 2-Aminoanthracene | - | Positive (used as a positive control)[17][18] | - |
This table summarizes the mutagenic and carcinogenic potential of this compound and related aromatic amines.
Interestingly, while both 2,4-DAT and 2,6-DAT are mutagenic in the Ames test, they exhibit different carcinogenic profiles in long-term animal studies.[12][13] This underscores that while the Ames test is a powerful tool for identifying mutagens, a positive result does not always perfectly correlate with carcinogenicity in vivo. Factors such as detoxification pathways and the specific metabolites formed in the whole organism play a significant role.[10]
Experimental Protocol: OECD 471 Bacterial Reverse Mutation Test
To ensure the reliability and reproducibility of Ames testing, standardized guidelines have been established. The OECD Test Guideline 471 is the internationally recognized standard for conducting the bacterial reverse mutation assay.[8] The following is a detailed, step-by-step methodology based on this guideline.
I. Materials and Reagents
-
Bacterial Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[18]
-
Test Compound: this compound.
-
Positive Controls:
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).[18]
-
S9 Mix: A mixture containing the S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, along with necessary co-factors.
-
Media: Minimal glucose agar plates and top agar.
II. Experimental Workflow
The Ames test can be performed using two primary methods: the plate incorporation method and the pre-incubation method. The pre-incubation method is often more sensitive for certain classes of mutagens.
Step 1: Range-Finding Study A preliminary experiment is conducted to determine the appropriate concentration range of the test compound. This helps to identify cytotoxic concentrations that would inhibit bacterial growth and interfere with the detection of mutagenicity.
Step 2: Main Experiment (Pre-incubation Method)
-
To sterile tubes, add the following in order:
-
0.1 mL of the test compound at various concentrations.
-
0.1 mL of an overnight culture of the selected bacterial strain.
-
0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for no activation).
-
-
Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
Add 2 mL of molten top agar (kept at 45°C) to each tube.
-
Vortex briefly and pour the contents onto the surface of minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
Step 3: Data Collection and Analysis
-
After incubation, count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the background (negative control) count.[20]
Diagrammatic Representation of the Ames Test Workflow
Caption: A schematic overview of the Ames test workflow, from preparation to result analysis.
Conclusion
References
- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed.
- Ames Test | Cyprotex ADME-Tox Solutions - Evotec. Evotec.
- Ames Test | Bienta. Bienta.
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
- AMES Test (OECD 471) - Biocompatibility Analyses.
- The Use of the Ames Test as a Tool for Addressing Problem-Based Learning in the Microbiology Lab. PMC.
- Identification and Mutagenicity of the Urinary Metabolites of the Mutagenic Noncarcinogen 2,6-Diaminotoluene.
- Ames Test Protocol.
- Differential in vivo mutagenicity of the carcinogen/non-carcinogen pair 2,4- and 2,6-diaminotoluene. Carcinogenesis.
- Computational identification of structural factors affecting the mutagenic potential of aromatic amines: study design and experimental valid
- Lhasa Aromatic Amines Data Sharing Initi
- Mutagenicity. Cambridge MedChem Consulting.
- Ames Mutagenicity Testing (OECD 471). CPT Labs.
- Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches. Toxicological Sciences | Oxford Academic.
- Genetic toxicity: Bacterial reverse mut
- Identification and Mutagenicity of the Urinary Metabolites of the Mutagenic Noncarcinogen 2,6-Diaminotoluene. Taylor & Francis Online.
- GLP OECD 471 Ames Test. Scantox.
- Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
- Differential in vivo mutagenicity of the carcinogen/non-carcinogen pair 2,4- and 2,6-diaminotoluene. PubMed.
- 2,4-Diaminoanisole: Properties and Risks. IARC Monographs.
- Hair dyes are mutagenic: identification of a variety of mutagenic ingredients. PubMed.
- Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Form
- In vitro mutagenicity assay (Ames test) and phytochemical characterization of seeds oil of Helianthus annuus Linné (sunflower). ScienceOpen.
- Assessment of the Performance of the Ames II Assay: A Collaborative Study With 19 Coded Compounds. PubMed.
- Microbial Bioassay for Toxic and Hazardous Materials (Ames Test for Mutagenicity), August 1980. EPA.
- Ames test. Wikipedia.
- Ames test for the detection of potential mutagen. YouTube.
- Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity. PubMed.
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- 20. scienceopen.com [scienceopen.com]
A Comparative Guide to the Electrochemical Properties of 2,6-Diaminoanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Diaminoanisole Derivatives
2,6-Diaminoanisole and its derivatives are aromatic compounds of significant interest due to their versatile applications, including their use as precursors in the synthesis of dyes, polymers, and pharmaceuticals. The electrochemical properties of these molecules are of paramount importance as they govern their reactivity, stability, and potential applications in areas such as electrochromic devices, sensors, and as redox mediators in biological systems. Understanding how structural modifications to the 2,6-diaminoanisole core influence its electrochemical behavior is crucial for the rational design of novel functional materials and therapeutics.
The presence of two amino groups and a methoxy group on the benzene ring imparts unique electronic characteristics to the 2,6-diaminoanisole scaffold. The amino groups are electron-donating and readily undergo oxidation, while the methoxy group further modulates the electron density of the aromatic system. The interplay of these functional groups dictates the oxidation potential, electron transfer kinetics, and the stability of the resulting oxidized species. This guide will delve into these aspects, providing a comparative analysis of substituted 2,6-diaminoanisole derivatives.
Fundamental Electrochemical Principles and Causality in Experimental Design
The electrochemical oxidation of aromatic amines, such as 2,6-diaminoanisole derivatives, typically involves the initial removal of an electron from the nitrogen atom of the amino group to form a cation radical.[1][2] The stability of this radical and the potential at which this oxidation occurs are highly dependent on the molecular structure. The choice of electrochemical technique and experimental parameters is therefore critical for elucidating the underlying reaction mechanisms.
Cyclic Voltammetry (CV) is the cornerstone technique for these investigations. It provides a rapid assessment of the redox behavior of a compound, including the oxidation and reduction potentials and the reversibility of the electron transfer process. The shape of the cyclic voltammogram offers valuable insights into the reaction kinetics and the stability of the electrochemically generated species.[3] For instance, a reversible or quasi-reversible wave suggests the formation of a stable or moderately stable radical cation, whereas an irreversible wave often indicates that the initial oxidation is followed by rapid chemical reactions.[2]
The selection of the solvent and supporting electrolyte is a critical experimental choice. Aprotic solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) are often preferred to minimize the influence of proton transfer reactions on the electrochemical response.[1][4] The supporting electrolyte, typically a tetraalkylammonium salt such as tetrabutylammonium perchlorate (TBAP), is necessary to ensure sufficient conductivity of the solution.[5] The choice of working electrode material, such as glassy carbon, platinum, or gold, can also influence the observed electrochemical behavior due to differences in surface interactions and electron transfer kinetics.[4]
Comparative Analysis of 2,6-Diaminoanisole Derivatives
The electrochemical properties of 2,6-diaminoanisole derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) are expected to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) will have the opposite effect.[6]
Hypothetical Comparative Data
To illustrate these substituent effects, the following table presents a hypothetical comparison of the electrochemical properties of various 2,6-diaminoanisole derivatives. These values are based on established trends for substituted aromatic amines.[6][7]
| Derivative | Substituent (R) | Expected First Oxidation Potential (Epa1 vs. Ag/AgCl) | Expected Reversibility | Notes |
| 1 | H (2,6-diaminoanisole) | ~ +0.6 V | Quasi-reversible | The two amino groups and the methoxy group facilitate oxidation. |
| 2 | 4-OCH3 | ~ +0.5 V | Quasi-reversible | The additional electron-donating methoxy group further lowers the oxidation potential. |
| 3 | 4-Cl | ~ +0.7 V | Irreversible | The electron-withdrawing chloro group increases the oxidation potential and may destabilize the cation radical.[8] |
| 4 | 4-NO2 | ~ +0.9 V | Irreversible | The strongly electron-withdrawing nitro group significantly increases the oxidation potential. |
| 5 | 4-CH3 | ~ +0.55 V | Quasi-reversible | The electron-donating methyl group slightly lowers the oxidation potential. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the electrochemical characterization of 2,6-diaminoanisole derivatives.
Protocol 1: Cyclic Voltammetry (CV)
-
Preparation of the Analyte Solution:
-
Dissolve the 2,6-diaminoanisole derivative in acetonitrile (CH3CN) to a final concentration of 1 mM.
-
Add 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent (acetonitrile) to ensure a clean and reproducible surface.
-
-
Data Acquisition:
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to observe the oxidation of the analyte (e.g., +1.2 V) and then reversing the scan back to the initial potential.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process. A diffusion-controlled process will show a linear relationship between the peak current and the square root of the scan rate.[9]
-
Protocol 2: Controlled Potential Electrolysis (CPE)
-
Purpose: To identify the products of the electrochemical oxidation.[4]
-
Procedure:
-
Prepare a larger volume of the analyte solution as described in Protocol 1.
-
Use a larger surface area working electrode (e.g., a platinum mesh or a reticulated vitreous carbon electrode).
-
Apply a constant potential slightly more positive than the first oxidation peak potential determined by CV.
-
Monitor the current decay over time. The electrolysis is considered complete when the current drops to a negligible value.
-
After electrolysis, analyze the solution using techniques such as UV-Vis spectroscopy, mass spectrometry, or NMR to identify the oxidation products.
-
Visualization of Electrochemical Processes
Electrochemical Oxidation of 2,6-Diaminoanisole
The following diagram illustrates the proposed initial steps in the electrochemical oxidation of 2,6-diaminoanisole.
Caption: Workflow for electrochemical characterization.
Conclusion
The electrochemical properties of 2,6-diaminoanisole derivatives are intricately linked to their molecular structure. By systematically modifying the substituents on the aromatic ring, it is possible to tune their redox potentials and the stability of their oxidized forms. This guide has provided a framework for understanding and investigating these properties, offering both theoretical insights and practical experimental protocols. The ability to predict and control the electrochemical behavior of these compounds is essential for their successful application in diverse scientific and technological fields. Further research, involving the synthesis and detailed electrochemical analysis of a wider range of 2,6-diaminoanisole derivatives, will undoubtedly uncover new opportunities for innovation.
References
- Cauquis, G., & Serve, D. (n.d.). Anodic voltammetry of some aromatic amines in chloroform.
- ResearchGate. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The anodic oxidation of 1,4-diaminobenzene: an electron spin resonance and electrochemical study.
- ResearchGate. (n.d.).
- Journal of the Chemical Society B: Physical Organic. (n.d.). Anodic oxidation of amines. Part I.
- ACS Publications. (n.d.). Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine−amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors | Macromolecules.
- ResearchGate. (n.d.). Enhanced Electrochromic Properties of 2,6-diaminoanthraquinone and 1,3,5-triformylresorcinol (DAAQ-TFP) Covalent Organic Framework/Functionalized Graphene Oxide Composites Containing Anthraquinone Active Unit | Request PDF.
- ResearchGate. (n.d.). Electrochemistry of 2,6-diaminopurine on multiwall carbon nanotube modified glassy carbon electrode.
- MDPI. (2025, November 15). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones.
- PubMed. (2015, October 15). Electrochemically Induced Synthesis of Poly(2,6-carbazole).
- BENTHAM OPEN. (2008, December 9).
- ResearchGate. (2024, February 2).
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- 8. The anodic oxidation of 1,4-diaminobenzene: an electron spin resonance and electrochemical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validating Purity of 2-Methoxybenzene-1,3-Diamine for Polymer Grade
Content Type: Publish Comparison Guide Audience: Researchers, Senior Polymer Scientists, and QA/QC Managers in Drug/Material Development.
Executive Summary: The Stoichiometric Imperative
In the synthesis of high-performance polybenzimidazoles (PBI) and rigid-rod polyimides, 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole or 2,6-DAA) acts as a critical backbone monomer.[1] Unlike dye manufacturing, where isomeric purity is often secondary to chromophore yield, polymer synthesis is unforgiving.
The presence of the primary isomer impurity, 2,4-diaminoanisole (2,4-DAA) , at levels >0.5% acts as a chain terminator or branching agent due to the differential reactivity of its amine groups (ortho/para vs. meta relationships). This guide compares Polymer Grade (≥99.5%) 2,6-DAA against Technical Grade (~95-98%) variants, validating why the former is essential for achieving high Inherent Viscosity (IV) and mechanical stability.[1]
Comparative Analysis: Polymer Grade vs. Technical Grade
The following table contrasts the performance metrics of Polymer Grade 2,6-DAA against Technical Grade alternatives often marketed as "Synthesis Grade."
| Feature | Polymer Grade 2,6-DAA | Technical Grade (Alternative) | Impact on Polymerization |
| Assay (HPLC) | ≥ 99.8% | 95.0% - 98.0% | Low purity disrupts the 1:1 stoichiometric balance required for high molecular weight (Carothers' equation).[1] |
| 2,4-DAA Isomer | < 0.10% | 1.0% - 4.0% | Critical Failure Mode. 2,4-DAA causes structural defects and lowers |
| Appearance | White to Off-White Crystalline Powder | Brown/Purple Powder or Fused Solid | Dark color indicates oxidation (azo/nitroso species) which act as radical scavengers or color contaminants.[1] |
| Water (KF) | < 0.1% | > 0.5% | Water hydrolyzes acid chloride co-monomers or shifts equilibrium in condensation reactions, capping chain growth.[1] |
| Iron (Fe) | < 10 ppm | > 100 ppm | Residual catalyst from reduction; catalyzes oxidative degradation of the final polymer at high temps. |
The "Killer" Impurity: 2,4-Diaminoanisole
The 2,4-isomer is the inevitable byproduct of the dinitration of anisole. While 2,6-DAA allows for linear polymer growth (amines are meta to each other, allowing linear propagation), 2,4-DAA introduces a "kink" or termination event because the amine at the 4-position is para to the methoxy group, altering its nucleophilicity compared to the 2-position.
Analytical Validation Workflow
To validate 2,6-DAA for polymer applications, a single technique is insufficient. We employ a Self-Validating Orthogonal Workflow combining HPLC (separation) and qNMR (absolute quantification).[1]
Workflow Logic Diagram
Caption: Orthogonal testing workflow ensuring both isomeric purity (HPLC) and absolute mass balance (qNMR).
Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify the 2,4-DAA isomer and other organic impurities.[1] Rationale: Reversed-phase chromatography separates the isomers based on slight differences in polarity caused by the amine positioning relative to the methoxy group.
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (aromatic amine absorption) and 254 nm.[1]
-
Sample Prep: Dissolve 25 mg sample in 25 mL Mobile Phase A:B (50:50).
-
Acceptance Criteria:
Method B: Quantitative NMR (qNMR)
Objective: Determine absolute purity without relying on potentially impure external reference standards.[1] Rationale: qNMR validates the HPLC assay values, ensuring that "99% area" on HPLC isn't masking non-UV active impurities (like inorganic salts).
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: DMSO-
(Dry). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).[1]
-
Protocol:
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity of IS.[2][3][4][5][6][7][8]
Data Interpretation & Polymerization Impact[1][9][10]
The following diagram illustrates the mechanistic failure caused by using Technical Grade material containing 2,4-DAA.
Caption: Mechanistic impact of isomer impurities on polymer chain propagation.
Conclusion
For research and development of high-performance polymers, Technical Grade 2,6-DAA is a false economy . The cost of monomer purification is negligible compared to the cost of failed polymerization batches or sub-optimal material properties.
Recommendation: Always specify Polymer Grade (≥99.5%) and verify the Certificate of Analysis (CoA) for specific mention of 2,4-DAA < 0.1% using the HPLC method described above.
References
-
Unger, P. D., & Friedman, M. A. (1979).[9][10] High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. Journal of Chromatography A, 174(2), 379-384.[9][10]
-
BenchChem. (2025).[1][5] Application Note: HPLC Separation of Diaminotoluene Isomers.
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[1][8][11] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[11]
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR.[1]
-
Benicewicz Group. (2016).[1] Solution Polymerization of Polybenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 54, 1795–1802.[12] [1]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 7. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 8. enovatia.com [enovatia.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benicewiczgroup.com [benicewiczgroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxybenzene-1,3-diamine
Introduction: As a key intermediate in the synthesis of various heterocyclic compounds and dyes, 2-methoxybenzene-1,3-diamine (also known as 2,4-diaminoanisole or 4-methoxy-m-phenylenediamine) is a valuable reagent in research and development settings.[1][2] However, its utility is matched by a significant hazard profile. This compound is a suspected human carcinogen and mutagen, is acutely toxic, and poses a threat to the environment.[3][4][5] Therefore, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste, designed for professionals in research and drug development. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Part 1: Hazard Assessment and Proactive Risk Mitigation
Understanding the specific risks associated with this compound is fundamental to handling and disposing of it safely. The causality behind its hazardous classification necessitates a proactive approach to risk mitigation, starting with the mandatory use of appropriate Personal Protective Equipment (PPE).
Hazard Identification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks. This compound is classified as hazardous and requires extreme caution.[6][7][8][9]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin.[6] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[6] |
| Respiratory/Skin Sensitisation | Sub-category 1B | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[3][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[3][4] |
| Physical Hazards | Flammable Liquid | H226: Flammable liquid and vapour.[6] |
| Environmental Hazards | Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects.[4][6] |
Mandatory Personal Protective Equipment (PPE)
Given the severe dermal, respiratory, and carcinogenic hazards, a comprehensive PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[9][10]
-
Eye/Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[8][10][11]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically impervious apron or suit should be used.[9]
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[6]
Part 2: Systematic Waste Management and Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste.[6][7][12] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][12][13] Dilution is not an acceptable disposal method and is prohibited by environmental regulations.[12][13]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedure:
-
Waste Segregation: At the point of generation, immediately segregate waste containing this compound from all other waste streams.[12] This includes pure unused chemical, solutions containing the chemical, and materials grossly contaminated with it.
-
Causality: Aromatic amines are often incompatible with other chemical classes and mixing them can create more complex, hazardous waste mixtures.[14] Cross-contamination makes disposal more difficult and costly.
-
-
Container Selection and Management:
-
Collect liquid waste in a designated, leak-proof container that is chemically compatible with aromatic amines. The original product container is often a suitable choice.[12]
-
For solid waste (e.g., contaminated gloves, weigh boats, pipette tips), use a separate, clearly labeled, sealable bag or container.[13]
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
-
Hazardous Waste Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste."[12][13]
-
The full chemical name, "this compound," must be written out.
-
Include an accurate estimation of the concentration and volume.
-
Affix the appropriate GHS hazard pictograms (e.g., Flammable, Corrosive, Health Hazard, Environmental Hazard).
-
-
Satellite Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]
-
The SAA must be under the control of the laboratory personnel and should be located in a secondary containment tray to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Once the container is full, or if the project concludes, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and validated EHS protocol.[12]
-
The final disposal of the waste must be conducted at an approved and licensed treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration.[6][8][15]
-
Part 3: Emergency Protocols for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or if vapors are significant, evacuate the area and contact your institution's emergency response line.
-
Containment (for small spills only): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7] Do not use combustible materials like paper towels.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and spilled substance using non-sparking tools. Place the collected material into a sealable container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[13]
First Aid and Exposure Response:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
References
- MilliporeSigma. (2025, November 6). Safety Data Sheet for this compound. MilliporeSigma.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet for 2-(Methoxymethyl)benzene-1,4-diamine. Fluorochem Ltd.
- Fisher Scientific. (2025, December 21). Safety Data Sheet for 2-Fluoro-1,4-dimethoxybenzene. Fisher Scientific.
- National Industrial Chemicals Notification and Assessment Scheme. (2014, July 4). Benzenamine, 2-methoxy-: Human health tier II assessment. Australian Government Department of Health.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 1,3-PHENYLENEDIAMINE. NOAA.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Chloro-1,4-dimethoxybenzene. Thermo Fisher Scientific.
- TCI Chemicals.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Methoxybenzenethiol. Fisher Scientific.
- Carl ROTH.
- Apollo Scientific. Safety Data Sheet for 1,3-Dimethoxybenzene. Apollo Scientific.
- TCI Chemicals. (2026, February 3). Safety Data Sheet for 1,2-Methylenedioxybenzene. TCI Chemicals.
- Benchchem.
- Sigma-Aldrich. (2010, February 26). Safety Data Sheet for 1,4-Dimethoxybenzene. Sigma-Aldrich.
- Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Isopropylanisole. Fisher Scientific.
- ChemicalBook. (2025, December 20). Safety Data Sheet for 2-(methoxymethyl)benzene-1,4-diamine. ChemicalBook.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Methoxybenzaldehyde. Fisher Scientific.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Environmental Protection Agency.
- Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Boston University.
- New Jersey Department of Health. Hazard Summary: 2,4-DIAMINOANISOLE. NJ.gov.
- Chem Service. (2014, August 14). Safety Data Sheet for 4-Methoxy-1,3-phenylenediamine. Chem Service.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. EPA.
- Occupational Safety and Health Administration (OSHA). (2021, January 5). M-XYLENE-α,α'-DIAMINE. OSHA.
- National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment. Australian Government Department of Health.
- Benchchem. A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. Benchchem.
- U.S. Environmental Protection Agency (EPA). (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. EPA.
- U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. EPA.
- PMC. (2020, May 18). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
- ResearchGate. (2025, February 4). Recycling of Multilayer Flexible Packaging Waste Through Delamination with Recoverable Switchable Hydrophilicity Solvents.
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Personal protective equipment for handling 2-methoxybenzene-1,3-diamine
Title: Comprehensive Safety and Operational Guide for Handling 2-Methoxybenzene-1,3-Diamine
As a Senior Application Scientist, I cannot overstate the importance of rigorous, uncompromising safety protocols when handling aromatic amines. This compound (also known as 2,6-diaminoanisole, CAS: 32114-60-6) is a highly valuable intermediate in organic synthesis and drug development ([1]). However, like its structural isomer 2,4-diaminoanisole, it presents severe occupational hazards, including acute oral toxicity, suspected mutagenicity, and potential carcinogenicity ([2]).
This guide provides a self-validating, step-by-step operational protocol designed to protect researchers from exposure while maintaining the absolute integrity of your chemical workflow.
Mechanistic Toxicology: The "Why" Behind the PPE
Understanding the mechanism of toxicity is crucial for compliance. Aromatic diamines are not inherently reactive to DNA; they require metabolic activation. When absorbed through the skin, inhalation, or ingestion ([3]), the amine groups undergo N-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes in the liver. Subsequent Phase II esterification (via NAT or SULT enzymes) generates highly reactive nitrenium ions. These electrophiles covalently bind to nucleophilic sites on DNA, forming adducts that lead to genetic mutations and potential carcinogenesis ([2]).
Because skin absorption and inhalation of dust or vapors are primary exposure routes, our PPE and engineering controls must create an absolute barrier against these specific vectors.
Caption: Metabolic activation pathway of aromatic amines leading to DNA adduct formation.
Personal Protective Equipment (PPE) Matrix
To prevent exposure to this compound, the following PPE must be strictly adhered to. Standard laboratory coats and single-layer latex gloves are entirely insufficient; specific chemical-resistant barriers are required ([3]).
| Protection Zone | Required Equipment | Material Specification | Replacement Frequency |
| Ocular/Face | Safety goggles & Face shield | Polycarbonate (ANSI Z87.1 / EN166) | Inspect daily; replace immediately if scratched. |
| Dermal (Hands) | Double-gloving | Inner: Nitrile (0.11 mm) Outer: Butyl Rubber (0.3 mm) | Change outer gloves every 2 hours or immediately upon contamination. |
| Dermal (Body) | Tyvek® suit or heavy-duty lab coat | Polyethylene/Spunbond | Dispose of Tyvek daily; launder lab coats professionally (do not take home). |
| Respiratory | N95/P100 Particulate Respirator | NIOSH-approved or CEN (EU) equivalent | Replace when breathing resistance increases or after 8 hours of use. |
Operational Handling Protocol
The following step-by-step methodology ensures a closed-system approach to handling the compound, minimizing aerosolization and static cling.
Step 1: Engineering Control Verification
-
Action: Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.
-
Causality: this compound can form fine, easily dispersible dust particulates. A face velocity of 80-100 fpm ensures these particulates are aggressively pulled away from the operator's breathing zone ([3]).
Step 2: Pre-Weighing Preparation
-
Action: Line the fume hood working surface with a disposable, absorbent bench pad (plastic side down).
-
Causality: This prevents cross-contamination of the stainless-steel hood surface and allows for immediate, localized containment of micro-spills.
Step 3: Weighing and Transfer
-
Action: Use an anti-static weighing spatula and a static-eliminator (e.g., polonium ionizer) near the analytical balance. Transfer the chemical into a pre-tared, sealable vial before removing it from the balance enclosure.
-
Causality: Aromatic amines often hold static charges, causing particles to repel each other and aerosolize upon transfer. Neutralizing the charge prevents airborne dispersion.
Step 4: Decontamination
-
Action: Wipe down all spatulas, balances, and immediate surfaces with a 10% sodium hypochlorite (bleach) solution, followed by soap and water.
-
Causality: Oxidizing agents like bleach degrade the reactive amine groups, neutralizing the chemical's mutagenic potential prior to standard physical cleaning.
Spill Response and Disposal Plan
In the event of a spill, immediate isolation of the area is required to prevent tracking the chemical throughout the laboratory.
-
Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity and contain vapors/dust ([2]).
-
Containment: Cover the solid spill with damp, absorbent paper towels to prevent dust generation. Do NOT sweep dry powder , as this will aerosolize the carcinogen ([2]).
-
Neutralization: Spray the covered spill with a 10% bleach solution. Allow a 15-minute contact time to ensure complete oxidative degradation of the diamine.
-
Collection: Using disposable plastic scoops, transfer the absorbed material into a rigid, leak-proof hazardous waste container.
-
Disposal: Label the container as "Toxic/Mutagenic Solid Waste - Contains Aromatic Amines." Dispose of contents and container in accordance with local, regional, and national environmental regulations (e.g., EPA RCRA guidelines). Do not let the product enter drains, as it is highly toxic to aquatic life with long-lasting effects ([3]).
Caption: Step-by-step operational workflow for handling and disposing of hazardous aromatic amines.
References
-
Title: this compound - C7H10N2O | CSSB00000124242 Source: Chem-Space URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
